molecular formula C8H15NO3 B112319 2-Acetamido-3,3-dimethylbutanoic acid CAS No. 22146-58-3

2-Acetamido-3,3-dimethylbutanoic acid

Cat. No.: B112319
CAS No.: 22146-58-3
M. Wt: 173.21 g/mol
InChI Key: WPPXAQGLXQAVTE-UHFFFAOYSA-N
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Description

2-Acetamido-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetamido-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPXAQGLXQAVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Acetamido-3,3-dimethylbutanoic acid" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Acetamido-3,3-dimethylbutanoic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-L-tert-leucine. This compound, a derivatized non-proteinogenic amino acid, is of significant interest in pharmaceutical research and drug development due to its structural properties which can enhance metabolic stability and cell permeability in peptide-based therapeutics. This document details a robust synthetic protocol via N-acetylation of L-tert-leucine, followed by a multi-technique analytical workflow to ensure the structural integrity and purity of the final product. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and reliable approach to the preparation and validation of this key chiral building block.

Introduction and Scientific Context

2-Acetamido-3,3-dimethylbutanoic acid (N-acetyl-L-tert-leucine) is the N-acetylated derivative of L-tert-leucine, a bulky, hydrophobic amino acid.[1] The introduction of an N-terminal acetyl group is a common strategy in medicinal chemistry to modify the properties of amino acids and peptides. This modification blocks the free amine, rendering the molecule neutral at physiological pH and preventing it from forming a zwitterion. This can lead to increased lipophilicity, enhanced membrane permeability, and improved stability against enzymatic degradation by aminopeptidases.

The parent amino acid, L-tert-leucine, is valued for its sterically demanding tert-butyl side chain, which can induce specific conformations in peptide backbones. The N-acetylated form retains this steric influence while offering the benefits of a capped N-terminus, making it a valuable building block for peptidomimetics and other therapeutic agents.[2] The synthesis described herein is based on the well-established Schotten-Baumann reaction conditions, a reliable method for the acylation of amines.

Synthetic Pathway: N-Acetylation of L-tert-leucine

The synthesis of 2-Acetamido-3,3-dimethylbutanoic acid is most efficiently achieved through the direct acetylation of the parent amino acid, L-tert-leucine, using acetic anhydride under aqueous basic conditions. This approach is analogous to established methods for the N-acetylation of other amino acids, such as L-leucine.[3][4]

Mechanism and Rationale: The reaction proceeds via nucleophilic acyl substitution.

  • Deprotonation: Sodium hydroxide (NaOH) is used to create an alkaline environment, which deprotonates the amino group of L-tert-leucine. This enhances its nucleophilicity, making it more reactive towards the electrophilic carbonyl carbon of acetic anhydride.

  • Nucleophilic Attack: The activated amino group attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling an acetate ion—a good leaving group—to form the N-acetylated product.

  • Workup: The reaction mixture is acidified with hydrochloric acid (HCl). This step serves two critical purposes: it neutralizes any excess NaOH and protonates the carboxylate group of the product. The resulting carboxylic acid is significantly less soluble in water than its sodium salt form, causing it to precipitate out of the solution, facilitating its isolation.[5]

Experimental Workflow for Synthesis and Purification

The following diagram outlines the logical flow from starting materials to the purified final product.

Synthesis_Workflow start_mat Starting Materials (L-tert-leucine, Acetic Anhydride, NaOH, HCl) reaction N-Acetylation Reaction (Aqueous NaOH, 0-5 °C) start_mat->reaction 1. Dissolution & Cooling workup Acidification & Precipitation (Conc. HCl to pH 2-3) reaction->workup 2. Quenching isolation Isolation (Vacuum Filtration) workup->isolation 3. Product Isolation purification Purification (Recrystallization from Water) isolation->purification 4. Purity Enhancement final_product Final Product (2-Acetamido-3,3-dimethylbutanoic acid) purification->final_product 5. Drying

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol
  • Materials:

    • L-tert-leucine (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.2 eq)

    • Acetic Anhydride (1.2 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

    • Activated Carbon (optional)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve L-tert-leucine in a 2M aqueous solution of NaOH. Cool the resulting solution to 0-5 °C in an ice bath.

    • While maintaining the temperature below 5 °C, slowly add acetic anhydride dropwise to the vigorously stirred solution. The addition should take approximately 30-45 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

    • (Optional Decolorization) If the solution is colored, add a small amount of activated carbon, stir for 15 minutes, and then filter to obtain a clear solution.

    • Cool the solution again in an ice bath and slowly add concentrated HCl with vigorous stirring until the pH of the solution reaches 2-3. A white precipitate will form.[5]

    • Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete crystallization.

    • Collect the white solid by vacuum filtration and wash the filter cake with a small amount of ice-cold water.

    • For further purification, recrystallize the crude product from hot water. Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum at 50 °C to a constant weight.

Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 2-Acetamido-3,3-dimethylbutanoic acid. The combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Physicochemical and Spectroscopic Data Summary

The following tables summarize the key physical properties and expected analytical data for the target compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₈H₁₅NO₃ [1][6]
Molecular Weight 173.21 g/mol [1][6]
Appearance White crystalline powder [1]
Melting Point Approx. 187-190 °C (lit.) [1]

| CAS Number | 22146-59-4 ((S)-enantiomer) |[1] |

Table 2: Predicted Spectroscopic Data

Technique Expected Results
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.5 (s, 1H, COOH), ~8.0 (d, 1H, NH), ~4.1 (d, 1H, α-CH), ~1.85 (s, 3H, COCH₃), ~0.95 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~173 (COOH), ~169 (NHCO), ~62 (α-C), ~34 (quaternary C), ~26.5 (C(CH₃)₃), ~22.5 (COCH₃)
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~3100-2500 (broad O-H stretch), ~1720 (C=O acid), ~1640 (Amide I band), ~1550 (Amide II band)

| Mass Spec. (ESI+) | m/z: 174.11 [M+H]⁺, 196.09 [M+Na]⁺ |

Analytical Characterization Workflow

This diagram illustrates the logical process for comprehensive characterization of the final product.

Characterization_Workflow product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) product->ms Structural Elucidation ftir FT-IR Spectroscopy product->ftir Structural Elucidation hplc HPLC/UPLC Analysis product->hplc Purity & Identity mp Melting Point Analysis product->mp Purity & Identity ea Elemental Analysis product->ea Purity & Identity structure_confirm Structure Confirmed nmr->structure_confirm ms->structure_confirm ftir->structure_confirm purity_confirm Purity & Identity Confirmed hplc->purity_confirm mp->purity_confirm ea->purity_confirm structure_confirm->purity_confirm

Caption: Logic flow for the analytical characterization of the final compound.

Detailed Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the covalent structure and connectivity of the molecule.

    • Protocol: Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The predicted shifts in Table 2 provide a reference for structural confirmation.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile with 0.1% formic acid. Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode. The primary ions observed should correspond to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify the key functional groups present in the molecule.

    • Protocol: Acquire the IR spectrum of the solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum should display characteristic absorption bands for the carboxylic acid O-H, amide N-H, and the two distinct carbonyl (C=O) groups.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Protocol: Develop a reverse-phase HPLC method. A C18 column is typically suitable. Use a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) with UV detection at ~210 nm. The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak.

  • Melting Point Determination:

    • Objective: To assess the purity and confirm the identity of the crystalline solid.

    • Protocol: Use a standard melting point apparatus. A sharp melting range that is consistent with literature values indicates high purity.[1]

Conclusion

This guide has detailed a reliable and scalable method for the synthesis of 2-Acetamido-3,3-dimethylbutanoic acid from its parent amino acid, L-tert-leucine. The causality-driven protocol, rooted in fundamental organic chemistry principles, ensures a high yield of the desired product. The subsequent multi-faceted characterization workflow provides a robust, self-validating system to confirm the structural identity and ensure the high purity of the final compound, making it suitable for demanding applications in pharmaceutical and chemical research.

References

  • CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | Regeneron ISEF 2025. (n.d.). Society for Science. Retrieved January 14, 2026, from [Link]

  • Method for preparing N-acetyl-DL-leucine. (2014). Google Patents.
  • DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 73(7), 3359–3360. Retrieved January 14, 2026, from [Link]

  • DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 73(7), 3359–3360. Retrieved January 14, 2026, from [Link]

  • Process for racemisation and acetylation of leucine. (2012). Google Patents.
  • N-Acetyl-L-leucine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • N-Acetyl-L-leucine or N-Acetylleucine. (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-tert-leucine, is a chiral carboxylic acid and a derivative of the non-proteinogenic amino acid tert-leucine. Its unique structural feature, a bulky tert-butyl group adjacent to the chiral center, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of these properties, methodologies for their determination, and insights into the synthesis and characterization of this compound. The strategic placement of the sterically hindering tert-butyl group can influence molecular interactions, metabolic stability, and pharmacokinetic profiles, making a thorough understanding of its physicochemical characteristics paramount for its application in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers engaged in the exploration and utilization of this and structurally related molecules.

Physicochemical Properties

A precise understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This section details the known and predicted physicochemical characteristics of 2-Acetamido-3,3-dimethylbutanoic acid.

Molecular Structure and General Properties

The foundational attributes of 2-Acetamido-3,3-dimethylbutanoic acid are summarized in the table below. The presence of a carboxylic acid and an amide functional group, combined with a bulky hydrophobic side chain, defines its chemical behavior.

PropertyValueSource(s)
IUPAC Name (2S)-2-Acetamido-3,3-dimethylbutanoic acid
Synonyms N-acetyl-L-tert-leucine, Ac-Tle-OH[]
CAS Number 22146-59-4 ((2S)-enantiomer)[]
Molecular Formula C₈H₁₅NO₃[]
Molecular Weight 173.21 g/mol []
Appearance Solid

dot digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.5,-1!"]; O2 [label="OH", pos="0.5,-1!"]; C2 [label="Cα", pos="0,1.5!"]; H_alpha [label="H", pos="-0.7,1.8!"]; N [label="N", pos="0.7,1.8!"]; H_amide [label="H", pos="1.2,1.5!"]; C_acetyl [label="C", pos="1,2.8!"]; O_acetyl [label="O", pos="1.5,3.3!"]; CH3_acetyl [label="CH₃", pos="0.5,3.8!"]; C_tertbutyl [label="C", pos="-0.5,2.8!"]; CH3_1 [label="CH₃", pos="-1.5,2.5!"]; CH3_2 [label="CH₃", pos="-0.2,3.8!"]; CH3_3 [label="CH₃", pos="-1,3.5!"];

C1 -- O1 [label=""]; C1 -- O2 [label=""]; C1 -- C2 [label=""]; C2 -- H_alpha [label=""]; C2 -- N [label=""]; N -- H_amide [label=""]; N -- C_acetyl [label=""]; C_acetyl -- O_acetyl [label=""]; C_acetyl -- CH3_acetyl [label=""]; C2 -- C_tertbutyl [label=""]; C_tertbutyl -- CH3_1 [label=""]; C_tertbutyl -- CH3_2 [label=""]; C_tertbutyl -- CH3_3 [label=""];

// Invisible nodes and edges for structure node [style=invis]; edge [style=invis]; C1 -- C2; C2 -- N; C2 -- C_tertbutyl; N -- C_acetyl; } Caption: 2D representation of 2-Acetamido-3,3-dimethylbutanoic acid.

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for 2-Acetamido-3,3-dimethylbutanoic acid. It is important to note that while an experimental melting point has been reported, other values are largely based on predictions for the structurally similar N-acetyl-L-leucine due to a lack of specific experimental data for the title compound. These estimations provide a valuable starting point for experimental design.

ParameterValueMethodSource(s)
Melting Point (°C) 230Experimental
Boiling Point (°C) ~369.7 (Predicted for N-acetyl-L-leucine)Prediction[2]
Water Solubility Soluble (Predicted for N-acetyl-L-leucine)Prediction[3]
pKa (Strongest Acidic) ~4.2 (Predicted for N-acetyl-L-leucine)Prediction[4]
logP ~0.5 - 0.79 (Predicted for N-acetyl-L-leucine)Prediction[4][5]

Experimental Determination of Physicochemical Properties

The accurate experimental determination of physicochemical properties is a critical step in the characterization of any compound intended for pharmaceutical development. This section outlines established protocols for measuring the key parameters of 2-Acetamido-3,3-dimethylbutanoic acid.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry 2-Acetamido-3,3-dimethylbutanoic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

G

Solubility Determination

Aqueous solubility is a critical factor for oral drug absorption. The solubility of 2-Acetamido-3,3-dimethylbutanoic acid is influenced by the interplay between its polar carboxylic acid and amide groups and its nonpolar tert-butyl group.

Protocol: Equilibrium Solubility Method (Shake-Flask)

  • Sample Preparation: An excess amount of 2-Acetamido-3,3-dimethylbutanoic acid is added to a known volume of purified water (or relevant buffer) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the undissolved solid is removed by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa value indicates the strength of the carboxylic acid group and is crucial for predicting the ionization state of the molecule at different physiological pH values.

Protocol: Potentiometric Titration

  • Solution Preparation: A known concentration of 2-Acetamido-3,3-dimethylbutanoic acid is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Protocol: HPLC-based logP Determination

  • Principle: This method correlates the retention time of the analyte on a reverse-phase HPLC column with the known logP values of a set of standard compounds.

  • Standard Selection: A series of compounds with known logP values that span the expected logP of the analyte are chosen.

  • Chromatographic Conditions: An isocratic HPLC method is developed using a reverse-phase column (e.g., C18) and a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration Curve: The standard compounds are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

  • Sample Analysis: 2-Acetamido-3,3-dimethylbutanoic acid is injected under the same chromatographic conditions, and its retention time is measured.

  • logP Calculation: The logP of the analyte is determined by interpolating its retention factor onto the calibration curve.

Synthesis and Spectroscopic Characterization

The synthesis of 2-Acetamido-3,3-dimethylbutanoic acid is typically achieved through the N-acetylation of the parent amino acid, L-tert-leucine.

Synthesis of N-acetyl-tert-leucine

Reaction Scheme:

L-tert-leucine + Acetic Anhydride → (in the presence of a base) → (2S)-2-Acetamido-3,3-dimethylbutanoic acid

Protocol: N-acetylation of L-tert-leucine

  • Dissolution: L-tert-leucine is dissolved in an aqueous solution of a base, such as sodium hydroxide, at a controlled temperature (e.g., 0-5 °C).

  • Acetylation: Acetic anhydride is added dropwise to the stirred solution while maintaining the temperature and pH. The reaction is allowed to proceed for a specified time.

  • Acidification: After the reaction is complete, the solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the N-acetylated product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol-water).[6]

Spectroscopic Characterization

The identity and purity of the synthesized 2-Acetamido-3,3-dimethylbutanoic acid can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the acetyl methyl protons, the α-proton, the amide proton, and the protons of the tert-butyl group. The chemical shifts and coupling constants provide detailed structural information.

    • ¹³C NMR spectroscopy will show distinct signals for the carbonyl carbons of the carboxylic acid and amide groups, the α-carbon, the acetyl methyl carbon, and the carbons of the tert-butyl group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide (Amide I band), and the N-H bend of the amide (Amide II band).

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2-Acetamido-3,3-dimethylbutanoic acid, a compound of growing interest in the field of drug discovery. While some experimental data is available, further characterization, particularly for its solubility, pKa, and logP, is warranted to build a complete profile. The outlined experimental protocols offer a robust framework for obtaining these crucial parameters. The synthesis via N-acetylation of L-tert-leucine is a straightforward and established method. A comprehensive understanding of the physicochemical landscape of this molecule will undoubtedly facilitate its rational design and application in the development of novel therapeutic agents.

References

  • Meylan, W.M., and Howard, P.H. (1995). Atom/fragment contribution method for estimating octanol-water partition coefficients. Journal of Pharmaceutical Sciences, 84(1), 83-92.
  • N - Acetyl - L Leucine. (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-Leu (HMDB0011756). Retrieved from [Link]

  • DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 73(7), 3359–3360.
  • Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from [Link]

  • DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 73(12), 5782-5784.
  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethylbutanoic acid, (2S)-. Retrieved from [Link]

  • Kawamura, T., et al. (2005). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 16(7), 1133-1140*.
  • Google Patents. (n.d.). WO2012038515A1 - Process for racemisation and acetylation of leucine.
  • Annunziata, O. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Amino Acids.
  • Robertson, J. M., & Wintermeyer, W. (1981). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Methods in Enzymology, 76, 685-688.
  • PubChem. (n.d.). (2R)-2,3-dimethylbutanoic acid. Retrieved from [Link]

  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.
  • SpectraBase. (n.d.). N-acetyl-dl-leucine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities. Retrieved from [Link]

  • Taylor, B. H., et al. (2012).
  • ResearchGate. (n.d.). NMR spectra of substituted N-(carboxyalkyl)leucine tert-butyl esters. Retrieved from [Link]

  • Taga, A., et al. (2013). Quantitative determination of branched-chain amino acids in human plasma using pressure-driven liquid chromatography with pillar array columns. Analytical Sciences, 29(12), 1151-1154*.
  • Wikipedia. (n.d.). Branched-chain amino acid. Retrieved from [Link]

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An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Acetamido-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structural Nuances of a Sterically Hindered N-Acetyl Amino Acid

2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-tert-leucine, is a chiral carboxylic acid characterized by a sterically demanding tert-butyl group adjacent to the chiral center. Its molecular formula is C8H15NO3, with a molecular weight of approximately 173.21 g/mol [1][2]. The N-acetyl group introduces an amide bond, making this molecule an excellent model system for studying the conformational preferences of peptide backbones, particularly in regions of significant steric hindrance. The bulky tert-butyl group is expected to impose significant constraints on the rotational freedom around the Cα-Cβ and Cα-N bonds, leading to a unique conformational landscape. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for applications in drug design, where precise molecular geometry dictates biological activity, and in the broader field of peptide and protein chemistry. This guide provides a comprehensive overview of the methodologies employed for a thorough structural and conformational analysis of 2-Acetamido-3,3-dimethylbutanoic acid, integrating experimental techniques with computational modeling to provide a holistic understanding of its molecular architecture.

Core Principles of Conformational Analysis

The conformational space of a molecule is defined by the various spatial arrangements of its atoms that can be interconverted through rotation about single bonds. For 2-Acetamido-3,3-dimethylbutanoic acid, the key dihedral angles that dictate its conformation are ω (Cα-C'-N-H), φ (C'-N-Cα-C'), and ψ (N-Cα-C'-O). The N-acetylation mimics a peptide bond, and its planarity (ω ≈ 180° for a trans-amide, which is energetically favored) is a critical factor[3]. The conformational analysis of such molecules is a multifaceted endeavor, typically employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational chemistry.

Experimental Determination of Conformation in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution[3][4]. By analyzing various NMR parameters, we can infer the predominant conformations and the energetic barriers between them.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the specific structural questions being addressed. For conformational analysis, the primary goals are to determine through-bond and through-space atomic proximities.

  • ¹H NMR: Provides initial information on the chemical environment of protons. The chemical shifts can be indicative of the local electronic structure and, to some extent, the conformation.

  • ¹³C NMR: Complements the proton data by providing information on the carbon skeleton.

  • 2D Correlation Spectroscopy (COSY): Establishes proton-proton scalar (through-bond) coupling networks, which is fundamental for assigning proton resonances to specific locations in the molecule.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for conformational analysis as they detect through-space interactions between protons that are close to each other (typically < 5 Å), irrespective of whether they are connected by bonds. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful constraints for structure calculation. ROESY is often preferred for molecules of this size as it mitigates the issue of near-zero NOEs that can occur for molecules with correlation times that nullify the NOE effect.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study the dynamics of conformational exchange. Changes in chemical shifts, coupling constants, and the coalescence of signals can provide thermodynamic and kinetic information about the conformational equilibria.

Experimental Protocol: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of (2S)-2-Acetamido-3,3-dimethylbutanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility and the desired hydrogen-bonding environment) in a standard 5 mm NMR tube.

    • Ensure the sample is free of particulate matter by filtering if necessary.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to verify sample purity and concentration.

    • Acquire a 1D ¹³C NMR spectrum.

    • Perform a 2D ¹H-¹H COSY experiment to establish scalar coupling networks for resonance assignment.

    • Acquire a 2D ROESY or NOESY spectrum with a mixing time appropriate for the molecule's size (e.g., 200-500 ms for ROESY) to identify through-space proton-proton proximities.

    • If conformational exchange is suspected, perform a series of 1D ¹H NMR experiments at varying temperatures (e.g., from 298 K down to 223 K or up to 373 K, solvent permitting).

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon resonances using the COSY and, if necessary, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

    • Integrate the cross-peaks in the ROESY/NOESY spectrum to obtain volume information, which can be translated into distance restraints.

    • Analyze the variable temperature data for changes in chemical shifts, coupling constants, and signal coalescence to characterize the conformational dynamics.

Table 1: Key NMR Parameters for Conformational Analysis

NMR ParameterInformation GainedRelevance to 2-Acetamido-3,3-dimethylbutanoic acid
Chemical Shifts (δ)Local electronic environment of nuclei.The chemical shifts of the amide proton and α-proton are sensitive to the local conformation and hydrogen bonding.
Scalar Coupling Constants (³J)Dihedral angles between coupled nuclei (Karplus relationship).The ³J(H-N, H-α) coupling constant can provide information on the φ torsional angle.
Nuclear Overhauser Effects (NOEs/ROEs)Through-space proximity of protons (< 5 Å).NOEs between the acetyl methyl protons and the α-proton or side-chain protons provide crucial distance restraints for defining the overall conformation.

}

NMR Workflow for Conformational Analysis

Solid-State Conformation: Single-Crystal X-ray Diffraction

X-ray crystallography provides an atomic-resolution, three-dimensional structure of a molecule in its crystalline state[5][6]. While this represents a static picture, it offers highly precise bond lengths, bond angles, and torsion angles, which serve as an invaluable benchmark for computational models and can reveal key intramolecular interactions that stabilize a particular conformation.

Causality Behind Experimental Choices in X-ray Crystallography

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal[7][8]. The choice of crystallization method is empirical and often requires screening various conditions.

  • Solvent Selection: The ideal solvent system is one in which the compound has moderate solubility. Too high a solubility can lead to the formation of many small crystals, while too low a solubility may prevent crystallization altogether[8].

  • Crystallization Technique: Slow evaporation is a common and straightforward method for small organic molecules[9]. Other techniques like vapor diffusion or slow cooling of a saturated solution can also be effective. The goal is to allow the molecules to pack in an ordered lattice slowly, which is conducive to the growth of large, well-diffracting crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Prepare a nearly saturated solution of 2-Acetamido-3,3-dimethylbutanoic acid in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, ethyl acetate).

    • Filter the solution into a clean vial.

    • Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

    • Alternatively, use vapor diffusion by placing a small volume of the concentrated solution in a small open vial inside a larger sealed container with a more volatile anti-solvent.

  • Crystal Mounting and Data Collection:

    • Once suitable crystals (typically > 0.1 mm in all dimensions) have formed, carefully select a single, well-formed crystal and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Mount the goniometer on the diffractometer and center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map.

    • Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

Computational Structural Analysis: A Theoretical Approach

Computational chemistry provides a powerful means to explore the conformational landscape of a molecule, calculate the relative energies of different conformers, and understand the factors governing its structural preferences[10][11].

Causality Behind Computational Method Selection

The choice of computational method involves a trade-off between accuracy and computational cost.

  • Molecular Mechanics (MM): This method uses a classical force field to describe the potential energy of a system. It is computationally inexpensive and well-suited for exploring a wide range of conformations to identify low-energy candidates. Force fields like MMFF94 or OPLS are commonly used for organic molecules.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, more reliable energies and geometries. It is often used to refine the geometries and calculate the relative energies of the low-energy conformers identified by molecular mechanics[12][13]. Functionals like B3LYP or M06-2X combined with a suitable basis set (e.g., 6-31G(d,p) or larger) are commonly employed for this purpose[11][14].

Computational Protocol: Conformational Search and Energy Calculations
  • Initial Structure Generation:

    • Build the 3D structure of 2-Acetamido-3,3-dimethylbutanoic acid using a molecular editor.

  • Conformational Search (Molecular Mechanics):

    • Perform a systematic or stochastic conformational search by rotating the key dihedral angles (φ, ψ, and side-chain torsions).

    • For each generated conformer, perform a geometry optimization using a molecular mechanics force field to find the nearest local energy minimum.

    • Cluster the resulting conformers based on their geometry and energy to identify a set of unique low-energy structures.

  • Geometry Optimization and Energy Calculation (DFT):

    • Take the unique low-energy conformers from the molecular mechanics search and use them as starting points for DFT calculations.

    • Perform a full geometry optimization for each conformer at a chosen level of theory (e.g., B3LYP/6-31G(d,p)).

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis of Results:

    • Compare the relative energies (electronic energy or Gibbs free energy) of the optimized conformers to determine the most stable structures.

    • Analyze the geometries of the low-energy conformers, paying close attention to dihedral angles and intramolecular interactions (e.g., hydrogen bonds).

    • If NMR data is available, theoretical chemical shifts and coupling constants can be calculated for the low-energy conformers and compared with the experimental values to identify the most likely conformation in solution.


}

Computational Workflow for Conformational Analysis

Synthesis of Findings: A Coherent Structural Picture

The true power of this analytical approach lies in the integration of data from all three methodologies. The high-resolution solid-state structure from X-ray crystallography provides a starting point and a validation target for computational models. The computational analysis explores the entire conformational energy landscape, identifying all plausible low-energy structures and their relative stabilities. Finally, NMR spectroscopy offers experimental evidence for the predominant conformation(s) in solution, allowing for a direct comparison with the theoretical predictions. Discrepancies between the solid-state and solution-phase conformations can reveal the influence of crystal packing forces versus solvent effects on the molecular structure. For 2-Acetamido-3,3-dimethylbutanoic acid, it is anticipated that the bulky tert-butyl group will significantly restrict the accessible conformational space, likely leading to a more defined and rigid structure compared to N-acetylated amino acids with smaller side chains. The interplay of steric hindrance from the tert-butyl group and potential intramolecular hydrogen bonding involving the amide and carboxylic acid moieties will ultimately define the preferred conformation of this intriguing molecule.

Conclusion

A comprehensive structural and conformational analysis of 2-Acetamido-3,3-dimethylbutanoic acid requires a synergistic application of NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling. This in-depth guide has outlined the theoretical underpinnings and practical protocols for each of these techniques. By systematically applying these methods, researchers can obtain a detailed understanding of the three-dimensional structure, dynamics, and the subtle energetic factors that govern the conformational preferences of this sterically hindered N-acetyl amino acid. Such knowledge is fundamental to its potential applications in medicinal chemistry and as a model system in biophysical studies.

References

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  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

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  • Checa, A., et al. (2005). An Exhaustive Conformational Analysis of N-Acetyl-l-cysteine-N-methylamide. Identification of the Complete Set of Interconversion Pathways on the ab Initio and DFT Potential Energy Hypersurface. Request PDF. Retrieved from [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography. Methods in Cell Biology, 84, 475-525. [Link]

  • Checa, A., et al. (2005). An Exhaustive Conformational Analysis of N-acetyl-L-cysteine-N-methylamide. Identification of the Complete Set of Interconversion Pathways on the Ab Initio and DFT Potential Energy Hypersurface. Journal of Physical Chemistry A, 109(5), 874-884. [Link]

  • Rittner, R., & Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved from [Link]

  • Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube. [Link]

  • Albu, C. G., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules, 25(23), 5573. [Link]

  • Perczel, A., et al. (2005). Comprehensive conformational analysis of N-acetyl-l-tryptophane-N-methylamide. An ab initio and DFT study. Journal of Computational Chemistry, 26(8), 810-830. [Link]

  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 15878. [Link]

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Sources

Biological activity of N-acetyl-tert-leucine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of N-acetyl-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-L-leucine (NALL), also known as levacetylleucine, is the pharmacologically active L-enantiomer of the modified amino acid N-acetyl-DL-leucine. Initially, its racemic form was used symptomatically for vertigo, but recent, rigorous scientific investigation has repositioned NALL as a promising therapeutic agent for a range of rare and common neurodegenerative diseases.[1][2] Its recent FDA approval for Niemann-Pick disease type C (NPC) underscores its clinical potential.[1][3][4] This guide synthesizes the current understanding of NALL's biological activity, detailing its unique pharmacokinetic profile, its multi-modal mechanism of action centered on the mitochondria-lysosome axis, and the robust clinical and preclinical evidence supporting its efficacy. We further provide validated, step-by-step experimental protocols for researchers to investigate its properties in their own work.

The Foundational Advantage: Acetylation-Driven Cellular Uptake

The conversion of the essential amino acid L-leucine into N-acetyl-L-leucine is not a minor modification; it is the cornerstone of its therapeutic activity. This single chemical change fundamentally alters how the molecule interacts with cellular transport machinery, allowing it to overcome the biological limitations of its parent amino acid.

L-leucine uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1).[2] While effective, LAT1 can become saturated, creating a rate-limiting step for intracellular delivery. Acetylation transforms L-leucine from a zwitterion into an anion at physiological pH.[2] This pivotal change switches its transport dependency away from LAT1 to a different set of transporters: the high-capacity monocarboxylate transporters (MCTs, specifically MCT1) and organic anion transporters (OAT1 and OAT3).[2][5][6]

The significance of this "transporter switching" is threefold:

  • Bypassing Rate Limitation: MCT1 offers a lower-affinity but higher-capacity uptake route, avoiding the saturation kinetics of LAT1.[2][6]

  • Broad Tissue Distribution: MCTs are ubiquitously expressed, facilitating wide distribution of NALL throughout the body.[2]

  • Blood-Brain Barrier Penetration: Crucially, this mechanism allows NALL to efficiently cross the blood-brain barrier, a critical feature for treating neurological disorders.[7][8]

Once inside the cell, NALL functions as a prodrug. It is efficiently metabolized by acylases, releasing high quantities of L-leucine directly into the intracellular environment where it can exert its metabolic effects.[8][9]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NALL N-Acetyl-L-Leucine (NALL) (Anion) MCT1 MCT1 / OAT1/3 (High Capacity) NALL->MCT1 Switched Route (Efficient) Leucine_ext L-Leucine (Zwitterion) LAT1 LAT1 Transporter (Rate-Limited) Leucine_ext->LAT1 Primary Route Leucine_int High Intracellular L-Leucine Pool LAT1->Leucine_int Saturable Uptake NALL_int NALL MCT1->NALL_int Acylase Acylase Acylase->Leucine_int Releases NALL_int->Acylase Deacetylation

Diagram 1: NALL's Acetylation-Driven Cellular Uptake Mechanism.

Core Mechanisms of Action: Restoring Cellular Homeostasis

NALL exerts its neuroprotective effects through a multi-modal mechanism that does not target a single receptor but rather restores fundamental cellular processes, particularly the interplay between mitochondria and lysosomes.

Enhancing Mitochondrial Bioenergetics

Neurodegenerative diseases are often characterized by metabolic dysfunction and deficits in energy production. Preclinical studies have shown that NALL treatment enhances mitochondrial bioenergetics.[8] By efficiently delivering L-leucine, NALL boosts the citric acid cycle and increases the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[10][11] This restoration of cellular energy is critical for maintaining neuronal membrane potential and overall cell health.[12][13]

Normalizing Lysosomal Function and Autophagy

A key pathology in many lysosomal storage disorders like NPC is the accumulation of lipids and other substrates within the lysosome, leading to cellular dysfunction. NALL has been shown to correct these deficits.[14] Its mechanism is intrinsically linked to autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates.

In models of traumatic brain injury (TBI), NALL treatment was shown to restore autophagy flux, which is often impaired following injury.[13][15][16] This leads to reduced accumulation of autophagic markers like SQSTM1 and a decrease in neuronal cell death.[13][15]

Bidirectional Modulation of TFEB

Recent groundbreaking research has identified Transcription Factor EB (TFEB) as a key molecular target for NALL.[8][17] TFEB is a master regulator of genes involved in lysosomal biogenesis and autophagy.[9] NALL's effect on TFEB is uniquely bidirectional, allowing it to normalize cellular function in both healthy and diseased states:

  • In healthy cells: NALL promotes the translocation of TFEB from the cytoplasm to the nucleus, activating the expression of lysosomal and autophagic genes.[8][9]

  • In diseased cells (e.g., NPC1-deficient): These cells often exhibit a compensatory, but ultimately pathological, overexpression of nuclear TFEB. NALL treatment down-regulates this overexpression, restoring a more normal cytoplasmic-to-nuclear ratio.[8][9]

This normalizing effect is stereospecific to the L-enantiomer; N-acetyl-D-leucine is inactive, and the racemic mixture is significantly less effective, suggesting the D-enantiomer may even be antagonistic.[8][12]

cluster_0 NALL's Intracellular Action NALL N-Acetyl-L-Leucine (Intracellular) Mito Mitochondria NALL->Mito Enhances Bioenergetics (ATP Production ↑) TFEB_cyto TFEB (Cytoplasm) NALL->TFEB_cyto Modulates TFEB_nuc TFEB (Nucleus) TFEB_cyto->TFEB_nuc Promotes Translocation Lysosome Lysosome TFEB_nuc->Lysosome Upregulates Biogenesis Autophagy Autophagy TFEB_nuc->Autophagy Upregulates Genes Lysosome->Autophagy Enables Flux Neuroinflam Neuroinflammation Autophagy->Neuroinflam Reduces Debris & Neuroinflammation ↓

Diagram 2: NALL's Multi-Modal Neuroprotective Signaling Pathways.

Clinical and Preclinical Efficacy

The therapeutic potential of NALL is supported by a growing body of evidence from preclinical models and human clinical trials across several neurodegenerative disorders.

Niemann-Pick Disease Type C (NPC)

NPC is a rare, fatal lysosomal storage disorder causing progressive neurological decline. NALL is the first and only approved monotherapy for this condition.[8] Multiple clinical trials have demonstrated its efficacy. A pivotal Phase 3 double-blind, placebo-controlled, crossover trial (NCT05163288) showed that 12 weeks of NALL treatment led to a statistically significant and clinically meaningful improvement in neurological status compared to placebo.[18][19]

Clinical EndpointTreatment GroupMean Change from Baseline (±SD)p-valueReference
SARA Total Score (12 weeks)NALL -1.97 (±2.43) <0.001 [4][18]
Placebo-0.60 (±2.39)[4][18]
SARA: Scale for the Assessment and Rating of Ataxia. Lower scores indicate better neurological status.
Other Neurodegenerative Disorders
  • GM2 Gangliosidoses (Tay-Sachs & Sandhoff Disease): In a Phase IIb trial (NCT03759665), NALL was found to be safe and well-tolerated, leading to significant improvements in ataxia, overall function, and quality of life for pediatric and adult patients.[20]

  • Ataxia-Telangiectasia (A-T): A clinical trial is currently underway to evaluate NALL for the movement challenges experienced by children and adults with A-T.[3]

  • Traumatic Brain Injury (TBI): In mouse models of TBI, oral NALL administration significantly improved motor and cognitive outcomes, reduced lesion volume, attenuated neuronal cell death, and decreased neuroinflammatory markers.[16][21]

  • Parkinson's Disease (PD): In cellular and animal models of PD, NALL treatment decreased the pathological phosphorylation of alpha-synuclein (pS129-syn), increased levels of the neuroprotective protein parkin, and improved synaptic and motor function.[22]

Experimental Protocols for Assessing Biological Activity

To facilitate further research, this section provides validated, step-by-step methodologies for assessing the core biological activities of NALL.

Protocol: In Vitro Assessment of Transporter-Mediated Cellular Uptake
  • Objective: To quantify and confirm the specific transporters (MCT1, OAT1/3) responsible for NALL uptake, distinguishing it from L-leucine's LAT1-mediated transport.

  • Causality: This experiment is crucial to validate the foundational "transporter switching" hypothesis. By using cell lines selectively overexpressing candidate transporters and including specific inhibitors, one can definitively attribute uptake to a particular protein, establishing a direct causal link between the transporter and NALL influx.[2][23]

  • Methodology:

    • Cell Culture: Culture HEK293 cells (or a similar line with low endogenous transporter expression) and create stable cell lines overexpressing human SLC16A1 (MCT1), SLC22A6 (OAT1), SLC22A8 (OAT3), and SLC7A5 (LAT1). Use an empty vector-transfected line as a negative control.

    • Uptake Assay Preparation: Plate cells in 24-well plates and grow to confluence. On the day of the assay, wash cells twice with a pre-warmed Krebs-Henseleit buffer.

    • Initiate Uptake: Add buffer containing a known concentration of radiolabeled [³H]N-acetyl-L-leucine. For inhibition experiments, pre-incubate cells for 10 minutes with a known inhibitor (e.g., phloretin for MCT1, diclofenac for OATs, JPH203 for LAT1) before adding the radiolabeled substrate.

    • Terminate Uptake: After a specified time (e.g., 2-5 minutes, determined via time-course experiments), rapidly aspirate the uptake solution and wash the cells three times with ice-cold buffer to stop the transport process.

    • Cell Lysis & Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Normalize radioactivity counts to the protein concentration of each well. Calculate the rate of uptake and, for kinetic studies, determine Km and Vmax values by fitting data to the Michaelis-Menten equation.

start Plate Transfected HEK293 Cells wash1 Wash Cells (Krebs-Henseleit Buffer) start->wash1 pre_incubate Pre-Incubate (Buffer +/- Inhibitor) wash1->pre_incubate add_substrate Add Radiolabeled [³H]NALL pre_incubate->add_substrate incubate Incubate (e.g., 2-5 min) add_substrate->incubate stop_wash Stop with Ice-Cold Buffer Wash (3x) incubate->stop_wash lyse Lyse Cells stop_wash->lyse count Liquid Scintillation Counting lyse->count analyze Analyze Data (Normalize to Protein) count->analyze

Diagram 3: Experimental Workflow for NALL Cellular Uptake Assay.
Protocol: In Vivo Efficacy Study in a Mouse Model of Neurodegeneration
  • Objective: To evaluate the neuroprotective and functional benefits of NALL in a preclinical animal model, such as the TBI model.

  • Causality: This protocol establishes a link between NALL administration and holistic outcomes (behavior, cellular health, inflammation). By correlating functional improvements with reduced cell death and inflammation markers, it provides strong evidence that NALL's observed cellular activities translate into meaningful in vivo neuroprotection.[16][21]

  • Methodology:

    • Animal Model: Induce a moderate TBI in C57BL/6 mice using a controlled cortical impact (CCI) device. Include a sham-operated control group.

    • Drug Administration: Prepare chow containing NALL at a concentration calculated to deliver a specific dose (e.g., 1 g/kg/day). Begin feeding mice with the NALL-containing or vehicle chow immediately after injury and continue for the duration of the study.[21] Monitor food intake and body weight.

    • Behavioral Testing: Perform a battery of functional tests at baseline (pre-injury) and at multiple time points post-injury (e.g., days 7, 14, 21, 28).

      • Motor Function: Beam walk test to assess coordination and balance.

      • Cognitive Function: Novel object recognition (NOR) test to assess memory.

    • Tissue Collection: At the final time point, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Harvest the brains.

    • Histological Analysis: Post-fix, cryoprotect, and section the brains. Perform Nissl staining to quantify the cortical lesion volume.

    • Biochemical Analysis: For a separate cohort of animals, collect brain tissue at an earlier time point (e.g., 3 days post-injury). Prepare cortical tissue lysates for Western blot analysis to quantify levels of:

      • Cell Death Markers: α-fodrin breakdown products.

      • Autophagy Markers: LC3-II/LC3-I ratio, p62/SQSTM1.

      • Neuroinflammation Markers: Iba1 (microglia activation), GFAP (astrocyte activation).

    • Data Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare outcomes between TBI+Vehicle and TBI+NALL groups.

Conclusion and Future Directions

N-acetyl-L-leucine represents a paradigm of rational drug development, where a simple chemical modification unlocks a powerful, multi-modal therapeutic potential. Its unique ability to bypass rate-limiting transport and penetrate the central nervous system allows it to effectively restore cellular homeostasis by enhancing the mitochondrial-lysosomal axis. The robust clinical data in Niemann-Pick disease type C and other lysosomal disorders, coupled with promising preclinical evidence in TBI and Parkinson's disease, positions NALL as a significant therapeutic candidate for a wide spectrum of neurological diseases.

Future research should focus on exploring NALL's efficacy in other neurodegenerative conditions characterized by lysosomal or autophagic dysfunction, such as Amyotrophic Lateral Sclerosis (ALS) and various forms of dementia.[22][24] Furthermore, investigating its potential in combination therapies could yield synergistic effects, opening new avenues for treating these complex and devastating disorders.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine. Retrieved from [Link]

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  • Bremova-Ertl, T., et al. (2020). Acetyl-L-leucine for Niemann-Pick type C – a multi-national, rater-blinded phase II trial. medRxiv. Retrieved from [Link]

  • Bremova-Ertl, T., et al. (2022). Efficacy and Safety of N-Acetyl-L-Leucine in Children and Adults With GM2 Gangliosidoses. Neurology. Retrieved from [Link]

  • A-T Children's Project (2025). N-Acetyl-L-Leucine Clinical Trial for A-T. Retrieved from [Link]

  • Bremova-Ertl, T., et al. (2024). Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. New England Journal of Medicine. Retrieved from [Link]

  • National Niemann-Pick Disease Foundation (2024). Trial of N-Acetyl-l-Leucine in Niemann–Pick Disease Type C. Retrieved from [Link]

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  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology. Retrieved from [Link]

  • Sarkar, C., & Lipinski, M. M. (2022). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research. Retrieved from [Link]

  • Smith, D. A., et al. (2025). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. bioRxiv. Retrieved from [Link]

  • IntraBio Inc. (2019). CLINICAL TRIAL PROTOCOL Effects of N-Acetyl-L-Leucine on Niemann-Pick disease type C. Retrieved from [Link]

  • Smith, D. A., et al. (2025). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. bioRxiv. Retrieved from [Link]

  • ResearchGate (2026). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation | Request PDF. Retrieved from [Link]

  • Martakis, K., et al. (2022). N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. Orphanet Journal of Rare Diseases. Retrieved from [Link]

  • ResearchGate (2025). N-Acetyl-l-leucine and Neurodegenerative Disease. Retrieved from [Link]

  • Fields, T., et al. (2020). A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia. Trials. Retrieved from [Link]

  • ResearchGate (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Retrieved from [Link]

  • Philipps-Universität Marburg (2024). A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage. Retrieved from [Link]

  • Hegdekar, N., et al. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports. Retrieved from [Link]

  • Sunland Nutrition. N-Acetyl-L-Leucine. Retrieved from [Link]

  • Hegdekar, N., et al. (2021). N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports. Retrieved from [Link]

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  • NeurologyLive (2024). N-Acetyl-l-Leucine Significantly Reduces Neurologic Signs and Symptoms in Phase 3 Trial for Niemann-Pick Disease Type C. Retrieved from [Link]

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  • Andreassen, O. A., et al. (2000). N-acetyl-L-cysteine improves survival and preserves motor performance in an animal model of familial amyotrophic lateral sclerosis. Neuroreport. Retrieved from [Link]

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An In-Depth Technical Guide to 2-Acetamido-3,3-dimethylbutanoic Acid and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Chiral Building Block in Modern Pharmaceutical Research and Development

This guide provides a comprehensive technical overview of 2-Acetamido-3,3-dimethylbutanoic acid, a chiral N-acetylated amino acid. With a focus on its stereoisomers, the (2R) and (2S) forms, this document delves into their chemical identity, synthesis, physicochemical properties, and burgeoning applications in the fields of medicinal chemistry and drug development. This resource is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a detailed understanding of this compound's significance and practical utility.

Chemical Identity and Stereoisomerism

2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-tert-leucine, is a derivative of the non-proteinogenic amino acid tert-leucine. The presence of a chiral center at the alpha-carbon gives rise to two distinct stereoisomers: (2R)-2-acetamido-3,3-dimethylbutanoic acid and (2S)-2-acetamido-3,3-dimethylbutanoic acid. This stereoisomerism is a critical aspect of its chemical nature, as the biological activity and pharmacokinetic profiles of each enantiomer can differ significantly.

The fundamental details of these stereoisomers are summarized below:

Property(2S)-2-Acetamido-3,3-dimethylbutanoic acid(2R)-2-Acetamido-3,3-dimethylbutanoic acid
Synonyms N-acetyl-L-tert-leucine, Ac-L-Tle-OHN-acetyl-D-tert-leucine, Ac-D-Tle-OH
CAS Number 22146-59-4[1][2]3120-64-7
Molecular Formula C₈H₁₅NO₃[]C₈H₁₅NO₃
Molecular Weight 173.21 g/mol []173.21 g/mol

Synthesis and Chiral Production

The synthesis of enantiomerically pure forms of 2-Acetamido-3,3-dimethylbutanoic acid is paramount for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. The synthesis typically begins with the corresponding enantiomer of the parent amino acid, tert-leucine.

Asymmetric Synthesis of the Precursor: L-tert-Leucine

The large-scale production of enantiopure L-tert-leucine, the precursor to the (2S)-enantiomer, is often achieved through enzymatic synthesis. This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions. One established method utilizes a branched-chain aminotransferase (BCAT) to convert the achiral α-keto acid precursor, trimethylpyruvate, into L-tert-leucine with high enantiomeric excess.[4][5]

The general workflow for the enzymatic synthesis of L-tert-leucine can be visualized as follows:

Caption: Enzymatic synthesis of L-tert-leucine.

Acetylation of tert-Leucine Enantiomers

Once the desired enantiomer of tert-leucine is obtained, the final step is the N-acetylation. A common and straightforward method involves the reaction of the amino acid with acetic anhydride under basic conditions.

Experimental Protocol for N-Acetylation:

A general procedure for the acetylation of an amino acid is as follows:

  • Dissolve the enantiomerically pure tert-leucine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath to maintain a low temperature.

  • Slowly and simultaneously add acetic anhydride and a solution of sodium hydroxide to the reaction mixture, maintaining a slightly alkaline pH.

  • After the addition is complete, allow the reaction to stir at room temperature for a period to ensure completion.

  • Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the N-acetylated product.

  • Collect the solid product by filtration, wash with cold water, and dry to yield the final 2-Acetamido-3,3-dimethylbutanoic acid enantiomer.

Physicochemical Properties

The physical and chemical properties of the individual enantiomers are crucial for their handling, formulation, and interaction with biological systems. While comprehensive experimental data for the N-acetyl-tert-leucine enantiomers are not as widely published as for other amino acid derivatives, some key properties can be inferred from related compounds and supplier information.

Property(2S)-Isomer (N-acetyl-L-tert-leucine)(2R)-Isomer (N-acetyl-D-tert-leucine)
Appearance White to off-white solidWhite to off-white solid
Storage Temperature 2-8 °C[]-20°C[6]

Applications in Drug Development and Research

The unique structural features of 2-Acetamido-3,3-dimethylbutanoic acid, particularly its bulky tert-butyl group, make it a valuable component in the design of novel therapeutics.

Peptide Synthesis

N-acetylated amino acids, including N-acetyl-L-tert-leucine, are utilized in peptide synthesis.[] The N-acetyl group serves as a protecting group for the N-terminus of the amino acid, preventing its participation in the peptide bond formation and allowing for the controlled, sequential addition of other amino acids to build a specific peptide chain.

Chiral Building Blocks and Auxiliaries

The enantiomers of tert-leucine and its derivatives are employed as chiral building blocks in the asymmetric synthesis of complex molecules. The steric hindrance provided by the tert-butyl group can effectively control the stereochemical outcome of a reaction, making it a useful chiral auxiliary.[4]

Potential Therapeutic Applications

While research on the specific biological activities of N-acetyl-tert-leucine enantiomers is ongoing, studies on the closely related compound, N-acetyl-leucine, provide valuable insights. The L-enantiomer of N-acetyl-leucine has been investigated for its therapeutic potential in a range of neurological disorders, including cerebellar ataxia, lysosomal storage diseases like Niemann-Pick disease type C, and traumatic brain injury.[7][8][9][10]

Mechanistic studies suggest that N-acetyl-L-leucine's therapeutic effects may be mediated by its ability to modulate membrane transport and cellular signaling pathways. Acetylation of leucine alters its cellular uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[7][11][12] This switch in transport mechanism may lead to altered intracellular concentrations and subsequent downstream effects. The L-enantiomer is metabolized intracellularly to L-leucine, while the D-enantiomer is not readily deacetylated.[7][13]

The following diagram illustrates the proposed differential cellular uptake and metabolism of N-acetyl-leucine enantiomers:

Caption: Differential cellular transport and metabolism.

Given the structural similarity, it is plausible that the enantiomers of 2-Acetamido-3,3-dimethylbutanoic acid may exhibit similar differential biological activities and transport mechanisms, making them intriguing candidates for further investigation in drug discovery programs targeting neurological and metabolic diseases.

Conclusion

2-Acetamido-3,3-dimethylbutanoic acid and its individual stereoisomers represent a class of molecules with significant potential in the pharmaceutical and life sciences. The ability to synthesize these compounds in their enantiomerically pure forms is critical to unlocking their full therapeutic and research applications. As our understanding of the distinct biological roles of chiral molecules continues to grow, the importance of detailed technical knowledge of compounds like N-acetyl-tert-leucine will undoubtedly increase, driving further innovation in the development of targeted and effective medicines.

References

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The Discovery and History of N-acetylated Branched-Chain Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-acetylated branched-chain amino acids (NA-BCAAs), including N-acetyl-L-leucine, N-acetyl-L-isoleucine, and N-acetyl-L-valine, are modified forms of the essential branched-chain amino acids. Once considered minor metabolic curiosities, these molecules have garnered increasing interest within the scientific and medical communities. Their discovery, intrinsically linked to the advent of advanced analytical techniques for profiling metabolites in inborn errors of metabolism, has paved the way for a deeper understanding of their physiological roles, pathological significance, and therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, metabolism, and analysis of NA-BCAAs, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Metabolic Byproducts to Therapeutic Agents

The story of NA-BCAAs begins not with their direct discovery, but with the broader efforts to understand amino acid metabolism and its derangements. The mid-20th century saw significant advancements in chromatography, enabling the separation and identification of amino acids and their derivatives in biological fluids.

Early Observations in Inborn Errors of Metabolism:

The first indications of the existence of N-acetylated amino acids in a pathological context emerged from studies of inborn errors of metabolism. A pivotal 1986 study identified increased urinary excretion of N-acetylleucine, N-acetylisoleucine, and N-acetylvaline in patients with Maple Syrup Urine Disease (MSUD)[1][2]. MSUD is a rare genetic disorder characterized by the inability to break down branched-chain amino acids, leading to their accumulation and the buildup of their corresponding branched-chain ketoacids in the body[3][4][5][6]. This finding suggested that N-acetylation could be an alternative, albeit minor, metabolic pathway for the detoxification of excess amino acids[1].

The Rise of Analytical Chemistry:

The ability to detect these compounds was a direct result of the evolution of analytical techniques. Early methods for amino acid analysis, pioneered by Stein and Moore in the 1950s, laid the groundwork for decades of research[5][7][8]. The subsequent development of gas chromatography-mass spectrometry (GC-MS) and later, liquid chromatography-tandem mass spectrometry (LC-MS/MS), provided the sensitivity and specificity required to identify and quantify these low-abundance metabolites in complex biological matrices like urine and plasma[9][10].

A Therapeutic Renaissance: N-acetyl-L-leucine:

While initially viewed as metabolic byproducts, the perception of NA-BCAAs shifted dramatically with the investigation of N-acetyl-L-leucine as a therapeutic agent. N-acetyl-DL-leucine, a racemic mixture, has been used for decades in France for the treatment of vertigo[11]. More recent research has focused on the purified L-enantiomer, N-acetyl-L-leucine, for the treatment of rare neurological disorders, most notably Niemann-Pick disease type C (NPC)[2][9][11][12][13]. This has spurred a renewed interest in the fundamental biology of NA-BCAAs, moving them from the periphery to the forefront of metabolic and therapeutic research.

Metabolism and Physiological Significance

The precise metabolic pathways leading to the formation of free NA-BCAAs in mammals are a subject of ongoing investigation. Current evidence suggests two primary routes: the degradation of N-terminally acetylated proteins and non-enzymatic acylation, particularly in pathological states.

N-Terminal Acetylation of Proteins:

A predominant source of free N-acetylated amino acids is the turnover of proteins that have been N-terminally acetylated[4][14]. N-terminal acetylation is one of the most common protein modifications in eukaryotes, where an acetyl group is transferred from acetyl-CoA to the α-amino group of the N-terminal amino acid of a nascent polypeptide chain[4]. This process is catalyzed by a family of enzymes called N-acetyltransferases (NATs)[4]. When these proteins are degraded, N-acetylated amino acids are released.

dot graph "N-Terminal_Acetylation_and_Degradation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Formation of free NA-BCAAs via protein turnover.

Direct Enzymatic Acetylation of Free Amino Acids:

The existence of a dedicated mammalian enzyme that directly N-acetylates free branched-chain amino acids is not well-established[14]. While various acetyltransferases exist, their substrate specificity is primarily directed towards the N-termini of proteins or other small molecules[2][3][15]. The enzyme peptidase M20 domain containing 1 (PM20D1) has been shown to synthesize N-acyl amino acids, but this typically involves the condensation of fatty acids, not acetate, with amino acids[16].

Non-Enzymatic Formation:

Under conditions of metabolic stress, such as the high concentrations of ketoacids seen in MSUD, non-enzymatic formation of N-acylated amino acid conjugates has been proposed[15]. This can occur through the reaction of reactive acyl-CoA species with free amino groups[14]. The alkaline environment of the mitochondrial matrix, coupled with high concentrations of acetyl-CoA, can also facilitate non-enzymatic acetylation of lysine residues on proteins, and a similar mechanism could potentially apply to free amino acids, though this is speculative[17].

Physiological Roles and Therapeutic Mechanisms:

The biological functions of NA-BCAAs are an active area of research.

  • Metabolic Regulation: The reversible nature of BCAA catabolism, involving branched-chain amino acid aminotransferases (BCATs), is crucial for nitrogen metabolism and providing precursors for neurotransmitter synthesis in the brain[18]. The N-acetylation of BCAAs may influence these pathways.

  • Therapeutic Action of N-acetyl-L-leucine: In the context of neurological diseases like NPC, N-acetyl-L-leucine is thought to act as a prodrug for leucine. Its acetylation allows it to be transported into cells via different transporters than leucine, potentially bypassing transport limitations and leading to beneficial downstream effects on mitochondrial function and lysosomal homeostasis[10]. Studies suggest it can normalize neuronal function, reduce neuroinflammation, and improve autophagy[12].

Analytical Methodologies

The accurate detection and quantification of NA-BCAAs in biological samples are crucial for both research and clinical diagnostics. GC-MS and LC-MS/MS are the gold-standard techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like NA-BCAAs, a chemical derivatization step is required to increase their volatility.

Data Summary Table: GC-MS Analysis of NA-BCAAs

ParameterDescription
Sample Type Urine, Plasma
Extraction Liquid-liquid extraction with ethyl acetate or a similar organic solvent.
Derivatization Trimethylsilylation (TMS) using reagents like BSTFA or MSTFA. This replaces active hydrogens on carboxyl and amino groups with a TMS group.
GC Column Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms).
Ionization Electron Ionization (EI).
Mass Analyzer Quadrupole or Time-of-Flight (TOF).
Detection Mode Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

Experimental Protocol: GC-MS Analysis of NA-BCAAs in Urine

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

    • Transfer 1 mL of the supernatant to a clean glass tube.

    • Add an internal standard (e.g., a stable isotope-labeled NA-BCAA).

  • Extraction:

    • Acidify the urine sample to pH < 2 with concentrated HCl.

    • Add 3 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Trimethylsilylation):

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the tube tightly and heat at 70°C for 60 minutes.

    • Cool the sample to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Ionization Energy: 70 eV

      • Scan Range: m/z 50-600

dot graph "GC-MS_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for GC-MS analysis of NA-BCAAs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS, as derivatization is not always necessary.

Data Summary Table: LC-MS/MS Analysis of NA-BCAAs

ParameterDescription
Sample Type Plasma, Urine, Hair
Preparation Protein precipitation with acetonitrile or methanol, followed by centrifugation.
LC Column Reversed-phase C18 column.
Mobile Phase Gradient elution with water and acetonitrile, often with a modifier like formic acid.
Ionization Electrospray Ionization (ESI), typically in positive or negative mode.
Mass Analyzer Triple Quadrupole (QqQ) or high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap).
Detection Mode Multiple Reaction Monitoring (MRM) for targeted quantification.

Experimental Protocol: LC-MS/MS Analysis of NA-BCAAs in Plasma

  • Sample Preparation:

    • In a microcentrifuge tube, combine 50 µL of plasma with 200 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 2% B, ramp to 98% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 2% B for 3 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions (Example for N-acetyl-leucine in positive ESI mode):

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • MRM Transition: Precursor ion (m/z) -> Product ion (m/z). For N-acetyl-leucine, a common transition is 174.1 -> 86.1.

      • Collision Energy and other parameters should be optimized for the specific instrument.

dot graph "LC-MSMS_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for LC-MS/MS analysis of NA-BCAAs.

Future Directions and Conclusion

The field of N-acetylated branched-chain amino acids has evolved significantly from its origins in the study of rare metabolic disorders. The therapeutic success of N-acetyl-L-leucine has opened new avenues for drug development and has highlighted the importance of understanding the metabolism and physiological roles of these modified amino acids.

Future research should focus on:

  • Elucidating Biosynthetic Pathways: Definitive identification of the enzymes responsible for the synthesis and degradation of free NA-BCAAs in mammals.

  • Expanding Therapeutic Applications: Investigating the potential of N-acetyl-L-leucine and other NA-BCAAs in a broader range of neurological and metabolic diseases.

  • Biomarker Discovery: Further validation of NA-BCAAs as biomarkers for the diagnosis and monitoring of metabolic diseases.

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  • Google Patents. (n.d.). US20090061469A1 - Methods and kits for assaying acetyl transferase or deacetylase activity.
  • MDPI. (n.d.). Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. [Link]

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An In-depth Technical Guide to 2-Acetamido-3,3-dimethylbutanoic Acid (N-acetyl-L-tert-leucine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-3,3-dimethylbutanoic acid, more commonly known as N-acetyl-L-tert-leucine, is a synthetic N-acetylated derivative of the non-proteinogenic amino acid L-tert-leucine. This molecule has garnered significant interest within the scientific and medical communities due to its emerging therapeutic potential in treating a range of neurological and neurodegenerative disorders. Unlike its structural isomer N-acetyl-L-leucine, the presence of a sterically demanding tert-butyl group in N-acetyl-L-tert-leucine imparts unique physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, characterization, and biological activity of N-acetyl-L-tert-leucine, offering a valuable resource for researchers and professionals in drug development.

Physicochemical Properties

N-acetyl-L-tert-leucine is a white solid with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol .[] It is used in peptide synthesis and has potential applications in the pharmaceutical industry for the development of bioactive peptides.[]

PropertyValueReference
Molecular Formula C8H15NO3[]
Molecular Weight 173.21 g/mol []
IUPAC Name (2S)-2-acetamido-3,3-dimethylbutanoic acid[]
Synonyms N-acetyl-L-tert-leucine, Ac-Tle-OH[]
CAS Number 22146-59-4[]
Appearance White solid
Solubility Soluble in water and polar organic solvents[2]

Synthesis of N-acetyl-L-tert-leucine

The synthesis of N-acetyl-L-tert-leucine typically involves the acetylation of its parent amino acid, L-tert-leucine. A common and effective method utilizes acetic anhydride as the acetylating agent.

Experimental Protocol: Acetylation of L-tert-leucine

This protocol describes a general procedure for the N-acetylation of L-tert-leucine using acetic anhydride under basic conditions.

Materials:

  • L-tert-leucine

  • Acetic anhydride

  • Sodium hydroxide (NaOH) or other suitable base

  • Hydrochloric acid (HCl) for acidification

  • An appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Dissolution: Dissolve L-tert-leucine in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group, increasing its nucleophilicity.

  • Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to proceed for a specified time, monitoring its completion by a suitable technique such as thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group, making the product extractable into an organic solvent.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude N-acetyl-L-tert-leucine can be further purified by recrystallization from a suitable solvent system to yield a pure, crystalline product.

Synthesis_Workflow cluster_synthesis Synthesis of N-acetyl-L-tert-leucine L-tert-leucine L-tert-leucine Acetic_Anhydride Acetic_Anhydride Reaction Reaction N-acetyl-L-tert-leucine N-acetyl-L-tert-leucine

Spectral Characterization

Accurate characterization of N-acetyl-L-tert-leucine is essential for confirming its identity and purity. The following are predicted spectral data.

¹H NMR Spectroscopy (Predicted)
  • δ ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ ~8.0-8.5 ppm (d, 1H): Amide proton (-NH-).

  • δ ~4.3-4.5 ppm (d, 1H): Alpha-proton (-CH-).

  • δ ~1.9-2.1 ppm (s, 3H): Acetyl methyl protons (-COCH₃).

  • δ ~0.9-1.1 ppm (s, 9H): Tert-butyl protons (-C(CH₃)₃).

¹³C NMR Spectroscopy (Predicted)
  • δ ~173-175 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~170-172 ppm: Amide carbonyl carbon (-NHCOCH₃).

  • δ ~60-62 ppm: Alpha-carbon (-CH-).

  • δ ~34-36 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

  • δ ~26-28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

  • δ ~22-24 ppm: Acetyl methyl carbon (-COCH₃).

Infrared (IR) Spectroscopy

Key characteristic peaks in the IR spectrum would include:

  • ~3300 cm⁻¹: N-H stretching of the amide.

  • ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1640-1680 cm⁻¹: C=O stretching of the amide (Amide I band).

  • ~1520-1570 cm⁻¹: N-H bending of the amide (Amide II band).

Mass Spectrometry

In mass spectrometry, the molecule would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group, the acetyl group, or cleavage of the tert-butyl group.

Chemical Reactivity

The chemical reactivity of N-acetyl-L-tert-leucine is primarily dictated by its two functional groups: the carboxylic acid and the amide.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols under acidic conditions, and conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. It can also be deprotonated by bases to form a carboxylate salt.

  • Amide Group: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield L-tert-leucine and acetic acid. The N-H proton is weakly acidic.

Biological Activity and Therapeutic Potential

N-acetyl-L-tert-leucine has shown significant promise as a therapeutic agent for several rare neurodegenerative diseases.

Mechanism of Action

The precise mechanism of action of N-acetyl-L-tert-leucine is still under investigation, but it is thought to involve the modulation of lysosomal function and cellular metabolism. It has been shown to reduce the relative lysosomal volume in cells from patients with Niemann-Pick disease type C (NPC).[3]

Mechanism_of_Action cluster_moa Proposed Mechanism of Action N_acetyl_L_tert_leucine N_acetyl_L_tert_leucine Lysosomal_Dysfunction Lysosomal_Dysfunction Cellular_Metabolism Cellular_Metabolism Therapeutic_Effect Therapeutic_Effect

Clinical Applications
  • Niemann-Pick Disease Type C (NPC): Clinical trials have demonstrated that N-acetyl-L-leucine can significantly improve neurological symptoms in patients with NPC, a rare lysosomal storage disorder.[4] A Phase III trial showed that the treatment reduced neurologic signs and symptoms over a 12-week period compared to a placebo.[5] Long-term treatment has been associated with a reduction in disease progression, suggesting a neuroprotective effect.[6]

  • GM2 Gangliosidoses (Tay-Sachs and Sandhoff Disease): An open-label clinical trial has shown that N-acetyl-L-leucine treatment was associated with statistically significant and clinically relevant improvements in functioning and quality of life in patients with GM2 gangliosidoses.[7]

  • Ataxia-Telangiectasia (A-T): N-acetyl-L-leucine is also being investigated in clinical trials for the treatment of A-T, another rare neurodegenerative disorder.[8]

Conclusion

2-Acetamido-3,3-dimethylbutanoic acid (N-acetyl-L-tert-leucine) is a molecule of significant interest in the field of drug development, particularly for rare neurological diseases. Its unique structure contributes to a promising biological activity profile, with clinical evidence supporting its efficacy in improving symptoms and potentially modifying disease progression in conditions like Niemann-Pick disease type C and GM2 gangliosidoses. Further research into its precise mechanism of action and continued clinical investigation will be crucial in fully elucidating its therapeutic potential. This guide provides a foundational understanding for researchers and clinicians working with this promising compound.

References

  • - PubMed

  • - A-T Children's Project

  • - TargetMol

  • - The Royal Society of Chemistry

  • - PubChem

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  • - Neurology.org

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  • - National Institute of Standards and Technology

  • - SpectraBase

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Unraveling the Metabolic Journey of 2-Acetamido-3,3-dimethylbutanoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Metabolic Unknown of a Novel Synthetic Amino Acid Derivative

Chemical and Physical Characteristics

A foundational understanding of the physicochemical properties of 2-Acetamido-3,3-dimethylbutanoic acid is crucial for designing robust experimental protocols.

PropertyValue/InformationSource
Chemical Name (S)-2-Acetamido-3,3-dimethylbutanoic acid[1]
Synonyms Leucine Impurity 6, N-α-Acetyl-L-tert-leucine[1][2]
CAS Number 22146-59-4[1]
Molecular Formula C8H15NO3[1]
Molecular Weight 173.21 g/mol [1]

Hypothesized Metabolic Pathways: A Bifurcated Approach

The metabolic fate of 2-Acetamido-3,3-dimethylbutanoic acid is likely dictated by the enzymatic machinery that recognizes its two primary structural features: the N-acetyl group and the tert-butyl side chain. The core amino acid structure, tert-leucine, is a non-proteinogenic amino acid with a quaternary alpha-carbon, which is anticipated to be resistant to the typical catabolic pathways of proteinogenic branched-chain amino acids like leucine.[3][4] Therefore, we propose two primary metabolic routes:

  • Phase I Metabolism: Focused on the modification of the parent molecule.

  • Phase II Metabolism: Involving conjugation reactions of the parent molecule or its Phase I metabolites.

Pathway 1: Deacetylation to the Parent Amino Acid

The primary and most direct metabolic transformation anticipated is the hydrolysis of the amide bond, leading to the removal of the acetyl group. This reaction is catalyzed by a class of enzymes known as deacetylases or amidases.[5]

  • Rationale: N-acetylated amino acids are endogenous molecules, and the enzymatic machinery for their deacetylation is well-established.[6][7] This pathway would yield acetic acid and the parent amino acid, 2-amino-3,3-dimethylbutanoic acid (tert-leucine). The metabolic fate of tert-leucine itself is predicted to be limited due to its unnatural structure, likely leading to its excretion.

G parent 2-Acetamido-3,3-dimethylbutanoic acid deacetylase Deacetylase / Amidase parent->deacetylase metabolite1 2-Amino-3,3-dimethylbutanoic acid (tert-leucine) deacetylase->metabolite1 acetate Acetic Acid deacetylase->acetate

Caption: Hypothesized deacetylation pathway of 2-Acetamido-3,3-dimethylbutanoic acid.

Pathway 2: Phase I Oxidation of the Neopentyl Group

The tert-butyl moiety of the molecule presents a target for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[8][9]

  • Rationale: The metabolism of tert-butyl groups in various drug molecules is well-documented and typically involves the hydroxylation of one of the methyl groups to form a primary alcohol.[8] This initial hydroxylation product can then undergo further oxidation to an aldehyde and subsequently to a carboxylic acid. Given the steric hindrance of the tert-butyl group, this is likely a slower metabolic pathway compared to deacetylation.

G parent 2-Acetamido-3,3-dimethylbutanoic acid cyp450 Cytochrome P450 (e.g., CYP3A4, CYP2C9) parent->cyp450 hydroxylated 2-Acetamido-3-methyl-3-(hydroxymethyl)butanoic acid cyp450->hydroxylated adh Alcohol Dehydrogenase hydroxylated->adh aldehyde 2-Acetamido-3-formyl-3-methylbutanoic acid adh->aldehyde aldh Aldehyde Dehydrogenase aldehyde->aldh carboxylic_acid 2-Acetamido-3-carboxy-3-methylbutanoic acid aldh->carboxylic_acid

Caption: Hypothesized oxidative metabolism of the neopentyl group.

Pathway 3: Phase II Conjugation

The parent compound and its Phase I metabolites, containing functional groups like carboxylic acids and hydroxyl groups, are potential substrates for Phase II conjugation reactions.[8]

  • Rationale: Conjugation with polar moieties such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs) increases the water solubility of xenobiotics, facilitating their excretion. The carboxylic acid group of the parent molecule and its oxidized metabolites are prime sites for glucuronidation. The hydroxylated metabolite can also be a substrate for both glucuronidation and sulfation.

G cluster_parent Parent Compound cluster_hydroxylated Hydroxylated Metabolite parent 2-Acetamido-3,3-dimethylbutanoic acid ugt UGT parent->ugt hydroxylated 2-Acetamido-3-methyl-3-(hydroxymethyl)butanoic acid hydroxylated->ugt sult SULT hydroxylated->sult parent_glucuronide Parent-Glucuronide Conjugate ugt->parent_glucuronide hydroxylated_glucuronide Hydroxylated-Glucuronide Conjugate ugt->hydroxylated_glucuronide hydroxylated_sulfate Hydroxylated-Sulfate Conjugate sult->hydroxylated_sulfate

Caption: Potential Phase II conjugation pathways.

Experimental Protocols for Metabolic Pathway Elucidation

To empirically validate the hypothesized metabolic pathways, a tiered experimental approach is recommended, starting with in vitro systems and progressing to in vivo models as needed.

Experimental Workflow Overview

G start Start: 2-Acetamido-3,3-dimethylbutanoic acid in_vitro In Vitro Metabolism (Liver Microsomes, S9, Hepatocytes) start->in_vitro metabolite_id Metabolite Identification (LC-MS/MS, HRMS, NMR) in_vitro->metabolite_id pathway_elucidation Pathway Elucidation metabolite_id->pathway_elucidation enzyme_phenotyping Enzyme Phenotyping (Recombinant CYPs, Chemical Inhibitors) pathway_elucidation->enzyme_phenotyping in_vivo In Vivo Metabolism (Optional) (Animal Models) pathway_elucidation->in_vivo pk_pd Pharmacokinetic/Pharmacodynamic Studies in_vivo->pk_pd

Caption: A tiered experimental workflow for metabolic investigation.

Protocol 1: In Vitro Metabolic Stability and Metabolite Identification using Human Liver Microsomes
  • Objective: To determine the rate of metabolism of 2-Acetamido-3,3-dimethylbutanoic acid and to identify potential Phase I metabolites.

  • Methodology:

    • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration), a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiation of Reaction: Add 2-Acetamido-3,3-dimethylbutanoic acid (e.g., 1 µM final concentration) to initiate the metabolic reaction.

    • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

    • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the disappearance of the parent compound and the formation of potential metabolites. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurement and elemental composition determination of metabolites.

Protocol 2: In Vitro Metabolism in Human Hepatocytes
  • Objective: To investigate both Phase I and Phase II metabolism in a more complete cellular system.

  • Methodology:

    • Hepatocyte Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.

    • Compound Incubation: After attachment, replace the medium with fresh medium containing 2-Acetamido-3,3-dimethylbutanoic acid (e.g., 1 µM).

    • Time-course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell culture medium and the cell lysate.

    • Sample Processing: Process the medium and lysate samples by protein precipitation with cold acetonitrile.

    • LC-MS/MS Analysis: Analyze the processed samples for the parent compound and its metabolites, including potential glucuronide and sulfate conjugates.

Protocol 3: Enzyme Phenotyping
  • Objective: To identify the specific CYP and UGT enzymes responsible for the metabolism of 2-Acetamido-3,3-dimethylbutanoic acid.

  • Methodology:

    • Recombinant Enzymes: Incubate the compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and UGT enzymes (e.g., UGT1A1, 1A9, 2B7).

    • Chemical Inhibition: In human liver microsomes, co-incubate the compound with known selective chemical inhibitors of major CYP enzymes. A reduction in the rate of metabolism in the presence of a specific inhibitor suggests the involvement of that enzyme.

    • Analysis: Quantify the formation of the key metabolite(s) by LC-MS/MS to determine the contribution of each enzyme.

Conclusion: A Roadmap for Comprehensive Metabolic Profiling

This technical guide provides a robust, scientifically grounded framework for investigating the metabolic fate of 2-Acetamido-3,3-dimethylbutanoic acid. By leveraging established principles of xenobiotic metabolism and employing state-of-the-art in vitro experimental methodologies, researchers can systematically elucidate the biotransformation pathways of this novel compound. The proposed pathways—deacetylation, oxidation of the neopentyl group, and subsequent conjugation—represent the most plausible metabolic routes. The detailed experimental protocols offer a clear roadmap for validating these hypotheses, identifying the specific enzymes involved, and ultimately generating the critical data necessary for informed decision-making in the drug development process. This comprehensive approach ensures a thorough understanding of the molecule's metabolic profile, a cornerstone of modern pharmaceutical research.

References

  • Wikipedia. Xenobiotic metabolism. Link

  • ResearchGate. N-acetyl amino acid deacetylase–catalyzed deacetylation reactions. Link

  • Hypha Discovery. Metabolism of t-butyl groups in drugs. Link

  • SciSpace. In vitro test methods for metabolite identification: A review. Link

  • Charles River Labs. Metabolite Profiling & Structural Elucidation. Link

  • Frontiers in Molecular Biosciences. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Link

  • Chemicea Pharmaceuticals. Material Safety Data Sheet - (S)-2-Acetamido-3,3-dimethylbutanoic acid. Link

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  • PubMed Central. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Link

  • Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS - (S)-2-Acetamido-3,3-dimethylbutanoic acid. Link

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Spectroscopic data (NMR, IR, MS) of "2-Acetamido-3,3-dimethylbutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Acetamido-3,3-dimethylbutanoic Acid

Introduction

2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-tert-leucine, is a derivative of the non-proteinogenic amino acid tert-leucine. Its bulky tert-butyl group imparts unique conformational constraints, making it a valuable building block in medicinal chemistry and peptide research. The precise and unambiguous structural confirmation of this molecule is paramount for its application in drug development and materials science, necessitating a thorough spectroscopic analysis.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Acetamido-3,3-dimethylbutanoic acid. While a complete, publicly available, and experimentally verified dataset for this specific molecule is not consolidated in a single source, this document synthesizes predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for data acquisition and interpretation, aimed at researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of 2-Acetamido-3,3-dimethylbutanoic acid contains several key features that will give rise to characteristic spectroscopic signals:

  • A Carboxylic Acid Group (-COOH): This will produce a highly deshielded, broad proton signal in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and distinct, broad stretching vibrations in IR spectroscopy.

  • A Secondary Amide Group (-NH-C=O): This group introduces an amide proton and a carbonyl carbon, both detectable by NMR, along with characteristic N-H and C=O stretching and N-H bending vibrations in the IR spectrum.

  • A Chiral Center (α-carbon): The proton attached to this carbon will couple with the adjacent amide proton, leading to signal splitting in the ¹H NMR spectrum.

  • A Tert-butyl Group (-C(CH₃)₃): This sterically demanding group will result in a highly shielded, intense singlet in the ¹H NMR spectrum and a quaternary and methyl carbon signal in the ¹³C NMR spectrum.

  • An Acetyl Group (-COCH₃): This will show a characteristic singlet for the methyl protons in ¹H NMR and corresponding methyl and carbonyl carbon signals in ¹³C NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Experience: Predicted NMR Data

The following data is predicted for 2-Acetamido-3,3-dimethylbutanoic acid in a common deuterated solvent such as DMSO-d₆, which is capable of solubilizing the compound and exchanging with the acidic carboxylic acid and amide protons. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Tentative AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegrationRationale
Carboxylic Acid (-COOH)~12.0 - 13.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange.
Amide (-NH)~8.0 - 8.5Doublet1HThe amide proton is coupled to the α-proton (H-2), resulting in a doublet. Its chemical shift is characteristic of secondary amides.
α-proton (H-2)~4.1 - 4.3Doublet1HThis proton is deshielded by the adjacent carboxylic acid and amide groups. It is coupled only to the amide proton, as there are no protons on the adjacent quaternary carbon.
Acetyl (-COCH₃)~1.9 - 2.1Singlet3HThe methyl protons of the acetyl group are magnetically equivalent and do not couple with other protons, resulting in a singlet.
Tert-butyl (-C(CH₃)₃)~0.9 - 1.1Singlet9HThe nine protons of the three methyl groups in the tert-butyl group are all chemically and magnetically equivalent, leading to a strong singlet signal. This is a hallmark of the tert-butyl moiety.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Tentative AssignmentPredicted Chemical Shift (δ) ppmRationale
Carboxylic Acid (-C OOH)~173 - 175The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[4][5]
Amide (-C =O)~169 - 171The amide carbonyl carbon is also deshielded, typically appearing slightly upfield from the carboxylic acid carbonyl.[5]
α-carbon (C-2)~58 - 62This carbon is attached to both the nitrogen of the amide and the carbon of the carboxyl group, shifting it downfield.
Quaternary Carbon (C-3)~33 - 37The quaternary carbon of the tert-butyl group.
Acetyl (-COC H₃)~22 - 24The methyl carbon of the acetyl group.
Tert-butyl (-C(C H₃)₃)~26 - 28The three equivalent methyl carbons of the tert-butyl group.
Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Acetamido-3,3-dimethylbutanoic acid.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 14 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms, simplifying the spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire 2D NMR spectra such as COSY (to confirm ¹H-¹H couplings, e.g., between the amide and α-protons) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).[6][7]

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Add TMS Standard Prep2->Prep3 Acq1 Tune & Shim Spectrometer Prep3->Acq1 Transfer to Spectrometer Acq2 Acquire 1D ¹H NMR Acq1->Acq2 Acq3 Acquire 1D ¹³C NMR Acq1->Acq3 Acq4 Acquire 2D NMR (COSY, HSQC) Acq1->Acq4 Proc1 Fourier Transform & Phasing Acq2->Proc1 Acq3->Proc1 Acq4->Proc1 Proc2 Reference to TMS Proc1->Proc2 Proc3 Integration (¹H) Proc2->Proc3 Proc4 Peak Picking Proc3->Proc4 Proc5 Assign Signals to Structure Proc4->Proc5

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Expertise & Experience: Predicted IR Data

The IR spectrum of 2-Acetamido-3,3-dimethylbutanoic acid is expected to be dominated by absorptions from the carboxylic acid and amide functional groups.[4][8][9]

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration TypeIntensityRationale
O-H (Carboxylic Acid)3300 - 2500StretchingBroad, StrongThe O-H stretch in a hydrogen-bonded carboxylic acid dimer is characteristically very broad and often overlaps with C-H stretches.[8][10]
N-H (Amide)3350 - 3250StretchingMediumThe N-H stretching vibration of a secondary amide typically appears as a single, sharp peak in this region.
C-H (Aliphatic)3000 - 2850StretchingMediumThese absorptions arise from the C-H bonds of the tert-butyl and acetyl methyl groups, as well as the α-carbon.
C=O (Carboxylic Acid)1720 - 1700StretchingStrongThe carbonyl stretch of a saturated, hydrogen-bonded carboxylic acid is very strong and appears in this characteristic region.[5][10]
C=O (Amide I Band)1680 - 1640StretchingStrongThe amide I band is primarily due to the C=O stretching vibration and is a strong, reliable indicator of the amide group.[4][9]
N-H (Amide II Band)1560 - 1520BendingMediumThe amide II band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides.[5]
C-O1300 - 1200StretchingMediumThis band is associated with the C-O single bond stretching of the carboxylic acid group.
Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common, convenient sampling technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This background will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 2-Acetamido-3,3-dimethylbutanoic acid powder directly onto the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the major absorption bands and correlate them with the functional groups in the molecule using correlation tables.

Workflow Visualization

IR_Workflow cluster_prep Sample & Instrument Prep cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Clean ATR Crystal Prep2 Record Background Spectrum Prep1->Prep2 Acq1 Apply Solid Sample to Crystal Prep2->Acq1 Acq2 Apply Pressure Acq1->Acq2 Acq3 Scan Sample (4000-400 cm⁻¹) Acq2->Acq3 Proc1 Process Spectrum (Absorbance vs. Wavenumber) Acq3->Proc1 Proc2 Identify Key Absorption Bands Proc1->Proc2 Proc3 Correlate Bands to Functional Groups Proc2->Proc3

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Experience: Predicted Mass Spectrometry Data

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like N-acetylated amino acids, as it typically keeps the molecule intact.[11][12] The molecular weight of 2-Acetamido-3,3-dimethylbutanoic acid (C₈H₁₅NO₃) is 173.21 g/mol .[13][14]

Table 4: Predicted ESI-MS Data

IonPredicted m/zIonization ModeRationale
[M+H]⁺174.11PositiveIn positive ion mode, the molecule is expected to be protonated, most likely at the amide oxygen or nitrogen, giving a pseudomolecular ion at M+1.
[M+Na]⁺196.09PositiveAdduct formation with sodium ions, often present as trace impurities in solvents or glassware, is very common in ESI-MS.
[M-H]⁻172.10NegativeIn negative ion mode, the acidic carboxylic acid proton is easily lost, resulting in the deprotonated molecule at M-1.

Fragmentation Analysis (MS/MS):

By selecting the [M+H]⁺ ion (m/z 174.11) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated.

  • Loss of water (-18 Da): A common fragmentation pathway for protonated carboxylic acids, leading to an acylium ion at m/z 156.1.

  • Loss of the tert-butyl group (-57 Da): Cleavage of the Cα-C(tert-butyl) bond could yield a fragment at m/z 117.0.

  • Cleavage of the amide bond: Fragmentation can lead to ions corresponding to the acylium ion of the N-acetyl group or the tert-leucine fragment.

Protocol for Mass Spectrometry Data Acquisition (LC-ESI-MS)

This protocol couples liquid chromatography (LC) for sample introduction with ESI-MS.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • LC-MS System Setup:

    • Use a standard reversed-phase C18 column for chromatography.

    • Set up a simple gradient or isocratic mobile phase (e.g., water/acetonitrile with 0.1% formic acid).

    • Optimize the ESI source parameters: capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable spray and maximum ion signal.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500) in both positive and negative ionization modes.

    • If fragmentation data is desired, perform a separate MS/MS experiment by selecting the parent ion of interest (e.g., m/z 174.1) in the first mass analyzer and fragmenting it in a collision cell to be analyzed by the second mass analyzer.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

    • Identify the molecular ion ([M+H]⁺, [M-H]⁻) and any common adducts ([M+Na]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis Prep1 Prepare Dilute Solution (~1-10 µg/mL) Prep2 Add Ionization Modifier (e.g., Formic Acid) Prep1->Prep2 Acq1 Inject into LC-MS System Prep2->Acq1 Acq2 Full Scan MS (Positive & Negative Mode) Acq1->Acq2 Acq3 Targeted MS/MS (Fragmentation Analysis) Acq2->Acq3 Proc4 Analyze Fragmentation Pattern Acq3->Proc4 Proc1 Extract Mass Spectrum from Chromatogram Proc2 Identify Molecular Ion & Adducts Proc1->Proc2 Proc3 Confirm Molecular Weight Proc2->Proc3 Proc2->Proc4

Caption: Workflow for LC-ESI-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of 2-Acetamido-3,3-dimethylbutanoic acid relies on the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and amide functional groups, and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. The predicted data and detailed protocols within this guide provide a robust framework for researchers to confidently acquire, interpret, and validate the structure of this and other similar N-acetylated amino acids, ensuring the scientific integrity required for advanced research and development applications.

References

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The Strategic Application of (S)-2-Acetamido-3,3-dimethylbutanoic Acid as a Chiral Building Block in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the landscape of modern drug discovery, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with different enantiomers of the same compound often exhibiting vastly different biological effects.[1] Living systems, being inherently chiral, interact selectively with drug molecules, making the synthesis of enantiomerically pure compounds a critical objective in pharmaceutical development.[2] Chiral building blocks, enantiomerically pure compounds used as starting materials, are instrumental in constructing complex chiral molecules with defined stereochemistry, thereby enhancing therapeutic efficacy and minimizing off-target effects.[3] This guide focuses on (S)-2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-L-tert-leucine, a valuable chiral building block whose unique structural features are increasingly leveraged in the synthesis of innovative therapeutics.

(S)-2-Acetamido-3,3-dimethylbutanoic Acid: A Profile

(S)-2-Acetamido-3,3-dimethylbutanoic acid is a derivative of the non-proteinogenic amino acid L-tert-leucine.[4] Its defining feature is the sterically demanding tert-butyl group, which plays a crucial role in directing the stereochemical outcome of asymmetric reactions.[5] This steric hindrance makes it an invaluable tool for chemists seeking to control the formation of new chiral centers in a predictable manner.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chiral building block is essential for its effective application in synthesis.

PropertyValueSource(s)
Molecular Formula C₈H₁₅NO₃[]
Molecular Weight 173.21 g/mol []
Appearance White to off-white crystalline powder[4]
Melting Point 187-190 °C[7][8]
Optical Rotation [α]²⁵/D −23±3°, c = 2 in ethanol
Solubility Sparingly soluble in water. Soluble in organic solvents such as ethanol, DMSO, and DMF.[7][9]

Asymmetric Synthesis of (S)-2-Acetamido-3,3-dimethylbutanoic Acid

The enantioselective synthesis of (S)-2-Acetamido-3,3-dimethylbutanoic acid is a key step in its utilization as a chiral building block. One of the most practical and highly diastereoselective methods involves the use of a chiral auxiliary, such as pseudoephedrine.[10] This approach allows for the construction of the desired stereocenter with a high degree of control.

Diastereoselective Alkylation using a Pseudoephedrine Auxiliary

This method leverages the chiral scaffold of pseudoephedrine to direct the alkylation of a glycine enolate, ultimately yielding the desired α-amino acid with high enantiomeric purity.[10][11]

Asymmetric Synthesis Workflow cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage & Acetylation Pseudoephedrine Pseudoephedrine Acylation Acylation Pseudoephedrine->Acylation Glycine_Derivative Glycine Derivative Glycine_Derivative->Acylation Pseudoephedrine_Amide Pseudoephedrine Glycinamide Acylation->Pseudoephedrine_Amide Enolization Enolization Pseudoephedrine_Amide->Enolization Alkylation Alkylation Enolization->Alkylation Alkylated_Product Alkylated Amide (High Diastereoselectivity) Alkylation->Alkylated_Product Hydrolysis Hydrolysis Alkylated_Product->Hydrolysis L_tert_Leucine (S)-tert-Leucine Hydrolysis->L_tert_Leucine Acetylation_step Acetylation L_tert_Leucine->Acetylation_step Final_Product (S)-2-Acetamido-3,3-dimethylbutanoic acid Acetylation_step->Final_Product

Caption: Workflow for the asymmetric synthesis of (S)-2-Acetamido-3,3-dimethylbutanoic acid.

The high diastereoselectivity of the alkylation step is attributed to the formation of a rigid lithium chelate between the enolate and the pseudoephedrine auxiliary. This conformation sterically shields one face of the enolate, directing the incoming electrophile to the opposite face.[12]

Stereochemical Control Mechanism cluster_0 Proposed Chelate Intermediate Chelate Li+ chelated between amide and hydroxyl oxygens Enolate Planar Enolate Chelate->Enolate Pseudoephedrine_Backbone Pseudoephedrine Backbone Enolate->Pseudoephedrine_Backbone Phenyl_Group Phenyl Group (Steric Shield) Pseudoephedrine_Backbone->Phenyl_Group Electrophile Electrophile (R-X) approaches from less hindered face Arrow Attack Electrophile->Arrow Arrow->Enolate

Caption: Mechanism of stereochemical control in alkylation.

Experimental Protocol: Asymmetric Synthesis of (S)-tert-Leucine

The following is a representative protocol for the asymmetric synthesis of (S)-tert-leucine, which can then be acetylated to yield the final product.

Step 1: Formation of Pseudoephedrine Glycinamide

  • Combine pseudoephedrine and a glycine methyl ester derivative.

  • Perform an acylation reaction to form the corresponding pseudoephedrine glycinamide.[11]

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine glycinamide in an appropriate solvent (e.g., THF) and cool to -78 °C.

  • Add a strong base, such as lithium diisopropylamide (LDA), to generate the lithium enolate. The presence of lithium chloride is crucial for high diastereoselectivity.[10]

  • Introduce the alkylating agent (e.g., tert-butyl bromide).

  • Allow the reaction to proceed to completion.

Step 3: Cleavage of the Chiral Auxiliary

  • Hydrolyze the alkylated product by heating in water or a water-dioxane mixture to yield (S)-tert-leucine.[11] This method provides the salt-free amino acid with high enantiomeric purity.[11]

Step 4: Acetylation

  • Acetylate the resulting (S)-tert-leucine using a standard procedure, such as reaction with acetic anhydride, to afford (S)-2-Acetamido-3,3-dimethylbutanoic acid.

Alternative Synthetic Strategy: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a greener alternative for obtaining enantiomerically pure N-acetylated amino acids.[13] This method utilizes lipases to selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved.[13][14] The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity.[13]

Applications in Pharmaceutical Synthesis

The unique steric and chiral properties of (S)-2-Acetamido-3,3-dimethylbutanoic acid and its parent amino acid, L-tert-leucine, make them valuable intermediates in the synthesis of several important pharmaceuticals, particularly in the realm of antiviral and anticancer therapies.

Antiviral Agents
  • Atazanavir (Reyataz®): This protease inhibitor, used in the treatment of HIV, incorporates a tert-leucine moiety.[1] The bulky tert-butyl group is crucial for its binding to the active site of the HIV protease.

  • Paxlovid™ (Nirmatrelvir/Ritonavir): A trifluoroacetyl derivative of L-tert-leucine is a key intermediate in the synthesis of Nirmatrelvir, the active component of the COVID-19 antiviral medication, Paxlovid.[2]

  • Glecaprevir: This hepatitis C virus (HCV) NS3/4A protease inhibitor also features a di-substituted cyclopentane moiety where L-tert-leucine is utilized in the synthesis of a key carbamate intermediate.[15]

Anticancer Agents
  • Bortezomib (Velcade®): This proteasome inhibitor, used to treat multiple myeloma and mantle cell lymphoma, is another example of a therapeutic agent whose synthesis involves intermediates derived from tert-leucine.[1]

The incorporation of the tert-leucine scaffold in these drugs highlights its role in conferring specific conformational constraints and steric bulk, which are often essential for potent and selective interactions with biological targets.

Conclusion

(S)-2-Acetamido-3,3-dimethylbutanoic acid stands out as a highly effective chiral building block in asymmetric synthesis. Its robust stereodirecting capabilities, primarily due to its sterically demanding tert-butyl group, enable the construction of complex chiral molecules with a high degree of precision. The well-established synthetic routes, particularly those employing chiral auxiliaries like pseudoephedrine, provide reliable access to this valuable compound in high enantiomeric purity. Its successful application in the synthesis of key antiviral and anticancer drugs underscores its significance in modern pharmaceutical development. As the demand for enantiomerically pure therapeutics continues to grow, the strategic use of chiral building blocks like (S)-2-Acetamido-3,3-dimethylbutanoic acid will undoubtedly play an increasingly vital role in advancing the frontiers of medicine.

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Methodological & Application

Topic: Asymmetric Synthesis of 2-Acetamido-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Acetamido-3,3-dimethylbutanoic acid, the N-acetyl derivative of the non-proteinogenic amino acid tert-leucine, is a valuable chiral building block in modern medicinal chemistry and materials science. Its sterically demanding tert-butyl group can enforce specific conformations in peptides and small molecule therapeutics, making it a critical component in drug design. The primary synthetic challenge lies not in the final acetylation step, but in the efficient, enantioselective synthesis of the chiral α-amino acid precursor, tert-leucine. This guide provides an in-depth analysis of three leading methodologies for achieving high enantiopurity: asymmetric Strecker synthesis using a chiral auxiliary, catalytic asymmetric hydrogenation of a prochiral enamide, and enzyme-catalyzed biotransformations. Each section explains the underlying chemical principles, offers detailed, validated protocols, and discusses the strategic advantages and considerations, empowering researchers to select and implement the optimal pathway for their specific research and development needs.

Strategic Overview: A Two-Stage Approach to the Target Molecule

The most efficient and modular route to enantiomerically pure 2-Acetamido-3,3-dimethylbutanoic acid involves a two-stage strategy. The initial and most critical stage focuses on establishing the absolute stereochemistry of the α-carbon to produce enantiopure (R)- or (S)-tert-leucine. The second stage is a robust and typically high-yielding N-acetylation of the free amine. This approach allows for the versatile use of the chiral tert-leucine intermediate for other derivatives if needed.

G cluster_0 Stage 1: Asymmetric Synthesis Core cluster_1 Stage 2: Final Derivatization Prochiral Prochiral Starting Material (e.g., Pivaldehyde, Enamide) Method1 Asymmetric Strecker Synthesis Prochiral->Method1 Method2 Catalytic Asymmetric Hydrogenation Prochiral->Method2 Method3 Enzymatic Transformation Prochiral->Method3 tLeu Enantiopure (R)- or (S)-tert-Leucine Method1->tLeu Method2->tLeu Method3->tLeu Acetylation N-Acetylation (e.g., Ac₂O, Base) tLeu->Acetylation High-Fidelity Conversion FinalProduct Target Molecule: (R)- or (S)-2-Acetamido- 3,3-dimethylbutanoic acid Acetylation->FinalProduct

Caption: General two-stage workflow for the synthesis of the target molecule.

Methodology I: Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

The Strecker synthesis is a foundational method for creating α-amino acids.[1] By employing a chiral amine, the reaction can be rendered diastereoselective. A particularly effective approach for tert-leucine utilizes (R)-phenylglycine amide as a chiral auxiliary. The true power of this specific protocol lies in the in situ crystallization-induced asymmetric transformation (CIAT), where one diastereomer of the intermediate α-aminonitrile is significantly less soluble and selectively precipitates from the reaction mixture. This precipitation drives the equilibrium in solution, converting the soluble diastereomer into the insoluble one, thereby dramatically increasing the yield and diastereomeric excess of the desired intermediate.[2][3]

G cluster_workflow Asymmetric Strecker Workflow Pivaldehyde Pivaldehyde + (R)-Phenylglycine Amide Strecker Strecker Reaction (NaCN, AcOH) Pivaldehyde->Strecker CIAT Crystallization-Induced Asymmetric Transformation (CIAT) Strecker->CIAT Nitrile Diastereopure α-Amino Nitrile CIAT->Nitrile Hydrolysis Acid Hydrolysis (HCl) Nitrile->Hydrolysis Final (S)-tert-Leucine Hydrolysis->Final

Caption: Workflow for Strecker synthesis with in-situ crystallization.

Experimental Protocol: Synthesis of (S)-tert-Leucine

Step 1: Diastereoselective Strecker Reaction and CIAT.[2]

  • To a stirred solution of (R)-phenylglycine amide (15.0 g, 100 mmol) in methanol (100 mL), add acetic acid (6.0 g, 100 mmol).

  • Add pivaldehyde (8.6 g, 100 mmol) to the solution.

  • In a separate flask, dissolve sodium cyanide (4.9 g, 100 mmol) in water (25 mL).

  • Add the aqueous NaCN solution dropwise to the methanol solution over 30 minutes at room temperature.

  • Stir the resulting slurry at room temperature for 24 hours. The desired diastereomeric α-amino nitrile will precipitate.

  • Filter the solid precipitate, wash with a cold 1:1 mixture of water/methanol (2 x 50 mL), and dry under vacuum to yield the (R,S)-α-amino nitrile.

Step 2: Hydrolysis and Auxiliary Removal.[2][3]

  • Suspend the dried α-amino nitrile (approx. 90 mmol) in 6 M hydrochloric acid (200 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12 hours. The nitrile will hydrolyze to a carboxylic acid, and the auxiliary will be cleaved.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated phenylglycine auxiliary.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Adjust the pH of the crude product dissolved in water to the isoelectric point of tert-leucine (~pH 6) using a suitable base (e.g., propylene oxide or dilute NaOH) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield (S)-tert-leucine.

Data Summary
ParameterReported ValueSource
Diastereomeric Ratio (dr) > 99:1[2][3]
Overall Yield ~73%[2][3]
Enantiomeric Excess (ee) > 98%[2][3]

Causality and Insights: The choice of a water/methanol solvent system is critical; it facilitates the selective precipitation of one diastereomer, which is the cornerstone of the CIAT process. The reflux in strong acid ensures complete hydrolysis of the nitrile and amide bonds, effectively liberating the desired amino acid and the recoverable auxiliary.

Methodology II: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful, atom-economical method for creating chiral centers.[4] This strategy involves the synthesis of a prochiral N-acyl enamide, which is then hydrogenated using a chiral transition metal catalyst. Iridium complexes featuring N,P-ligands have shown exceptional efficiency and enantioselectivity for this transformation. A key advantage is that some catalytic systems can perform an enantioconvergent hydrogenation on E/Z mixtures of the enamide substrate, converting both isomers into the same desired product enantiomer, which simplifies the synthesis of the precursor.[5]

G cluster_workflow Asymmetric Hydrogenation Workflow Precursor Prochiral Enamide (E/Z Mixture) Hydrogenation Hydrogenation (H₂, Chiral Ir-Catalyst) Precursor->Hydrogenation Product Enantiopure N-Acetyl- tert-leucine Hydrogenation->Product

Caption: Direct workflow for asymmetric hydrogenation of an enamide.

Experimental Protocol: Synthesis of (S)-2-Acetamido-3,3-dimethylbutanoic acid

Step 1: Synthesis of the Prochiral Enamide Precursor.

  • Combine trimethylpyruvic acid (13.0 g, 100 mmol) and acetamide (6.5 g, 110 mmol) in a round-bottom flask.

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 100 mg).

  • Heat the mixture under vacuum with a Dean-Stark trap to remove water, driving the condensation reaction to form the N-(1-(tert-butyl)-2-oxovinyl)acetamide.

  • Purify the resulting enamide by recrystallization or chromatography.

Step 2: Catalytic Asymmetric Hydrogenation.[5]

  • In an inert atmosphere glovebox, charge a high-pressure reactor with the enamide substrate (1.71 g, 10 mmol) and a chiral N,P-Iridium catalyst (e.g., [Ir(COD)(ligand)]BARF, 0.1 mol%).

  • Add a degassed solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL).

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

  • Stir the reaction at a controlled temperature (e.g., 25-40 °C) for 12-24 hours, monitoring for H₂ uptake.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Remove the solvent under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, yielding the target molecule directly.

Data Summary
ParameterTypical ValueSource
Catalyst Loading 0.1 - 1 mol%[5]
Yield > 95%[5]
Enantiomeric Excess (ee) up to 99%[5]

Causality and Insights: The choice of the chiral ligand is paramount; it dictates the facial selectivity of the hydrogen addition to the double bond. The N,P-ligation to the iridium center creates a specific chiral pocket that the substrate must coordinate to before hydrogenation occurs. The high efficiency of the catalyst allows for very low loadings, making this an attractive route for large-scale synthesis despite the high initial cost of the catalyst.

Methodology III: Enzymatic and Biocatalytic Routes

Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical methods. For the synthesis of L-tert-leucine, two primary enzymatic strategies are prominent: asymmetric synthesis from a prochiral keto-acid and kinetic resolution of a racemic mixture.

A. Asymmetric Synthesis via Reductive Amination

This approach utilizes an oxidoreductase enzyme, such as Leucine Dehydrogenase (LDH), to catalyze the asymmetric reductive amination of trimethylpyruvic acid.[6] The reaction requires a hydride source, typically provided by the cofactor NADH. To make the process economically viable, an inexpensive co-substrate (like sodium formate) and a second enzyme (Formate Dehydrogenase, FDH) are used to continuously regenerate the NADH cofactor in situ.

G cluster_cofactor Cofactor Regeneration Cycle KetoAcid Trimethylpyruvic Acid + NH₄⁺ LDH Leucine Dehydrogenase (LDH) KetoAcid->LDH tLeu L-tert-Leucine LDH->tLeu NAD NAD⁺ LDH->NAD NADH NADH NADH->LDH NADH->NAD Provides H⁻ NAD->NADH Regenerated FDH Formate Dehydrogenase (FDH) NAD->FDH Formate Formate Formate->FDH CO2 CO₂ FDH->NADH FDH->CO2

Caption: Enzymatic synthesis of L-tert-leucine with cofactor regeneration.

B. Kinetic Resolution via Hydrolysis

In a kinetic resolution, an enzyme selectively acts on one enantiomer of a racemic mixture. For example, a bacterial strain with high amidase activity can be used to hydrolyze the L-enantiomer of racemic tert-leucinamide at a much faster rate than the D-enantiomer.[7][8] This leaves the reaction mixture enriched with D-tert-leucinamide and the product L-tert-leucine, which can then be separated based on their different chemical properties (e.g., solubility, charge).

Experimental Protocol: Enzymatic Synthesis of L-tert-Leucine[6][9]
  • Prepare a phosphate buffer solution (100 mM, pH 7.5).

  • To the buffer, add trimethylpyruvic acid (100 mM), ammonium chloride (150 mM), and sodium formate (120 mM).

  • Add the cofactor NAD⁺ to a final concentration of ~1 mM.

  • Initiate the reaction by adding Leucine Dehydrogenase (LDH) and Formate Dehydrogenase (FDH) (e.g., 5-10 units/mL each). Alternatively, use engineered E. coli cells overexpressing both enzymes.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the formation of L-tert-leucine using HPLC.

  • Upon completion, terminate the reaction by denaturing the enzymes (e.g., by heat or pH change).

  • Isolate the product using standard methods such as ion-exchange chromatography.

Data Summary
MethodEnzyme SystemSubstrateProducteeSource
Asymmetric Synthesis BCAT/AspAT/PDCTrimethylpyruvateL-tert-leucine>99%[9]
Kinetic Resolution Mycobacterium sp.Racemic tert-leucinamideL-tert-leucine>98%[7][8]

Causality and Insights: The enzyme's active site is an exquisitely defined three-dimensional chiral environment. This forces the substrate (trimethylpyruvic acid) to bind in a specific orientation, allowing hydride delivery from NADH to only one face of the imine intermediate, resulting in near-perfect enantioselectivity. The cofactor regeneration system is essential for driving the reaction to high conversion without requiring stoichiometric amounts of the expensive NADH.

Final Stage: N-Acetylation Protocol

Once enantiomerically pure tert-leucine is obtained by any of the above methods, the final acetylation is a standard and reliable chemical transformation.

  • Dissolve enantiopure tert-leucine (13.1 g, 100 mmol) in 100 mL of 2 N NaOH in a flask and cool to 5 °C in an ice bath.

  • While vigorously stirring, simultaneously add acetic anhydride (11.2 mL, 120 mmol) and a 2 N NaOH solution dropwise from separate addition funnels.

  • Monitor the pH of the reaction mixture and maintain it at approximately 8.5 by adjusting the addition rate of the NaOH solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Acidify the clear solution with concentrated HCl to pH ~2. A white precipitate of the product will form.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield 2-Acetamido-3,3-dimethylbutanoic acid.

Conclusion and Method Selection

The optimal method for synthesizing 2-Acetamido-3,3-dimethylbutanoic acid depends on the specific requirements of the project, including scale, cost, available equipment, and desired enantiomer.

FeatureAsymmetric StreckerAsymmetric HydrogenationEnzymatic Synthesis
Selectivity Excellent (dr >99:1)Excellent (ee >99%)Superb (ee >99%)
Scalability Moderate to HighHigh (Industrial Standard)High
Key Reagents Chiral Auxiliary, NaCNChiral Catalyst, H₂ GasEnzymes, Cofactors
Equipment Standard GlasswareHigh-Pressure ReactorBioreactor/Incubator
Advantages High diastereoselectivity, recoverable auxiliaryHigh atom economy, direct to N-acetyl productMild conditions, "green"
Considerations Use of toxic cyanide, multi-step hydrolysisHigh cost/sensitivity of catalystEnzyme stability, downstream processing

The Asymmetric Strecker method is robust and high-yielding, particularly well-suited for lab-scale synthesis where the handling of cyanide is permissible. Catalytic Asymmetric Hydrogenation represents the state-of-the-art for industrial production due to its efficiency and high throughput, directly yielding the target molecule. Enzymatic routes are the premier choice for sustainable manufacturing, offering unparalleled selectivity under mild, aqueous conditions.

References

  • Kaptein, B., van der Klein, P. A. M., van Echten, E., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Chen, X., Gao, C., Liu, Z., et al. (2018). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Journal of Industrial Microbiology & Biotechnology, 45(7), 543–550. [Link]

  • Kaptein, B., van der Klein, P. A. M., van Echten, E., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]

  • Jin, J., Zheng, R. C., Liu, Z. P., et al. (2011). Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity. Bioprocess and Biosystems Engineering, 34(5), 571–577. [Link]

  • Jin, J., Zheng, R. C., Liu, Z. P., et al. (2011). Discovery and Application of New Bacterial Strains for Asymmetric Synthesis of L-Tert-Butyl Leucine in High Enantioselectivity. ResearchGate. [Link]

  • García-Fernández, A., Bermejo, A., Ros, A., et al. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, 143(50), 21434–21444. [Link]

  • Burk, M. J., et al. (2000). Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. ResearchGate. [Link]

  • Iyer, M. S. (1995). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]

  • University of Calgary. Asymmetric Synthesis. University of Calgary. [Link]

  • Wikipedia. Asymmetric hydrogenation. Wikipedia. [Link]

  • Wikipedia. Strecker amino acid synthesis. Wikipedia. [Link]

  • PrepChem. Preparation of (±)- 2-Acetylamino-2,3-dimethylbutyric acid. PrepChem.com. [Link]

  • Sharma, A., Kumar, V., & Kumar, V. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(15), 4933. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Reiss, B., Mayer, P., & Trapp, O. (2015). Enantioselective synthesis of tricyclic amino acid derivatives based on a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton. Beilstein Journal of Organic Chemistry, 11, 1411–1416. [Link]

  • Genesis Drug Discovery & Development. Asymmetric Synthesis. Genesis Drug Discovery & Development. [Link]

  • Gopi, H. N., et al. (2003). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. LibreTexts. [Link]

  • Xu, M., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 641474. [Link]

Sources

Application Notes and Protocols for the Use of N-acetyl-tert-leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Utility of Sterically Hindered N-Acetylated Amino Acids

In the field of peptide chemistry and drug discovery, the incorporation of structurally unique amino acids is a key strategy for modulating the pharmacological properties of peptides. N-acetyl-tert-leucine, a derivative of the non-proteinogenic amino acid tert-leucine, presents both significant opportunities and formidable challenges. The N-acetyl group provides a cap for the N-terminus of a peptide, preventing further elongation and mimicking the natural post-translational modification of N-terminal acetylation.[1][2] The bulky tert-butyl side chain of the leucine analogue introduces a high degree of steric hindrance, which can confer resistance to enzymatic degradation and constrain the peptide backbone into specific conformations. However, this same steric bulk dramatically impedes the kinetics of peptide bond formation, often leading to low coupling yields, incomplete reactions, and an increased risk of side reactions such as racemization.[3][4]

These application notes provide a comprehensive guide to effectively incorporate N-acetyl-tert-leucine in peptide synthesis, focusing on robust protocols for both solid-phase and solution-phase methodologies. We will delve into the rationale behind reagent selection and optimization of reaction conditions to overcome the challenges posed by this sterically demanding building block.

Understanding the Core Problem: Steric Hindrance in Amide Bond Formation

The formation of a peptide bond is a nucleophilic acyl substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another. The bulky tert-butyl group of N-acetyl-tert-leucine shields the carboxyl carbon, making it less accessible to the incoming nucleophile. This steric clash necessitates the use of highly reactive coupling reagents and optimized reaction conditions to drive the reaction to completion.[3][4]

G cluster_transition Transition State cluster_products Products N_acetyl_tert_leucine N-acetyl-tert-leucine (Sterically Hindered) Transition_State Bulky Side Chain Hinders Approach N_acetyl_tert_leucine->Transition_State Activation Incoming_Amine N-terminal Amine of Peptide Chain Incoming_Amine->Transition_State Nucleophilic Attack Peptide_Bond Peptide Bond (Slow Formation) Transition_State->Peptide_Bond Byproducts Reaction Byproducts Transition_State->Byproducts

Caption: Workflow illustrating the challenge of steric hindrance in peptide bond formation with N-acetyl-tert-leucine.

Selection of Coupling Reagents for Hindered Systems

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) often prove inefficient for coupling sterically hindered amino acids, leading to low yields.[4][5] Modern, more potent coupling reagents are essential for success. These are typically categorized as phosphonium or aminium/uronium salts, which generate highly reactive activated esters.[3]

Coupling Reagent Class Key Advantages Considerations
HATU Aminium SaltHigh reactivity, rapid reaction times, effective for difficult couplings.[6]Can cause guanidinylation of the free amine and racemization with extended reaction times.[6]
HBTU Aminium SaltGood coupling efficiency, lower risk of racemization compared to HATU.[6]Generally less reactive than HATU.
COMU Aminium SaltHigh reactivity, comparable to HATU, with improved safety (non-explosive byproducts) and solubility.[5]Can also cause guanidinylation.
PyBOP Phosphonium SaltEfficient coupling with minimal risk of guanidinylation side reactions.[3]May be less effective for the most sterically demanding couplings compared to HATU.[3]

For N-acetyl-tert-leucine, HATU and COMU are highly recommended due to their superior reactivity in overcoming steric hindrance.[5] The choice between them may depend on laboratory safety protocols and cost considerations.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual coupling of N-acetyl-tert-leucine to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • N-acetyl-tert-leucine

  • HATU or COMU

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc deprotection (if applicable)

  • Kaiser test reagents

Workflow:

G start Start: Peptide-Resin (Free Amine) swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (if necessary) swell->deprotect wash1 3. Wash Resin (DMF, DCM) deprotect->wash1 prepare_coupling 4. Prepare Coupling Solution (N-acetyl-tert-leucine, HATU/COMU, DIPEA in DMF) wash1->prepare_coupling couple 5. Couple to Resin (Extended time, e.g., 2-4 hours) prepare_coupling->couple wash2 6. Wash Resin (DMF, DCM) couple->wash2 kaiser_test 7. Kaiser Test (Check for completion) wash2->kaiser_test double_couple 8. Double Couple (if necessary) kaiser_test->double_couple Positive (blue beads) end End: Acetylated Peptide-Resin kaiser_test->end Negative (colorless beads) double_couple->couple

Caption: Workflow for the solid-phase coupling of N-acetyl-tert-leucine.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminal amine is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Preparation of Coupling Solution (Activation):

    • In a separate vessel, dissolve N-acetyl-tert-leucine (3-5 equivalents relative to resin loading), HATU or COMU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Allow the solution to pre-activate for 2-5 minutes. The formation of the activated ester is crucial.

  • Coupling Reaction:

    • Add the activated coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for an extended period, typically 2-4 hours. Due to steric hindrance, a standard 1-hour coupling time is often insufficient.[3]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of beads. A negative result (colorless or yellow beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling.

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 4-7. A double coupling is frequently required for sterically hindered residues.[3]

  • Final Washing and Downstream Processing: Once the coupling is complete, wash the resin thoroughly and proceed with the next step in your synthesis (e.g., cleavage from the resin).

Protocol 2: Solution-Phase Synthesis

This protocol describes the coupling of N-acetyl-tert-leucine to a peptide ester in solution.

Materials:

  • Peptide with a free N-terminus (e.g., as a methyl or ethyl ester)

  • N-acetyl-tert-leucine

  • COMU or PyBOP (to minimize guanidinylation in solution)

  • DIPEA

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Step-by-Step Methodology:

  • Reactant Preparation:

    • Dissolve the N-terminal-free peptide (1 equivalent) and N-acetyl-tert-leucine (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Activation and Coupling:

    • Add COMU or PyBOP (1.2 equivalents) and DIPEA (2.4 equivalents) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting peptide is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove unreacted N-acetyl-tert-leucine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acetylated peptide.

Potential Side Reactions and Mitigation Strategies

  • Racemization: The strong activation required for coupling N-acetyl-tert-leucine can increase the risk of epimerization at the alpha-carbon.[7][8]

    • Mitigation: Use of additives like Oxyma Pure (as found in COMU) can help suppress racemization.[4] Minimize the pre-activation time and avoid excessive amounts of base.[6]

  • Incomplete Coupling: This is the most common side reaction due to steric hindrance.[3]

    • Mitigation: Employ highly reactive coupling reagents (HATU, COMU), use a higher excess of reagents (3-5 equivalents), increase the coupling time, and perform double couplings as needed.[3]

  • Guanidinylation: Aminium-based reagents like HATU and HBTU can react with the free N-terminal amine to form a guanidinium group, which terminates the peptide chain.

    • Mitigation: Use phosphonium-based reagents like PyBOP if guanidinylation is a concern, especially in solution-phase synthesis.

Conclusion

The successful incorporation of N-acetyl-tert-leucine into a peptide sequence is a challenging yet achievable goal that can significantly enhance the properties of the final molecule. The key to success lies in acknowledging the steric hindrance and employing highly reactive coupling reagents, extended reaction times, and careful monitoring of the reaction progress. By following the protocols and considering the mitigation strategies outlined in these application notes, researchers can effectively utilize this valuable building block in their peptide synthesis endeavors.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(2), 613-619. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.).
  • The Crucial Role of N-Acetyl-L-leucine in Modern Peptide Synthesis. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
  • CAS 22146-59-4 N-α-Acetyl-L-tert-leucine - BOC Sciences. (n.d.).
  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 184-90.
  • Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.).
  • DE102011118030A1 - Preparation and use of a peptide having an N-terminal 11 C-labeled acetyl group - Google Patents. (n.d.).
  • N-Acetyl-L-leucine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Side reactions in solid-phase peptide synthesis and their applications - PubMed. (1996).
  • Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.).
  • Showing metabocard for N-Acetyl-Leu (HMDB0011756) - Human Metabolome Database. (n.d.).
  • N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem - NIH. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • N-acetyl-leucine t-butyl ester | C12H23NO3 | CID 14390029 - PubChem - NIH. (n.d.).
  • Synthesis of Peptides. (n.d.).
  • Planning a Peptide Synthesis | AAPPTec. (n.d.).
  • Practical N-to-C peptide synthesis with minimal protecting groups - PMC - PubMed Central. (n.d.).
  • Dependence of stepwise SPPS yield on coupling efficiency (A) and number... - ResearchGate. (n.d.).
  • DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 73(8), 3359-3362. [Link]

  • Spps and side reactions in peptide synthesis | PPTX - Slideshare. (n.d.).
  • CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | Regeneron ISEF 2025. (n.d.).
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).

Sources

Application Notes and Protocols for 2-Acetamido-3,3-dimethylbutanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Therapeutic Potential of a Bulky Amino Acid Derivative

2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-L-tert-leucine, is a synthetic derivative of the non-proteinogenic amino acid L-tert-leucine. Its defining structural feature is the bulky tert-butyl group adjacent to the chiral center, which imparts significant steric hindrance and conformational rigidity. This unique characteristic is the cornerstone of its diverse applications in drug discovery, ranging from its use as a strategic building block in antiviral therapeutics to its role as a key pharmacophore in novel psychoactive substances. Furthermore, its structural similarity to N-acetyl-L-leucine, a compound with demonstrated neuroprotective effects, suggests a promising, albeit underexplored, therapeutic potential in its own right.

This guide provides an in-depth exploration of the established and potential applications of 2-Acetamido-3,3-dimethylbutanoic acid. It is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical basis for its utility and detailed protocols for its practical application in a laboratory setting.

Application 1: Chiral Building Block for Enhanced Metabolic Stability

Core Concept: Designing for Durability with Steric Hindrance

One of the primary challenges in peptide and small molecule drug design is overcoming rapid metabolic degradation by endogenous enzymes, particularly proteases. The incorporation of unnatural amino acids with bulky side chains is a well-established strategy to confer resistance to enzymatic cleavage. The tert-butyl group of 2-Acetamido-3,3-dimethylbutanoic acid's parent amino acid, L-tert-leucine, serves as a "molecular shield," physically obstructing the active sites of metabolizing enzymes.[1][2] This steric hindrance dramatically increases the metabolic half-life of the resulting drug molecule, enhancing its pharmacokinetic profile and therapeutic efficacy.

L-tert-leucine and its N-protected derivatives, such as 2-Acetamido-3,3-dimethylbutanoic acid, are therefore highly valued as chiral intermediates in the synthesis of complex pharmaceuticals.[3][4] Their defined stereochemistry is crucial for ensuring precise interaction with biological targets.

Exemplary Application: Synthesis of HIV Protease Inhibitors

A prominent example of this application is in the synthesis of the HIV-1 protease inhibitor, Atazanavir .[3][5] The L-tert-leucine moiety is a critical component of the Atazanavir structure, contributing to its potency and oral bioavailability. Other notable examples include the Hepatitis C virus (HCV) protease inhibitor Telaprevir and the SARS-CoV-2 main protease inhibitor Nirmatrelvir (a component of Paxlovid).[3][4]

Workflow: General Protocol for Incorporating 2-Acetamido-3,3-dimethylbutanoic Acid into a Peptide Sequence

This protocol outlines a general workflow for coupling 2-Acetamido-3,3-dimethylbutanoic acid to a resin-bound amino acid or peptide using standard solid-phase peptide synthesis (SPPS) chemistry.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Verification start Start with resin-bound peptide (with free N-terminus) reagent_prep Dissolve 2-Acetamido-3,3-dimethylbutanoic acid and coupling agents (e.g., HATU, HOBt) in DMF activate Add activation base (e.g., DIPEA) to the amino acid solution reagent_prep->activate couple Add activated amino acid solution to the peptide-resin activate->couple react React for 1-2 hours at room temperature couple->react wash1 Wash resin with DMF react->wash1 wash2 Wash resin with DCM wash1->wash2 test Perform Kaiser test to confirm complete coupling wash2->test finish Proceed to next cycle or cleavage test->finish

Figure 2. General synthesis workflow for a tert-leucinate SCRA.

Step-by-Step Protocol:

  • Synthesis of the Indole-3-Carboxylic Acid Core: a. Begin with an appropriately N-alkylated indole-3-carbaldehyde. b. Oxidize the aldehyde to a carboxylic acid. A common method is the Pinnick oxidation, using sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene in a buffered solvent system (e.g., t-BuOH/water). c. After reaction completion, perform an acidic workup and extract the product with an organic solvent. Purify the resulting indole-3-carboxylic acid by recrystallization or column chromatography.

  • Amide Coupling with L-tert-leucine Methyl Ester: a. Dissolve the synthesized indole-3-carboxylic acid (1.0 eq.) and L-tert-leucine methyl ester hydrochloride (1.1 eq.) in an anhydrous aprotic solvent such as DMF. b. Add a coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.). c. Stir the reaction at room temperature until completion, typically monitored by TLC or LC-MS. d. Perform an aqueous workup, extracting the final product into an organic solvent like ethyl acetate. e. Purify the final SCRA product using silica gel column chromatography.

Application 3: Potential Lipase Inhibitor for Metabolic Disease Research

Core Concept: A Hypothesis Based on Structural Analogy

While less documented, 2-Acetamido-3,3-dimethylbutanoic acid has been cited as a potential lipase inhibitor. [2]Lipases, particularly pancreatic lipase, are key enzymes in the digestion and absorption of dietary fats. Their inhibition is a clinically validated strategy for the management of obesity, with the drug Orlistat being a prime example. Studies have shown that other synthetic amino acid derivatives can exhibit potent, concentration-dependent inhibition of pancreatic lipase. [4]Given its structure as an N-acetylated amino acid, it is plausible that 2-Acetamido-3,3-dimethylbutanoic acid could act as a competitive inhibitor at the enzyme's active site. However, specific inhibitory constants (IC₅₀) for this compound are not widely reported, presenting an opportunity for further investigation.

Protocol: In Vitro Pancreatic Lipase Inhibition Assay

This protocol describes a colorimetric assay to screen for and quantify the inhibitory activity of 2-Acetamido-3,3-dimethylbutanoic acid against porcine pancreatic lipase (PPL). The assay measures the hydrolysis of p-nitrophenyl butyrate (pNPB) to the chromogenic product p-nitrophenol.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • 2-Acetamido-3,3-dimethylbutanoic acid (Test Inhibitor)

  • Orlistat (Positive Control)

  • p-Nitrophenyl butyrate (pNPB) (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Preparation of Solutions: a. Prepare a stock solution of PPL in Tris-HCl buffer. b. Prepare a stock solution of the test inhibitor and Orlistat in DMSO. Create a dilution series to determine the IC₅₀ value. c. Prepare the substrate solution (pNPB) in a suitable solvent like acetonitrile.

  • Assay Setup (in a 96-well plate): a. Blank wells: Add buffer and substrate solution (no enzyme). b. Control wells (100% activity): Add PPL solution, buffer, and DMSO (vehicle control). c. Positive Control wells: Add PPL solution, buffer, and a known concentration of Orlistat. d. Test wells: Add PPL solution, buffer, and the desired concentrations of 2-Acetamido-3,3-dimethylbutanoic acid.

  • Pre-incubation: Add the enzyme to the control and test wells. Add the inhibitor solutions to their respective wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPB substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 405 nm every minute for 20-30 minutes using a microplate reader heated to 37°C. The rate of increase in absorbance corresponds to the rate of p-nitrophenol production.

  • Data Analysis: a. Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve. b. Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application 4: Exploratory Neuroprotective Agent via Autophagy Modulation

Core Concept: An Investigative Avenue Based on a Close Structural Analog

While direct evidence is currently lacking for 2-Acetamido-3,3-dimethylbutanoic acid, its close structural analog, N-acetyl-L-leucine , has emerged as a promising therapeutic agent for a range of neurological disorders, including traumatic brain injury (TBI) and rare neurodegenerative diseases like Niemann-Pick Type C. [6][7]The L-enantiomer is the active form. [5][8] A key mechanism underlying the neuroprotective effects of N-acetyl-L-leucine is the restoration of autophagy flux . [7][9]Autophagy is a cellular recycling process that degrades damaged organelles and protein aggregates. In many neurological diseases, this process is impaired, leading to the accumulation of toxic material and subsequent neuronal cell death. N-acetyl-L-leucine has been shown to alleviate this blockage, thereby reducing neuroinflammation and protecting neurons. [3][7] Given the structural similarity, it is hypothesized that 2-Acetamido-3,3-dimethylbutanoic acid may share this neuroprotective mechanism. This presents a compelling area for new research.

Protocol: Western Blot Assay for Autophagy Flux

This protocol describes a method to assess whether 2-Acetamido-3,3-dimethylbutanoic acid can modulate autophagy in a neuronal cell line (e.g., SH-SY5Y). The assay measures changes in the levels of two key autophagy markers, LC3-II and p62/SQSTM1 . An increase in LC3-II indicates autophagosome formation, while a decrease in p62 indicates successful autophagic degradation. The use of a lysosomal inhibitor like Bafilomycin A1 is essential to distinguish between autophagy induction and blockage of degradation.

G cluster_treatment Cell Treatment cluster_lysis Protein Extraction cluster_wb Western Blot cluster_analysis Data Analysis start Seed neuronal cells (e.g., SH-SY5Y) treat Treat with Test Compound ± Bafilomycin A1 for 2-4h start->treat lyse Lyse cells in RIPA buffer with protease inhibitors treat->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF membrane sds->transfer block Block with 5% BSA or milk transfer->block probe Incubate with primary antibodies (anti-LC3, anti-p62, anti-Actin) block->probe detect Incubate with HRP-secondary Ab and detect with ECL probe->detect densitometry Perform densitometry analysis detect->densitometry analyze Analyze LC3-II/Actin and p62/Actin ratios densitometry->analyze

Sources

The Strategic Role of 2-Acetamido-3,3-dimethylbutanoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Acetamido-3,3-dimethylbutanoic acid, a chiral building block of significant interest in modern pharmaceutical development. We will elucidate its critical role as a precursor to valuable pharmaceutical intermediates, detailing its synthesis, characterization, and application in the construction of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel therapeutics. We will present not only the synthetic protocols but also the underlying chemical principles that guide the experimental design, ensuring a comprehensive and practical understanding of its utility.

Introduction: The Significance of Chiral Scaffolds in Drug Design

The therapeutic activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure. For chiral molecules, this means that one enantiomer often exhibits the desired pharmacological effect, while the other may be inactive or even elicit undesirable side effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of contemporary drug development.[1] Non-proteinogenic amino acids, such as derivatives of tert-leucine, offer unique steric and conformational properties that are highly sought after in the design of novel therapeutics, including protease inhibitors and modulators of G-protein coupled receptors.

2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-tert-leucine, is a derivative of the chiral amino acid L-tert-leucine. The presence of the bulky tert-butyl group provides a high degree of steric hindrance, which can be strategically employed to control stereochemistry in subsequent reactions. The N-acetyl group, on the other hand, protects the amine functionality and can influence the molecule's solubility and electronic properties. This guide will focus on the practical applications of this versatile precursor.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Acetamido-3,3-dimethylbutanoic acid is essential for its effective use in synthesis.

PropertyValueSource(s)
Molecular Formula C₈H₁₅NO₃[]
Molecular Weight 173.21 g/mol []
Appearance White crystalline powder[3]
CAS Number (S-enantiomer) 22146-59-4
Solubility Soluble in water and polar organic solvents
Quality Control and Analytical Protocols

Ensuring the chemical and enantiomeric purity of 2-Acetamido-3,3-dimethylbutanoic acid is paramount for its successful application.

Protocol 2.1.1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

This protocol describes a method for determining the enantiomeric excess (e.e.) of 2-Acetamido-3,3-dimethylbutanoic acid via pre-column derivatization.

Rationale: Direct chiral separation of underivatized amino acids can be challenging. Derivatization with a chiral reagent, such as o-phthalaldehyde (OPA) and a chiral thiol, creates diastereomeric pairs that can be readily separated on a standard achiral reversed-phase column.[4][5]

Materials:

  • 2-Acetamido-3,3-dimethylbutanoic acid sample

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Boric acid buffer (pH 9.5)

  • HPLC grade acetonitrile and water

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a fluorescence detector

Procedure:

  • Derivatization Reagent Preparation: Prepare a solution of OPA and NAC in boric acid buffer.

  • Sample Preparation: Dissolve a known amount of the 2-Acetamido-3,3-dimethylbutanoic acid sample in the boric acid buffer.

  • Derivatization: Mix the sample solution with the derivatization reagent and allow the reaction to proceed for a few minutes at room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute with a gradient of acetonitrile in water.

    • Detect the diastereomers using a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • Data Analysis: Calculate the enantiomeric excess by integrating the peak areas of the two diastereomers.

Synthesis of 2-Acetamido-3,3-dimethylbutanoic Acid

The most common and straightforward method for the preparation of 2-Acetamido-3,3-dimethylbutanoic acid is the N-acetylation of the parent amino acid, L-tert-leucine.

Protocol 3.1: N-Acetylation of L-tert-Leucine

Rationale: This protocol utilizes acetic anhydride as the acetylating agent in an aqueous basic medium. The base serves to deprotonate the amino group, increasing its nucleophilicity towards the electrophilic carbonyl carbon of the acetic anhydride.

G cluster_reactants Reactants L_tert_leucine L-tert-Leucine product (2S)-2-Acetamido-3,3-dimethylbutanoic acid L_tert_leucine->product N-Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->product base Aqueous Base (e.g., NaOH) base->product

Caption: Synthesis of (2S)-2-Acetamido-3,3-dimethylbutanoic acid.

Materials:

  • L-tert-leucine[6]

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve L-tert-leucine in an aqueous solution of sodium hydroxide with cooling in an ice bath.

  • Slowly add acetic anhydride to the solution while maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain pure (2S)-2-Acetamido-3,3-dimethylbutanoic acid.

Applications in the Synthesis of Pharmaceutical Intermediates

The chiral nature and steric bulk of 2-Acetamido-3,3-dimethylbutanoic acid make it a valuable precursor for a range of pharmaceutical intermediates.

Precursor for Formyl Peptide Receptor (FPR) Agonists

The formyl peptide receptor family (FPR1, FPR2/ALX, and FPR3) are G-protein coupled receptors that play a crucial role in the inflammatory response.[7] Modulators of these receptors are of significant interest for the treatment of inflammatory diseases. Chiral pyridazin-3(2H)-one derivatives have been identified as potent FPR agonists, and 2-Acetamido-3,3-dimethylbutanoic acid can serve as a key chiral building block in their synthesis.[7][8]

Rationale: The stereochemistry at the alpha-carbon of the acetamido side chain is critical for the biological activity of these FPR agonists, with one enantiomer often exhibiting significantly higher potency.[7]

G precursor (2S)-2-Acetamido- 3,3-dimethylbutanoic acid intermediate1 Chiral Bromo-intermediate precursor->intermediate1 Activation & Halogenation final_product Chiral Pyridazinone FPR Agonist intermediate1->final_product N-Alkylation pyridazinone_core Pyridazinone Core pyridazinone_core->final_product

Caption: General workflow for FPR agonist synthesis.

Protocol 4.1.1: Synthesis of a Chiral Pyridazinone FPR Agonist Intermediate

This protocol outlines the general steps for coupling 2-Acetamido-3,3-dimethylbutanoic acid to a pyridazinone core.

Materials:

  • (2S)-2-Acetamido-3,3-dimethylbutanoic acid

  • Thionyl chloride or oxalyl chloride

  • A suitable pyridazinone core structure

  • A non-nucleophilic base (e.g., potassium carbonate)

  • Anhydrous aprotic solvent (e.g., acetonitrile)

Procedure:

  • Activation of the Carboxylic Acid: Convert (2S)-2-Acetamido-3,3-dimethylbutanoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent.

  • Preparation of the Halogenated Intermediate: The activated acid chloride can be further converted to a bromo- or chloro-acetyl intermediate if required by the specific synthetic route.

  • N-Alkylation of the Pyridazinone Core: React the halogenated intermediate with the pyridazinone core in the presence of a base in an anhydrous solvent under reflux conditions.[9]

  • Work-up and Purification: After completion of the reaction, cool the mixture, filter off any inorganic salts, and concentrate the filtrate. Purify the resulting crude product by column chromatography or recrystallization to yield the desired chiral pyridazinone intermediate.

Precursor for Antiviral Agents: The Case of Boceprevir

Boceprevir is a protease inhibitor used in the treatment of hepatitis C.[7] A key component of its structure is derived from L-tert-leucine.[10] While the final drug incorporates the amino acid directly, the synthesis of advanced intermediates often involves protected forms, such as N-acyl derivatives, to control reactivity and prevent side reactions. N-trifluoroacetyl L-tert-leucine is a documented intermediate in some synthetic routes to boceprevir.[11] The principles of using N-acetyl-tert-leucine are analogous.

Rationale: The bulky tert-butyl group of the tert-leucine moiety plays a crucial role in the binding of boceprevir to the active site of the HCV NS3 protease. The synthesis of boceprevir involves the coupling of several complex chiral fragments, and the use of a protected tert-leucine derivative ensures the integrity of its stereocenter and prevents unwanted reactions of the amine group.

G precursor (2S)-2-Acetamido- 3,3-dimethylbutanoic acid activated_precursor Activated Precursor (e.g., mixed anhydride) precursor->activated_precursor Activation boceprevir_intermediate Boceprevir Intermediate activated_precursor->boceprevir_intermediate Peptide Coupling peptide_fragment Peptide Fragment peptide_fragment->boceprevir_intermediate

Caption: Role in the synthesis of Boceprevir intermediates.

Protocol 4.2.1: General Peptide Coupling to form a Boceprevir Intermediate

This protocol provides a general outline for the coupling of N-acetyl-L-tert-leucine to another amino acid or peptide fragment, a key step in the synthesis of peptidomimetic drugs like boceprevir.

Materials:

  • (2S)-2-Acetamido-3,3-dimethylbutanoic acid

  • The desired amino acid or peptide fragment (with a free amine group)

  • A peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)

Procedure:

  • Dissolve (2S)-2-Acetamido-3,3-dimethylbutanoic acid, the coupling reagent, and the amine-containing fragment in anhydrous DMF.

  • Add the non-nucleophilic base to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired peptide intermediate.

Conclusion

2-Acetamido-3,3-dimethylbutanoic acid is a valuable and versatile chiral precursor in the synthesis of pharmaceutical intermediates. Its well-defined stereochemistry and the steric influence of its tert-butyl group provide medicinal chemists with a powerful tool for controlling the three-dimensional architecture of drug candidates. The protocols and applications outlined in this guide demonstrate its utility in the synthesis of complex molecules targeting a range of therapeutic areas, from inflammatory diseases to viral infections. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such chiral building blocks will remain a critical aspect of modern drug discovery and development.

References

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  • DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 73(7), 3359–3360. [Link]

  • Panin, N. V., Pirogov, I. V., Guranda, D. T., & Švedas, V. K. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 17(4). [Link]

  • Li, T., Liang, J., Ambrogelly, A., Brennan, T., Gloor, G., Huisman, G., ... & Zaks, A. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1. 0] proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467–6472. [Link]

  • Patel, H. R., & Singh, M. S. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1. 0] proline intermediate from an insecticide ingredient. Tetrahedron, 73(38), 5675-5682. [Link]

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  • Eureka | Patsnap. (n.d.). Method for preparing N-acetyl-DL-leucine.
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  • ResearchGate. (n.d.). NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture.... [Link]

  • ACS Publications. (n.d.). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine1. [Link]

  • ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]

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  • NIH. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]

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Sources

Application Notes & Protocols for the Quantitative Analysis of 2-Acetamido-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Modern Approach to Bioanalysis

The quantification of novel metabolites and drug candidates in complex biological matrices is a cornerstone of modern pharmaceutical development and clinical research. This document provides a detailed guide to the analytical methodologies for "2-Acetamido-3,3-dimethylbutanoic acid," also known as N-acetyl-tert-leucine. As a modified amino acid, its accurate measurement demands a blend of high selectivity, sensitivity, and robustness.

This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying principles. We will explore two powerful analytical techniques: the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed to be a self-validating system, grounded in the principles of authoritative regulatory guidelines to ensure data integrity and trustworthiness.

Introduction to 2-Acetamido-3,3-dimethylbutanoic Acid

2-Acetamido-3,3-dimethylbutanoic acid is the N-acetylated form of the non-proteinogenic amino acid tert-leucine. Its structure, featuring a bulky tert-butyl group, imparts unique physicochemical properties that influence its biological activity and analytical behavior. N-acetylated amino acids are an emerging class of molecules with roles in metabolism and signaling, and they are also found as metabolites of certain pharmaceuticals.[1] The accurate quantification of this specific molecule is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicity assessments, and biomarker discovery.

The analytical challenge lies in distinguishing and accurately measuring this compound in complex biological fluids like plasma or serum, which are rich in endogenous, structurally similar molecules.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of 2-Acetamido-3,3-dimethylbutanoic acid due to its exceptional sensitivity, selectivity, and high-throughput capabilities.[2] This technique requires minimal sample preparation and avoids the chemical derivatization often necessary for other methods.

Principle of the LC-MS/MS Assay

The method involves a straightforward protein precipitation step to extract the analyte from the biological matrix. The clarified supernatant is then injected into a liquid chromatograph, where the analyte is separated from other components on a reversed-phase column. The eluent from the column is introduced into a tandem mass spectrometer. The mass spectrometer first selects the parent ion (precursor ion) corresponding to the mass of our analyte, fragments it, and then detects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity, allowing for precise quantification even at very low concentrations.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma/Serum Sample (e.g., 50 µL) P2 Add Internal Standard (Stable Isotope-Labeled Analyte) P1->P2 P3 Protein Precipitation (e.g., 150 µL Acetonitrile) P2->P3 P4 Vortex & Centrifuge (e.g., 10 min at 14,000 x g) P3->P4 P5 Collect Supernatant P4->P5 A1 Injection into UPLC/HPLC System P5->A1 Transfer for Analysis A2 Chromatographic Separation (Reversed-Phase C18 Column) A1->A2 A3 Electrospray Ionization (ESI) Positive or Negative Mode A2->A3 A4 Tandem Mass Spectrometry (MRM Detection) A3->A4 A5 Data Acquisition & Quantification A4->A5

Caption: Workflow for LC-MS/MS quantification of 2-Acetamido-3,3-dimethylbutanoic acid.

Detailed Protocol: LC-MS/MS

2.3.1. Materials and Reagents

  • 2-Acetamido-3,3-dimethylbutanoic acid reference standard

  • Stable isotope-labeled internal standard (IS), e.g., 2-Acetamido-3,3-dimethylbutanoic acid-d3 (Requires custom synthesis, but labeled precursors are available[3][4][5][6])

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

2.3.2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% acetonitrile).

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. This 3:1 ratio of solvent to sample is effective for protein removal.[7][8]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

2.3.3. Chromatographic and Mass Spectrometric Conditions These conditions are a starting point and should be optimized for the specific instrumentation used.

ParameterSuggested Condition
LC System UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290)
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. (Optimize for peak shape and separation from matrix components)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo, Agilent)
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: 174.1 -> 86.1 (Precursor -> Product)[7][9]Internal Standard (d3): 177.1 -> 89.1 (or other appropriate fragment)
Key MS Parameters Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

Rationale for MRM transition: The precursor m/z of 174.1 corresponds to the [M+H]+ ion of the analyte. The product ion m/z of 86.1 is a characteristic fragment resulting from the loss of the acetylated amino group, which is a common fragmentation pathway for N-acetylated amino acids.[9]

Method Validation

The method must be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline to ensure its reliability for its intended purpose.[7][9]

Validation Parameters Summary

Parameter Acceptance Criteria (Typical)
Linearity R² ≥ 0.99, with back-calculated concentrations within ±15% of nominal (±20% at LLOQ)
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ)Intra- and inter-day accuracy (%bias) within ±15% of nominal (±20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Effect Matrix factor should be consistent across different lots of matrix.
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte stable under various storage and handling conditions (freeze-thaw, bench-top, long-term).

| LLOQ | Lowest concentration on the standard curve with acceptable accuracy and precision. |

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful alternative for the analysis of small molecules. However, due to the low volatility of amino acids, a chemical derivatization step is mandatory to make the analyte suitable for gas chromatography.[2][9] This adds complexity to the sample preparation but can yield excellent chromatographic resolution and sensitivity.

Principle of the GC-MS Assay

The workflow involves an initial extraction of the analyte from the biological matrix, followed by a derivatization reaction. Silylation is a common and effective derivatization technique where active hydrogen atoms on the carboxyl group are replaced with a nonpolar trimethylsilyl (TMS) group.[9] This reaction increases the volatility and thermal stability of the analyte. The derivatized analyte is then injected into the GC-MS system, where it is separated on a capillary column and detected by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for quantification.

Experimental Workflow: GC-MS with Silylation

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis P1 Plasma/Serum Sample (Protein Precipitation) P2 Evaporate to Dryness (Under Nitrogen Stream) P1->P2 P3 Derivatization (Add Silylation Reagent, e.g., BSTFA) P2->P3 P4 Heat Reaction (e.g., 100°C for 30 min) P3->P4 A1 Injection into GC-MS System P4->A1 Transfer for Analysis A2 Gas Chromatographic Separation (e.g., DB-5ms Column) A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass Spectrometry (SIM Detection) A3->A4 A5 Data Acquisition & Quantification A4->A5

Caption: Workflow for GC-MS quantification of 2-Acetamido-3,3-dimethylbutanoic acid.

Detailed Protocol: GC-MS

3.3.1. Materials and Reagents

  • All materials from the LC-MS/MS section

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (Anhydrous)

3.3.2. Sample Preparation and Derivatization

  • Perform protein precipitation as described in the LC-MS/MS protocol (Section 2.3.2, steps 1-6).

  • Transfer 100 µL of the supernatant to a new glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to remove all moisture, as silylation reagents are sensitive to it.[9]

  • To the dry residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 100°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before analysis.

3.3.3. Chromatographic and Mass Spectrometric Conditions

ParameterSuggested Condition
GC System Gas Chromatograph with Mass Spectrometer (e.g., Agilent, Thermo)
Column DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Splitless mode, 250°C
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. (Optimize for best separation)
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Source Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte and IS.
MS Temperatures Transfer line: 280°C, Ion source: 230°C, Quadrupole: 150°C

Note on SIM ions: The specific ions to monitor would need to be determined by injecting a derivatized standard and examining its mass spectrum. Characteristic fragments would likely involve the loss of methyl groups from the silyl moiety and fragmentation around the tert-butyl group.

Method Comparison and Final Recommendations

FeatureLC-MS/MSGC-MS
Sample Preparation Simple (Protein Precipitation)Complex (Precipitation, Evaporation, Derivatization)
Throughput HighLower due to extra preparation steps
Robustness Generally high; less prone to matrix effectsDerivatization can be sensitive to moisture; potential for ion source fouling
Sensitivity ExcellentExcellent
Applicability Broadly applicable to a wide range of analytesLimited to volatile or derivatizable analytes

Recommendation: For routine, high-throughput quantification of 2-Acetamido-3,3-dimethylbutanoic acid in biological matrices, LC-MS/MS is the superior choice. Its simplicity, speed, and high selectivity make it ideal for drug development and clinical research environments. The GC-MS method, while effective, is more labor-intensive and better suited for situations where LC-MS/MS is unavailable or for orthogonal confirmation of results.

References

  • First Observation of N-acetyl Leucine and N-acetyl Isoleucine in Diabetic Patient Hair and Quantitative Analysis by UPLC–ESI–MS/MS. PubMed Central. [Link]

  • Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson, et al. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. [Link]

  • N-acetylated amino acids. Nilsson Lab. [Link]

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Application Note: The Strategic Use of 2-Acetamido-3,3-dimethylbutanoic Acid in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Unique Chiral Building Block

In the landscape of medicinal chemistry and drug discovery, the rational design of enzyme inhibitors remains a cornerstone of therapeutic development. The efficacy of an inhibitor is profoundly influenced by its three-dimensional structure and its ability to interact with the target enzyme's active site. Within the vast arsenal of chemical synthons, non-proteinogenic amino acids offer unique structural motifs that can impart desirable pharmacological properties. 2-Acetamido-3,3-dimethylbutanoic acid, the N-acetylated derivative of L-tert-leucine, is one such powerful building block.

L-tert-leucine is a chiral, non-proteinogenic amino acid widely employed in the synthesis of pharmaceutical compounds, particularly protease and antiviral inhibitors.[1] Its defining feature is the bulky tert-butyl side chain, which provides significant steric hindrance. This bulk is highly advantageous for designing enzyme-resistant structures and for probing the hydrophobic pockets within an enzyme's active site.[1][2]

The N-acetylation of L-tert-leucine to form 2-Acetamido-3,3-dimethylbutanoic acid serves several critical functions:

  • Blocks Reactivity: The acetyl group caps the primary amine, preventing its participation in undesired side reactions and typical enzymatic processes like transamination.[3]

  • Modifies H-Bonding: It replaces the primary amine's hydrogen bond donor capacity with a hydrogen bond acceptor (the carbonyl oxygen) and a weaker donor (the amide N-H), altering the molecule's interaction profile with target enzymes.

  • Mimics Natural Substrates: The acetamido group is a common feature in biological molecules, such as N-acetylneuraminic acid (the substrate for neuraminidase), allowing derivatives to act as effective substrate mimics.[4]

This application note provides a technical guide on the strategic incorporation of 2-Acetamido-3,3-dimethylbutanoic acid into enzyme inhibitors, focusing on protease and neuraminidase inhibitors as key examples. It includes detailed protocols for synthesis and enzymatic evaluation to empower researchers in their drug discovery efforts.

Physicochemical Properties
PropertyValueReference
IUPAC Name (2S)-2-Acetamido-3,3-dimethylbutanoic acid[5]
CAS Number 22146-59-4[5][6]
Molecular Formula C₈H₁₅NO₃[7]
Molecular Weight 173.21 g/mol [7]
Appearance White or off-white powder[1]

Core Application: A Scaffold for Potent Protease Inhibitors

Proteases are a major class of enzymes that catalyze the cleavage of peptide bonds and are implicated in numerous pathologies, including viral replication, cancer, and cardiovascular disease, making them prime therapeutic targets.[8] Many protease inhibitors are peptidomimetics, designed to resemble the natural substrate but with modifications that prevent cleavage and ensure tight binding.[8]

The bulky tert-leucine scaffold is a validated component of highly potent protease inhibitors. For example, it is a key feature in inhibitors of the SARS-CoV-2 main protease (3CLpro), a cysteine protease essential for viral replication.[9][10] In these inhibitors, the tert-leucine moiety is often positioned at the P2 site, where its large, hydrophobic side chain fits snugly into the corresponding S2 pocket of the enzyme, maximizing van der Waals interactions and enhancing binding affinity.

The use of 2-Acetamido-3,3-dimethylbutanoic acid allows for the extension of this scaffold, with the acetamido group potentially forming crucial hydrogen bonds with the enzyme backbone, further anchoring the inhibitor in the active site.

cluster_synthesis Synthetic Workflow for a Peptidomimetic Inhibitor Ac_tLeu 2-Acetamido-3,3- dimethylbutanoic acid (Ac-t-Leu-OH) Coupling Peptide Coupling (e.g., HATU, BOP) Ac_tLeu->Coupling Peptide Peptide fragment or Amino Ester (P1-P1' moiety) Peptide->Coupling Product Dipeptide Inhibitor Precursor Coupling->Product Formation of amide bond Purification Purification (Chromatography) Product->Purification Final Characterized Inhibitor Precursor Purification->Final

Caption: General workflow for synthesizing a peptidomimetic inhibitor precursor.

Application in SAR Studies: Probing Neuraminidase Active Sites

Influenza neuraminidase is a critical enzyme that facilitates the release of newly formed virus particles from infected cells, making it a key target for antiviral drugs.[11] Marketed neuraminidase inhibitors, such as Oseltamivir (Tamiflu) and Zanamivir (Relenza), are structural analogues of the natural substrate, sialic acid (N-acetylneuraminic acid).[4][11]

A critical feature of these inhibitors is the N-acetyl group, which forms essential interactions within the enzyme's active site. Structure-activity relationship (SAR) studies have shown that modifications to this group can significantly impact inhibitory potency.[12] While 2-Acetamido-3,3-dimethylbutanoic acid is not a direct component of existing drugs, its structure makes it an excellent tool for SAR exploration.

Hypothetical Design Strategy: By replacing the glycerol side chain of sialic acid analogues with scaffolds derived from 2-Acetamido-3,3-dimethylbutanoic acid, researchers can probe the steric and hydrophobic tolerance of the neuraminidase active site. The bulky tert-butyl group can explore interactions in regions adjacent to the established binding pockets, potentially identifying new interactions that could lead to inhibitors with improved potency or a better resistance profile.

Experimental Protocols

Protocol 1: Synthesis of a Peptidomimetic Inhibitor Precursor

This protocol describes the coupling of (2S)-2-Acetamido-3,3-dimethylbutanoic acid to a representative amino ester, ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate, a scaffold used in the development of SARS-CoV-2 inhibitors.[9]

Rationale for Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used peptide coupling reagent that minimizes racemization, which is critical when working with chiral molecules.

  • 4-Methylmorpholine (NMM): A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, driving the coupling to completion.

  • DCM/DMF Solvent System: A combination that ensures the solubility of both polar and non-polar reactants.

Materials:

  • (2S)-2-Acetamido-3,3-dimethylbutanoic acid

  • Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

  • HATU

  • 4-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • 1 N HCl aqueous solution

  • Saturated NaHCO₃ aqueous solution

  • Saturated NaCl aqueous solution (brine)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2S)-2-Acetamido-3,3-dimethylbutanoic acid (1.0 eq) and ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride (1.1 eq) in a 1:1 mixture of anhydrous DCM and anhydrous DMF (e.g., 20 mL for a 4 mmol scale reaction).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add 4-Methylmorpholine (3.0 eq) dropwise while stirring.

  • Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 10-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM (e.g., 70 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 N HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure dipeptide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol provides a general method for determining the inhibitory potency (IC₅₀) of a compound against a target enzyme (e.g., a protease) using a fluorogenic substrate.

Rationale for Self-Validation: This protocol incorporates essential controls to ensure data integrity:

  • No-Enzyme Control: Measures background fluorescence from the substrate and buffer.

  • No-Inhibitor (Vehicle) Control: Represents 100% enzyme activity and is used for normalization.

  • Positive Control: A known inhibitor of the target enzyme validates the assay's responsiveness.

Materials:

  • Target Enzyme

  • Fluorogenic Substrate specific to the enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with required cofactors)

  • Test Inhibitor (dissolved in DMSO, 10 mM stock)

  • Known Inhibitor (Positive Control)

  • DMSO (Vehicle)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dilute the target enzyme to a working concentration (2X final concentration) in assay buffer. The optimal concentration should be determined empirically to give a robust signal-to-noise ratio within a linear range.

    • Dilute the fluorogenic substrate to a working concentration (2X final concentration) in assay buffer. This is typically near its Kₘ value for the enzyme.

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the test inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM).

    • Create a 100-fold dilution of each DMSO concentration into assay buffer. This results in a 2X final concentration series of the inhibitor in 1% DMSO.

  • Assay Plate Setup (50 µL final volume):

    • Add 25 µL of the 2X inhibitor dilutions (or controls) to the appropriate wells.

      • Test Wells: 25 µL of 2X test inhibitor.

      • No-Inhibitor Control: 25 µL of assay buffer with 1% DMSO.

      • No-Enzyme Control: 25 µL of assay buffer with 1% DMSO.

      • Positive Control: 25 µL of 2X known inhibitor.

  • Enzyme Addition:

    • Add 25 µL of the 2X enzyme solution to all wells except the "No-Enzyme Control" wells.

    • Add 25 µL of assay buffer to the "No-Enzyme Control" wells.

    • Mix gently and pre-incubate the plate for 15 minutes at the optimal temperature (e.g., 37 °C). This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the 2X substrate solution to all wells to start the reaction. The final volume in each well is now 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (RFU) over time (kinetic mode) at the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the RFU vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration:

      • % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

cluster_assay Enzyme Inhibition Assay Workflow A Prepare Reagents: Enzyme (2x), Substrate (2x), Inhibitor Dilutions (2x) B Dispense 25µL Inhibitor (or Controls) into 96-well plate A->B C Add 25µL Enzyme (2x) Pre-incubate 15 min B->C D Initiate Reaction: Add 50µL Substrate (2x) C->D E Kinetic Read: Measure Fluorescence vs. Time D->E F Calculate Reaction Rates (V) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Workflow for a generic in vitro enzyme inhibition assay.

Summary and Future Perspectives

2-Acetamido-3,3-dimethylbutanoic acid is a valuable and versatile chiral building block for modern drug discovery. Its unique combination of a sterically demanding tert-butyl group and a hydrogen-bonding acetamido moiety allows for the creation of potent and specific enzyme inhibitors. As demonstrated, it is a key component in the synthesis of protease inhibitors and serves as an excellent tool for probing the active sites of other important enzyme classes like neuraminidases. The protocols provided herein offer a robust framework for synthesizing inhibitor precursors and quantifying their biological activity, enabling researchers to accelerate their discovery programs. Future applications could see this scaffold incorporated into inhibitors for other enzyme families, such as kinases and lipases, where hydrophobic interactions and specific hydrogen bonding are critical for potency.

References

  • Ishida, T., et al. (2018). New directions for protease inhibitors directed drug discovery. Pharmacology & Therapeutics, 189, 1-19. Available at: [Link]

  • Natural Micron Pharm Tech. (n.d.). L-Tert-Leucine. Retrieved from [Link]

  • Pica, F., et al. (2012). Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus. Bioorganic & Medicinal Chemistry Letters, 22(5), 1999-2003. Available at: [Link]

  • Zhang, L., et al. (2023). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Acta Pharmaceutica Sinica B, 13(10), 4239-4252. Available at: [Link]

  • Wikipedia. (n.d.). Discovery and development of neuraminidase inhibitors. Retrieved from [Link]

  • Manri, N., et al. (2023). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry, 14(1), 108-121. Available at: [Link]

  • Dehghani, S., et al. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 23(7), 1729. Available at: [Link]

  • Wu, Z., et al. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. Applied Microbiology and Biotechnology, 100(23), 9955-9965. Available at: [Link]

  • Unnisa, G., & Hanna, LE. (2021). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. RSC Advances, 11(48), 30193-30206. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis, and structural analysis of inhibitors of influenza neuraminidase containing a 2,3-disubstituted tetrahydrofuran-5-carboxylic acid core. Retrieved from [Link]

  • Liu, W., et al. (2020). Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. Nature Chemical Biology, 16(8), 836-842. Available at: [Link]

  • Galdiero, M. R., et al. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. International Journal of Molecular Sciences, 24(7), 6777. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. Pharmaceuticals, 14(7), 654. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2-Acetamido-3,3-dimethylbutanoic Acid (N-acetyl-tert-leucine)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Molecule for Neuroprotection

2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-tert-leucine or N-acetyl-L-leucine (NALL), is an acetylated derivative of the branched-chain amino acid leucine.[1][] Initially utilized for the treatment of vertigo, this molecule has garnered significant attention in the scientific community for its therapeutic potential in a range of neurodegenerative diseases, including Niemann-Pick disease type C, GM2 gangliosidoses, Parkinson's disease, and ataxia telangiectasia.[3][4][5][6] Emerging evidence suggests that its neuroprotective effects are not merely symptomatic but may stem from fundamental cellular mechanisms that address core pathologies of these disorders.[7][8]

Preclinical studies in various disease models have implicated NALL in several key cellular pathways essential for neuronal homeostasis. Notably, its mechanism of action appears to converge on the enhancement of cellular clearance systems. Research indicates that NALL can improve autophagic flux, the dynamic process of capturing and degrading cellular waste, which is often impaired in neurodegenerative conditions.[4][9][10] This is intrinsically linked to the modulation of lysosomal function and the clearance of pathological protein aggregates, such as phosphorylated α-synuclein, which are hallmarks of synucleinopathies like Parkinson's disease.[1] By restricting cell death and reducing neuroinflammation, NALL presents a promising avenue for therapeutic intervention.[9][11]

These application notes provide detailed protocols for robust cell-based assays designed to investigate and quantify the effects of 2-Acetamido-3,3-dimethylbutanoic acid on three interconnected cellular processes: protein aggregation, autophagic flux, and lysosomal function.

Application Note 1: Quantifying the Reduction of Pathological Protein Aggregates

Scientific Rationale

A common feature of many neurodegenerative diseases is the accumulation of misfolded proteins that form toxic aggregates within neurons.[12] These aggregates can disrupt cellular function and ultimately lead to cell death. Assays that quantify changes in protein aggregation are therefore critical for evaluating potential therapeutics. NALL has been shown to reduce levels of pathological proteins like pS129-alpha-synuclein in patient-derived dopaminergic neurons.[1] This protocol describes a high-content imaging or flow cytometry-based assay using a molecular rotor dye that specifically fluoresces upon binding to protein aggregates, providing a quantitative measure of the total aggregate load within a cell population.[13]

Methodology: Aggregate Quantification with a Fluorescent Molecular Rotor Dye

This method utilizes a specialized dye (e.g., ProteoStat®) that is virtually non-fluorescent in solution but exhibits a strong fluorescent signal upon binding to the cross-beta sheet structures characteristic of protein fibrils and aggregates.[13] This allows for the direct quantification of aggresomes and inclusion bodies in cells treated with an aggregation-inducing agent.

Experimental Workflow: Protein Aggregation Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Staining & Analysis seed Seed cells (e.g., SH-SY5Y) in 96-well plate treat Treat with 2-Acetamido-3,3-dimethylbutanoic acid (various concentrations) seed->treat induce Induce aggregation (e.g., MG-132, 16h) treat->induce fix Fix and Permeabilize Cells induce->fix stain Stain with Aggregate-Specific Dye (e.g., ProteoStat®) & Nuclear Stain (Hoechst) fix->stain acquire Image Acquisition (High-Content Imager or Microscope) stain->acquire analyze Quantify Fluorescence Intensity (per cell or per field) acquire->analyze

Caption: Workflow for quantifying intracellular protein aggregates.

Detailed Protocol

1. Cell Culture and Seeding: a. Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y) in complete growth medium. b. Seed cells into a 96-well, black-walled, clear-bottom imaging plate at a density that will result in 70-80% confluency on the day of analysis. Incubate overnight (37°C, 5% CO₂).

2. Compound Treatment and Aggregate Induction: a. Prepare serial dilutions of 2-Acetamido-3,3-dimethylbutanoic acid in culture medium. b. Aspirate the old medium from the cells and add the medium containing the test compound. Include a "vehicle control" group. c. To induce protein aggregation, add a proteasome inhibitor such as MG-132 (e.g., final concentration of 5 µM) to all wells except for the "no-inducer" control.[13] d. Incubate for 16-24 hours.

3. Cell Staining: a. Carefully aspirate the medium. b. Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the wells twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash twice with PBS. f. Prepare the staining solution containing the aggregate-specific fluorescent dye (e.g., ProteoStat® at 1:2000 dilution) and a nuclear counterstain (e.g., Hoechst 33342) in PBS. g. Add the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.

4. Data Acquisition and Analysis: a. Fluorescence Microscopy/High-Content Imaging: Acquire images using appropriate filter sets for the aggregate dye (e.g., Red-RFP channel) and the nuclear stain (e.g., Blue-DAPI channel). b. Flow Cytometry: Alternatively, after treatment, cells can be harvested, fixed, permeabilized, and stained in suspension for analysis by flow cytometry, which provides a high-throughput quantification of the aggregate-positive cell population.[13] c. Image Analysis: Use image analysis software to identify individual cells based on the nuclear stain. Measure the total or mean fluorescence intensity of the aggregate dye within each cell. d. Data Interpretation: A statistically significant decrease in fluorescence intensity in cells treated with 2-Acetamido-3,3-dimethylbutanoic acid compared to the vehicle-treated, inducer-positive control indicates that the compound reduces protein aggregate load.

Application Note 2: Assessing the Enhancement of Autophagic Flux

Scientific Rationale

Autophagy is a catabolic "self-eating" process crucial for clearing damaged organelles and protein aggregates.[10] A failure in this pathway is linked to neurodegeneration. NALL has been shown to restore autophagy flux in mouse models of traumatic brain injury.[9] It is critical to measure autophagic flux—the entire dynamic process of autophagosome formation, fusion with lysosomes, and degradation—rather than just the static number of autophagosomes. An accumulation of autophagosomes can signify either an induction of autophagy or a blockage in the final degradation step.[14] This protocol details the widely accepted LC3 turnover assay to accurately measure autophagic flux.

Methodology: LC3 Turnover Assay by Western Blot

This assay measures the amount of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) that accumulates in the presence of a lysosomal inhibitor. LC3-II is incorporated into autophagosome membranes and is subsequently degraded upon fusion with the lysosome. By blocking this final degradation step with an inhibitor like Bafilomycin A1 (which prevents autophagosome-lysosome fusion), the amount of LC3-II that accumulates over a set period is proportional to the autophagic flux.[14][15] An increase in the level of the autophagy receptor protein p62/SQSTM1, which is itself degraded by autophagy, can also indicate a blockage.[15]

Autophagy Signaling and Flux Measurement

G cluster_pathway Autophagy Pathway cluster_markers Measurement Points Cytosol Cytosolic Components (Aggregates, Damaged Organelles) Phagophore Phagophore (Isolation Membrane) Cytosol->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome BafA1 Bafilomycin A1 (Inhibitor) LC1 LC3-I (Cytosolic) LC2 LC3-II (Membrane-bound) LC1->LC2 Lipidation LC2->Phagophore p62 p62/SQSTM1 p62->Cytosol binds BafA1->Autophagosome Blocks Fusion

Caption: The autophagy pathway and points of measurement for the flux assay.

Detailed Protocol

1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa or a neuronal cell line) in 6-well plates and grow to 70-80% confluency. b. Treat cells with 2-Acetamido-3,3-dimethylbutanoic acid at desired concentrations for a specified time (e.g., 24 hours). Include vehicle controls. c. For each condition, set up duplicate wells. One well will receive only the test compound/vehicle, while the other will also receive a lysosomal inhibitor.

2. Lysosomal Inhibition: a. For the final 2-4 hours of the incubation period, add a lysosomal inhibitor to one of each pair of duplicate wells. b. Option 1 (Fusion Block): Bafilomycin A1 (e.g., 100 nM).[14] c. Option 2 (pH Neutralization): Chloroquine (e.g., 50 µM).

3. Cell Lysis and Protein Quantification: a. Place plates on ice and wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C). d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

4. Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Separate proteins on an SDS-PAGE gel (a 12-15% gel is suitable for resolving LC3-I and LC3-II). c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate with primary antibodies overnight at 4°C:

  • Rabbit anti-LC3B (to detect both LC3-I and LC3-II)
  • Mouse anti-p62/SQSTM1
  • Mouse anti-β-Actin (as a loading control) f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis and Interpretation: a. Quantify the band intensities for LC3-II and β-Actin using densitometry software. Normalize the LC3-II signal to the β-Actin signal for each lane. b. Calculate Autophagic Flux: For each condition (vehicle and compound-treated), subtract the normalized LC3-II level in the absence of the inhibitor from the LC3-II level in the presence of the inhibitor. c. Interpretation: An increase in the calculated autophagic flux in the compound-treated group compared to the vehicle control group indicates that 2-Acetamido-3,3-dimethylbutanoic acid enhances the rate of autophagy. A corresponding decrease in p62 levels in the absence of the inhibitor further supports this conclusion.

Application Note 3: Evaluation of Lysosomal Health and Function

Scientific Rationale

Lysosomes are the primary recycling centers of the cell, and their proper function is the terminal and essential step of autophagy. Lysosomal dysfunction, characterized by impaired enzymatic activity or a loss of the acidic internal pH, is a known factor in many neurodegenerative and lysosomal storage diseases.[16] Proteomic studies have shown that NALL treatment can increase the levels of lysosomal proteins in neurons.[1] It is therefore important to assess whether the compound directly impacts lysosomal health.

Methodology: Live-Cell Assays for Lysosomal Activity and pH

Two key parameters of lysosomal health can be measured in living cells using fluorescent probes:

  • Enzymatic Activity: Probes like Magic™ Red are cell-permeable substrates for active lysosomal proteases (e.g., Cathepsin B). Upon cleavage by the active enzyme in a healthy lysosome, the substrate becomes fluorescent, and the signal intensity is proportional to enzyme activity.

  • Lysosomal pH: The acidic environment (pH 4.5-5.0) of the lysosome is crucial for hydrolase activity. Ratiometric dyes like LysoSensor™ Yellow/Blue DND-160 accumulate in acidic compartments and exhibit a pH-dependent shift in fluorescence emission, allowing for a quantitative measurement of lysosomal pH.[17]

Experimental Workflow: Lysosomal Function Assessment

G cluster_0 Cell Prep & Treatment cluster_1 Probe Loading cluster_2 Live-Cell Analysis seed Seed cells in imaging dish or 96-well plate treat Treat with 2-Acetamido-3,3-dimethylbutanoic acid (e.g., 24 hours) seed->treat load_magic_red Load with Cathepsin Substrate (e.g., Magic Red, ~60 min) treat->load_magic_red load_lysosensor Load with pH-sensitive Dye (e.g., LysoSensor, ~5-10 min) treat->load_lysosensor acquire_img Acquire Images (Fluorescence Microscope) load_magic_red->acquire_img load_lysosensor->acquire_img analyze Quantify Fluorescence (Intensity or Ratio) acquire_img->analyze acquire_flow Acquire Data (Flow Cytometer) acquire_flow->analyze

Caption: General workflow for assessing lysosomal function in live cells.

Detailed Protocol 1: Cathepsin B Activity Assay

1. Cell Preparation and Treatment: a. Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or 96-well imaging plate). b. Treat cells with 2-Acetamido-3,3-dimethylbutanoic acid and controls for the desired duration.

2. Probe Loading: a. Prepare the Magic™ Red Cathepsin B substrate working solution according to the manufacturer's instructions. b. Remove the culture medium and add the probe solution to the cells. c. Incubate for approximately 60 minutes at 37°C.

3. Analysis: a. Wash the cells with fresh, pre-warmed medium. b. Immediately analyze using a fluorescence microscope (Red/RFP filter) or a flow cytometer (e.g., PE or PI channel). c. Interpretation: An increase in red fluorescence intensity in compound-treated cells compared to controls suggests an enhancement of lysosomal Cathepsin B activity.

Detailed Protocol 2: Lysosomal pH Measurement

1. Cell Preparation and Treatment: a. Follow step 1 as described in the Cathepsin B assay protocol.

2. Probe Loading: a. Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 (e.g., 1 µM) in pre-warmed medium. b. Remove the old medium and load the cells with the dye solution. c. Incubate for 5-10 minutes at 37°C.

3. Analysis: a. Analyze immediately by fluorescence microscopy. This dye emits blue fluorescence in neutral environments and yellow-green fluorescence in acidic compartments. b. Acquire two images sequentially: one using a blue emission filter (e.g., ~450 nm) and one using a green/yellow emission filter (e.g., ~520 nm), both with UV excitation (~360 nm). c. Data Analysis: Calculate a ratio of the yellow/blue fluorescence intensity for individual lysosomes or on a per-cell basis. d. Interpretation: A higher yellow/blue ratio indicates a more acidic lysosomal environment. A compound that maintains or restores this acidic pH in a disease model would be considered beneficial for lysosomal function.

Summary of Assays and Expected Outcomes

Assay Key Parameter Measured Principle Primary Readout Expected Outcome with Active Compound
Protein Aggregation Intracellular protein aggregate loadFluorescence of aggregate-specific molecular rotor dyeFluorescence intensity (Microscopy or Flow Cytometry)Decrease in fluorescence intensity.
Autophagic Flux Rate of autophagosome degradationLC3-II turnover in the presence vs. absence of a lysosomal inhibitorLC3-II and p62 protein levels (Western Blot)Increased difference in LC3-II levels (+/- inhibitor); decreased p62.
Lysosomal Activity Active Cathepsin B levelsCleavage of a fluorogenic substrate by active enzymesFluorescence intensity (Live-Cell Imaging)Increase in fluorescence intensity.
Lysosomal pH Acidity of the lysosomal lumenRatiometric fluorescence of a pH-sensitive dyeRatio of fluorescence emission at two wavelengthsMaintenance or increase of the acidic (high) ratio.

References

  • Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. (Source: NIH)
  • Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies - PMC - NIH. (Source: NIH)
  • Protein Aggregation Analysis - Creative Proteomics. (Source: Creative Proteomics)
  • Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC. (Source: NIH)
  • Assays to Monitor Autophagy Progression in Cell Cultures - MDPI. (Source: MDPI)
  • 5 must-know techniques for analyzing protein aggregation - APC. (Source: APC)
  • Exploring lysosomal biology: current approaches and methods - PMC - PubMed Central. (Source: NIH)
  • Assessing Cell Health: Autophagy - Bio-Radiations. (Source: Bio-Radiations)
  • Monitoring and Measuring Autophagy - PMC - NIH. (Source: NIH)
  • Best way to quantitatively measure Autophagic Flux - Bio-Techne. (Source: Bio-Techne)
  • N-Acetyl-l-Leucine and Neurodegenerative Disease - PubMed. (Source: PubMed)
  • N-Acetyl-l-Leucine and Neurodegenerative Disease - NNPDF. (Source: NNPDF)
  • The Correct Way To Quantify Cellular Autophagy - Bitesize Bio. (Source: Bitesize Bio)
  • N-acetyl-L-leucine protects MPTP-treated Parkinson's disease mouse models by suppressing Desulfobacterota via the gut-brain axis - PubMed. (Source: PubMed)
  • N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease - PubMed Central. (Source: NIH)
  • N-Acetyl-l-Leucine and Neurodegenerative Disease - ResearchGate. (Source: ResearchGate)
  • Purifying and profiling lysosomes to expand understanding of lysosomal dysfunction–associated diseases - JCI. (Source: JCI)
  • A master protocol to investigate a novel therapy acetyl-L-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia. (Source: International Niemann-Pick Disease Alliance)
  • N-acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed Central. (Source: NIH)
  • CAS 22146-59-4 N-α-Acetyl-L-tert-leucine - BOC Sciences. (Source: BOC Sciences)
  • N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC - NIH. (Source: NIH)
  • N-acetyl-L-leucine treatment attenuates neuronal cell death and suppresses neuroinflammation after traumatic brain injury in mice | bioRxiv. (Source: bioRxiv)
  • (PDF) N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - ResearchGate. (Source: ResearchGate)

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Topic: Cell-Type-Specific Profiling of Nascent Proteins Using the Bioorthogonal Amino Acid Azidonorleucine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Advanced Metabolic Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Global Profiling to Cell-Specific Proteomics

The ability to identify and quantify newly synthesized proteins is fundamental to understanding the dynamic cellular responses to stimuli, developmental cues, or disease states. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a cornerstone technique for this purpose.[1] By introducing a non-canonical amino acid bearing a bioorthogonal handle (typically an azide or alkyne) into nascent proteins, researchers can selectively capture and analyze the proteome synthesized within a specific timeframe.[2]

The most widely used non-canonical amino acids, L-azidohomoalanine (AHA) and homopropargylglycine (HPG), are methionine surrogates.[3] They are recognized by the endogenous methionyl-tRNA synthetase (MetRS) and are therefore incorporated into proteins in virtually all cell types, enabling a global snapshot of protein synthesis.[4] However, in complex biological systems such as tissues, co-cultures, or whole organisms, a global analysis is often insufficient. The critical need is to dissect the proteomic response of a specific cell population amidst a heterogeneous environment.

This guide focuses on an advanced BONCAT application using L-azidonorleucine (ANL) , a powerful leucine analogue for achieving cell-type-specific metabolic labeling.[5] Unlike AHA, ANL is a bulkier amino acid that is not recognized by the wild-type eukaryotic MetRS.[5][6] Its incorporation is entirely dependent on the co-expression of an engineered, mutant MetRS, providing an orthogonal "switch" that allows researchers to dictate precisely which cells will label their newly synthesized proteins.[7] This application note provides the scientific rationale, detailed protocols, and workflow for leveraging the ANL system to unlock cell-type-specific insights into proteome dynamics.

The Mechanism of Specificity: The Mutant Synthetase System

The power of ANL lies in its conditional incorporation. Wild-type cells are effectively "blind" to ANL, meaning it will not be incorporated into proteins even when supplied in the culture medium. Labeling only occurs in cells that have been genetically engineered to express a mutant aminoacyl-tRNA synthetase, typically a variant of the E. coli MetRS (e.g., NLL-MetRS or MetRSL262G), which possesses a modified binding pocket capable of recognizing and activating ANL.[1][7]

This creates a binary system:

  • Wild-Type Cells: Express only the endogenous MetRS, which rejects ANL. Result: No labeling.

  • Engineered Cells: Express both the endogenous MetRS and the mutant MetRS. The mutant MetRS charges tRNAMet with ANL, leading to its incorporation at methionine codons. Result: Robust labeling of nascent proteins.

This orthogonality is the key to cell-specific experimentation, enabling the study of neuronal subtypes in the brain, cancer cells within a tumor microenvironment, or specific cell lineages during organismal development.[5]

cluster_0 Wild-Type Cell cluster_1 Engineered Cell wt_metrs Wild-Type MetRS wt_ribosome Ribosome wt_metrs->wt_ribosome tRNAMet-Met wt_protein Unlabeled Protein wt_ribosome->wt_protein Translation anl_in_wt ANL anl_in_wt->wt_metrs Rejected mut_metrs Mutant MetRS eng_ribosome Ribosome mut_metrs->eng_ribosome tRNAMet-ANL eng_protein Labeled Protein eng_ribosome->eng_protein Translation anl_labeled_protein N3 anl_in_eng ANL anl_in_eng->mut_metrs Accepted caption Mechanism of ANL-based cell-specific labeling.

Mechanism of ANL-based cell-specific labeling.

Comparative Overview: AHA vs. ANL

Choosing the right non-canonical amino acid is critical for experimental success. The table below summarizes the key differences and ideal use cases for AHA and ANL.

FeatureL-Azidohomoalanine (AHA)L-Azidonorleucine (ANL)
Incorporation Mechanism Utilizes endogenous, wild-type MetRS.Requires an engineered, mutant MetRS.[5]
Cell Specificity Global: Labels all protein-synthesizing cells.Specific: Labels only cells expressing the mutant MetRS.[7]
Experimental Requirement Methionine-free medium.Methionine-free medium + genetic engineering of target cells.
Primary Application General profiling of nascent proteomes in monocultures or whole lysates.[3]Profiling nascent proteomes of specific cells in mixed populations.[5]
Pros Simple to implement; no genetic modification needed.High degree of specificity; enables complex in-vivo experiments.
Cons Cannot distinguish between cell types in a mixed sample.Requires upfront cloning and cell line/organism generation.

Experimental Workflow & Protocols

The successful implementation of ANL-based labeling involves three key stages: 1) Generation of the mutant MetRS-expressing system, 2) Metabolic labeling with ANL, and 3) Downstream detection via click chemistry.

cluster_1 cluster_2 cluster_3 start Stage 1: System Generation clone Clone mutant MetRS into expression vector labeling Stage 2: Metabolic Labeling detection Stage 3: Detection transfect Transfect/Transduce target cells clone->transfect select Select & validate expressing cells transfect->select select->labeling culture Culture engineered cells (+ controls) starve Methionine depletion culture->starve add_anl Add ANL (pulse) starve->add_anl harvest Harvest cells or tissues add_anl->harvest harvest->detection click Click Chemistry Reaction funcat Visualization (FUNCAT) click->funcat boncat Enrichment (BONCAT) click->boncat ms LC-MS/MS Analysis boncat->ms caption Overall workflow for ANL-based metabolic labeling.

Overall workflow for ANL-based metabolic labeling.
Protocol 1: Generation of Mutant MetRS-Expressing Cells

This protocol outlines the creation of a stable mammalian cell line. The specific mutant synthetase and vector backbone should be chosen based on published literature and experimental goals.

  • Vector Construction: Obtain or synthesize the coding sequence for a validated mutant MetRS (e.g., NLL-MetRS). Clone this sequence into a mammalian expression vector. A vector containing a selectable marker (e.g., puromycin resistance) and a fluorescent reporter (e.g., mCherry) is recommended to facilitate selection and validation.

  • Transfection: Transfect the target cell line (e.g., HEK293T, HeLa) with the mutant MetRS plasmid using a standard method (e.g., lipofection or electroporation).

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin at 1-10 µg/mL) to the culture medium.

  • Expansion and Validation: Culture the cells until resistant colonies appear. Isolate and expand several clones. Validate the expression of the mutant MetRS via Western blot or by confirming fluorescence of the co-expressed reporter protein.

  • Functional Validation (Recommended): Perform a small-scale ANL labeling experiment (as per Protocol 2) and confirm successful incorporation via click chemistry and in-gel fluorescence, comparing against the wild-type parental cell line.

Protocol 2: Metabolic Labeling of Cultured Cells with ANL

This protocol is for labeling a validated mutant MetRS-expressing cell line.

Materials:

  • Mutant MetRS-expressing cells and wild-type control cells.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Methionine-free DMEM.

  • L-azidonorleucine (ANL) stock solution (e.g., 100 mM in DMSO or NaOH).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Plating: Plate cells to be 70-80% confluent at the time of labeling. For comparative experiments, plate both mutant MetRS-expressing cells and wild-type controls.

  • Methionine Depletion: Gently wash the cells twice with pre-warmed PBS. Replace the medium with pre-warmed, methionine-free DMEM. Incubate for 30-60 minutes to deplete intracellular methionine pools.

  • ANL Labeling (Pulse): Add ANL stock solution to the methionine-free medium to achieve the desired final concentration. See the table below for starting recommendations. Incubate for the desired labeling period (e.g., 1-16 hours).[5]

  • Controls: Include a wild-type cell control treated with ANL and a mutant cell control treated with an equivalent volume of vehicle (DMSO).

  • Harvesting: After incubation, place plates on ice. Wash cells three times with ice-cold PBS.

    • For Visualization (FUNCAT): Proceed directly to fixation (Protocol 3A).

    • For Enrichment (BONCAT): Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors), scrape, and collect the lysate. Store at -80°C.

Table: Recommended Starting Concentrations for ANL Labeling

Cell TypeANL ConcentrationLabeling TimeReference
Cultured Mammalian Cells1-4 mM2-4 hours[1]
In Vivo (Mouse)IP Injection16 hours[5]
In Vivo (Drosophila)Food Supplement24 hours - Long-term[7]

Note: Optimal concentration and time should be determined empirically for each cell type and experimental system.

Protocol 3: Downstream Detection via Click Chemistry

Newly synthesized, ANL-labeled proteins contain an azide handle, which can be covalently linked to a reporter molecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Part A: Visualization (FUNCAT - Fluorescent Non-Canonical Amino Acid Tagging)

  • Fixation: Fix ANL-labeled cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Wash three times with PBS containing 3% BSA. Prepare the click reaction cocktail immediately before use. For a single coverslip:

    • 1 µM Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne)

    • 1 mM CuSO₄

    • 10 mM Sodium Ascorbate (freshly prepared)

    • 100 µM TBTA ligand

    • Make up to final volume in PBS.

  • Incubation: Add the click cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash cells three times with PBS. Mount coverslips and image using fluorescence microscopy.

Part B: Enrichment (BONCAT - Bioorthogonal Non-Canonical Amino Acid Tagging)

  • Protein Quantification: Determine the protein concentration of the cell lysates from Protocol 2 using a BCA assay.

  • Click Reaction: In a microcentrifuge tube, combine 100-500 µg of protein lysate with the click reaction cocktail:

    • 100 µM Biotin-Alkyne

    • 1 mM CuSO₄

    • 10 mM Sodium Ascorbate

    • 100 µM TBTA ligand

  • Incubation: Incubate for 1-2 hours at room temperature on a rotator.

  • Affinity Purification:

    • Add pre-washed streptavidin-coated magnetic beads to the reaction mixture.

    • Incubate for 2 hours at room temperature to capture biotinylated proteins.

    • Wash the beads extensively with high-stringency buffers (e.g., PBS with 1% SDS) to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). The enriched proteins can now be analyzed by Western blot or prepared for proteomic analysis via on-bead digestion followed by LC-MS/MS.[8]

Conclusion and Future Perspectives

The use of Azidonorleucine (ANL) in conjunction with an engineered tRNA synthetase represents a significant leap forward in metabolic labeling, transforming BONCAT from a global profiling tool into a precision instrument for cell-specific analysis. This technique empowers researchers to ask highly specific questions about the proteomic dynamics of individual cell types within their native, complex environments. As genetic engineering tools become more sophisticated, the application of ANL and other specialized non-canonical amino acids will continue to provide unprecedented resolution in our understanding of health and disease at the level of the proteome.

References

  • Evans, C. S., et al. (2020). Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation. eLife. [Link]

  • Dieterich, D. C., et al. (2010). In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons. Nature Neuroscience. [Link]

  • BenchChem. (2025). Application Notes and Protocols for L-Leucine-18O2 Labeling in Cell Culture. BenchChem.
  • Juan-Lucas, C., & St. John-Williams, L. (2007). Metabolic labeling with amino acids. Current Protocols in Cell Biology. [Link]

  • Glenn, W. S., et al. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology. [Link]

  • Link, A. J., et al. (2008). Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo. Proceedings of the National Academy of Sciences. [Link]

  • Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences. [Link]

  • Erdmann, T., et al. (2015). Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. Bio-protocol. [Link]

  • Dieterich, D. C., et al. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current Protocols in Cell Biology. [Link]

  • Evans, C. S., et al. (2020). Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation. eLife. [Link]

  • Lichtenecker, R. J., et al. (2013). Selective Isotope Labelling of Leucine Residues by Using α-Ketoacid Precursor Compounds. ChemBioChem. [Link]

  • Eichelbaum, K., & Krijgsveld, J. (2014). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS One. [Link]

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Application Notes and Protocols for Receptor Binding Assays: Characterizing 2-Acetamido-3,3-dimethylbutanoic Acid as a Novel Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and chemical biology, the identification and characterization of novel receptor ligands are paramount. This document provides a comprehensive guide to utilizing receptor binding assays for the systematic evaluation of "2-Acetamido-3,3-dimethylbutanoic acid," a molecule with structural motifs suggestive of potential biological activity. While its direct interactions with specific receptors are not extensively documented, its identity as an N-acetylated, sterically hindered amino acid derivative—a feature present in various bioactive compounds—makes it a compelling candidate for investigation.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial target hypothesis to detailed binding characterization. We will navigate through assay selection, protocol optimization, data analysis, and interpretation, presenting a workflow that is both scientifically rigorous and practically applicable for uncharacterized compounds.

Introduction: The Challenge of an Uncharacterized Ligand

2-Acetamido-3,3-dimethylbutanoic acid is a synthetic amino acid derivative. Its core structure, L-tert-leucine, is a chiral building block utilized in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs, where its bulky tert-butyl group provides significant steric hindrance.[1][4] The addition of an acetyl group, as seen in the related compound N-acetyl-L-leucine, can dramatically alter a molecule's pharmacological properties, including its cellular uptake mechanism. For instance, acetylation of leucine shifts its transport from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1, OAT3) and the monocarboxylate transporter (MCT1).[5][6]

This precedent suggests that 2-Acetamido-3,3-dimethylbutanoic acid may possess unique biological interactions distinct from its parent amino acid. Indeed, the core structure has been identified as a component in the synthesis of synthetic cannabinoid receptor agonists and formyl peptide receptor (FPR) agonists.[7] This structural association provides a logical starting point for hypothesizing potential biological targets.

This application note will use 2-Acetamido-3,3-dimethylbutanoic acid as a case study to present a comprehensive, multi-tiered strategy for ligand characterization using state-of-the-art receptor binding assays.

Pre-Assay Considerations: Physicochemical Characterization

Before embarking on binding assays, it is crucial to establish the fundamental physicochemical properties of the test compound. Inaccurate assumptions about solubility and stability can lead to confounding results and misinterpretation of data.

Parameter Importance Recommended Action
Solubility Ensures the ligand is fully dissolved in the assay buffer at the tested concentrations, preventing compound precipitation.Determine the maximum solubility in the primary assay buffer (e.g., PBS or Tris-based buffers). Use of a co-solvent like DMSO is common, but its final concentration in the assay should be kept low (typically <1%) and consistent across all conditions to avoid artifacts.[8]
Stability Confirms that the ligand does not degrade during the course of the experiment (incubation time and temperature).Assess stability by incubating the compound in assay buffer under standard assay conditions. Analyze the sample at different time points using HPLC or LC-MS to check for degradation products.
Purity Guarantees that the observed binding activity is due to the compound of interest and not a contaminant.Verify the purity of the compound using analytical techniques such as NMR, HPLC, or LC-MS. A purity of >95% is generally required for reliable binding studies.

A Tiered Approach to Ligand-Receptor Interaction Analysis

A systematic, tiered approach is recommended to efficiently screen for and characterize the binding properties of a novel ligand like 2-Acetamido-3,3-dimethylbutanoic acid. This approach moves from broad, high-throughput screening to more focused, detailed quantitative analysis.

Tiered_Approach Tier1 Tier 1: Hit Identification Broad Screening (e.g., Label-Free, Radioligand Panel) Tier2 Tier 2: Hit Confirmation & Potency Orthogonal Assays (e.g., Radioligand Competition) Tier1->Tier2 Identified 'Hit' Tier3 Tier 3: Mechanistic Characterization Kinetic & Affinity Determination (e.g., Saturation, SPR) Tier2->Tier3 Confirmed Interaction

Caption: A tiered workflow for novel ligand characterization.

Tier 1: Initial Screening for Bioactivity

The initial goal is to determine if the compound interacts with any receptors from a hypothesized class. Given the structural precedents, a panel of G-Protein Coupled Receptors (GPCRs), particularly those related to immune function (like FPRs) or neurological activity (like cannabinoid receptors), would be a logical starting point.

Recommended Method: Label-Free Dynamic Mass Redistribution (DMR) Assay

Label-free technologies, such as Corning's Epic® system, offer a powerful, unbiased method for initial screening.[9][10] These platforms measure integrated cellular responses, such as dynamic mass redistribution, upon receptor activation.[10] This approach is pathway-agnostic, meaning it can detect receptor activation regardless of the specific signaling cascade involved (e.g., Gs, Gi, Gq).[9]

Protocol 1: Label-Free DMR Screening

  • Cell Culture: Plate cells expressing the target receptors (e.g., CHO-K1 cells stably expressing FPR1) onto label-free microplates and grow to a confluent monolayer.

  • Assay Preparation: Prior to the assay, replace the culture medium with a serum-free, buffered assay solution and allow the cells to equilibrate.

  • Baseline Measurement: Measure the baseline optical signal for each well for 2-5 minutes to establish a stable starting point.

  • Compound Addition: Add varying concentrations of 2-Acetamido-3,3-dimethylbutanoic acid (e.g., from 1 nM to 100 µM) to the wells.

  • Signal Detection: Monitor the change in wavelength (in picometers, pm) in real-time for 30-60 minutes post-addition.

  • Positive Control: Use a known agonist for the target receptor to confirm cell and receptor functionality.

  • Data Analysis: A positive "hit" is identified by a concentration-dependent change in the optical signal.

DMR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Plate Plate Cells on Biosensor Microplate Equilibrate Equilibrate Cells in Assay Buffer Plate->Equilibrate Baseline Read Baseline Signal Equilibrate->Baseline Add_Compound Add Compound Baseline->Add_Compound Read_Response Read Real-Time DMR Signal Add_Compound->Read_Response Analyze Analyze Dose-Response Curve Read_Response->Analyze

Caption: Workflow for a label-free DMR screening assay.

Tier 2: Hit Confirmation and Potency Determination

A positive result from a functional screen requires confirmation through a direct binding assay. The "gold standard" for quantifying binding affinity is the radioligand binding assay due to its sensitivity and robustness.[11][12] This is typically performed as a competition assay, where the unlabeled test compound competes with a known high-affinity radioligand for the receptor binding site.[11]

Protocol 2: Radioligand Competition Binding Assay

This protocol is designed to determine the inhibitory constant (Kᵢ) of 2-Acetamido-3,3-dimethylbutanoic acid for a hypothetical target receptor.

  • Receptor Preparation:

    • Prepare cell membrane homogenates from cells overexpressing the target receptor or from native tissue.[13]

    • Perform a protein concentration assay (e.g., Pierce BCA assay) to determine the protein content of the membrane preparation.[13]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.[13]

    • Total Binding Wells: Add assay buffer, the radioligand (at a concentration near its Kₑ), and the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a known, unlabeled saturating ligand to block all specific binding.

    • Competition Wells: Add assay buffer, the radioligand, the membrane preparation, and a range of concentrations of 2-Acetamido-3,3-dimethylbutanoic acid (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13] The time required to reach equilibrium should be determined empirically during assay development.[14]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a buffer to reduce non-specific binding.[13][15] The membranes are trapped on the filter, while the unbound ligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Quantification:

    • Dry the filter mats.

    • Add a scintillation cocktail.

    • Count the radioactivity trapped on each filter disc using a scintillation counter (e.g., a MicroBeta counter).[13]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding (as a percentage of control) against the log concentration of 2-Acetamido-3,3-dimethylbutanoic acid.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation .[16][17]

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand & Test Compound Membranes->Incubate Reagents Prepare Radioligand, Test Compound Dilutions Reagents->Incubate Filter Vacuum Filtration to Separate Bound/Free Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calc_IC50 Determine IC50 from Competition Curve Count->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Calc_IC50->Calc_Ki

Caption: Workflow for a radioligand competition binding assay.

Tier 3: Mechanistic and Kinetic Analysis

If a confirmed interaction is found, further assays can elucidate the binding mechanism and kinetics. Fluorescence-based assays provide a safer and often more versatile alternative to radioligand assays for these studies.[18][19]

Recommended Method: Fluorescence Polarization (FP) Assay

FP is an in-solution technique that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein receptor.[20][21] A small, unbound fluorescent ligand tumbles rapidly, resulting in low polarization. When bound to a large receptor, its tumbling slows, increasing the polarization signal.[20]

Protocol 3: Competitive Fluorescence Polarization Assay

  • Reagent Preparation:

    • Prepare a purified, soluble receptor preparation.

    • Synthesize or procure a fluorescently labeled version of a known ligand for the target receptor (the "fluorescent probe").

    • Prepare serial dilutions of 2-Acetamido-3,3-dimethylbutanoic acid.

  • Assay Setup:

    • In a low-volume black microplate (e.g., 384-well), add the receptor, the fluorescent probe (at a concentration below its Kₑ), and varying concentrations of the test compound.

    • Include controls for the free fluorescent probe (no receptor) and the fully bound probe (receptor + probe, no competitor).

  • Incubation:

    • Incubate the plate at room temperature, protected from light, to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader equipped with polarizing filters.

  • Data Analysis:

    • The data is analyzed similarly to the radioligand competition assay to determine an IC₅₀ value, which can then be used to calculate the Kᵢ.

Data Analysis and Interpretation

IC₅₀ to Kᵢ Conversion: The Cheng-Prusoff Equation

The IC₅₀ value is experimentally derived and is dependent on the concentration of the competing radioligand used in the assay.[22] To determine an absolute measure of affinity, the Kᵢ (inhibitory constant), the Cheng-Prusoff equation must be used.[16][17] This equation corrects for the presence of the competing labeled ligand.

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • Kᵢ: The inhibitory constant of the test compound.

  • IC₅₀: The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor.

This conversion is critical as the Kᵢ is a constant for a given compound and receptor, allowing for direct comparison of compound affinities regardless of the specific assay conditions.[16]

Saturation Analysis: Determining Kₑ and Bₘₐₓ

For a novel ligand, particularly if a radiolabeled version becomes available, a saturation binding experiment is essential to determine its own affinity (Kₑ) and the receptor density (Bₘₐₓ).[15] This involves incubating the receptor preparation with increasing concentrations of the radiolabeled ligand.[15]

Data Presentation: Saturation Binding Parameters

Parameter Definition Unit Method of Determination
Kₑ (or Kₐ) Equilibrium Dissociation Constant: The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kₑ indicates higher affinity.nM or pMNon-linear regression of specific binding vs. ligand concentration.
Bₘₐₓ Maximum Number of Binding Sites: The density of receptors in the sample preparation.fmol/mg protein or sites/cell Non-linear regression of specific binding vs. ligand concentration.

The data can be linearized using a Scatchard plot , where the ratio of bound/free ligand is plotted against the concentration of bound ligand.[23][24] The slope of the resulting line is -1/Kₑ, and the x-intercept is Bₘₐₓ.[24] However, modern non-linear regression software is generally preferred for more accurate parameter estimation.[25]

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
High Non-Specific Binding (NSB) Radioligand is "sticky"; filter binding; insufficient washing.Include BSA or PEI in buffers; pre-soak filters; optimize wash steps; consider a different radioligand.[8]
Low Specific Binding Signal Insufficient receptor density; low-affinity radioligand; inactive receptor preparation.Increase the amount of membrane protein per well; use a higher affinity radioligand; prepare fresh membranes.
Poor Reproducibility Pipetting errors; temperature fluctuations; inconsistent incubation times; compound precipitation.Use calibrated pipettes; ensure consistent temperature control; adhere strictly to standardized protocols; verify compound solubility.[26]
Assay Window (Signal-to-Background) is Too Small Low receptor expression; high NSB.Optimize receptor concentration; screen for cell lines with higher expression; see solutions for high NSB.

Conclusion

The characterization of a novel compound like 2-Acetamido-3,3-dimethylbutanoic acid requires a methodical and multi-faceted approach. By starting with broad, unbiased functional screens and progressing to rigorous, quantitative binding assays such as radioligand competition, researchers can efficiently determine if the compound has affinity for specific receptors and precisely quantify this interaction. The protocols and data analysis frameworks provided in this guide offer a robust pathway for transforming an uncharacterized molecule into a well-defined pharmacological tool. Adherence to best practices in assay validation, including careful control of experimental conditions and appropriate data analysis, is essential for generating reliable and reproducible results that can confidently guide future drug discovery efforts.[14][26]

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Radioligand Binding Assay | Gifford Bioscience. [Link]

  • Saturation Radioligand Binding Assays - Alfa Cytology. [Link]

  • Radioligand binding methods: practical guide and tips. [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values - CORE. [Link]

  • Derivation of Binding Constants by Scatchard Analysis Preparing Reagents. [Link]

  • Label-Free Receptor Assays - PMC - PubMed Central - NIH. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation - YouTube. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. [Link]

  • Fluorescent ligand binding assays for GPCRs | BMG LABTECH. [Link]

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  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). [Link]

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  • About Ligand Binding Assays - Gifford Bioscience. [Link]

  • Acetylation turns leucine into a drug by membrane transporter switching - PMC. [Link]

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  • How to draw Scatchard plot, using data of fluorescence intensity and concentrations of ligands and protein only? | ResearchGate. [Link]

  • the scatchard plot.pptx - Slideshare. [Link]

  • N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem - NIH. [Link]

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Development of derivatives from "2-Acetamido-3,3-dimethylbutanoic acid" for enhanced activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Development of Novel Bioactive Agents from the 2-Acetamido-3,3-dimethylbutanoic Acid Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the design, synthesis, and biological evaluation of novel derivatives based on the 2-Acetamido-3,3-dimethylbutanoic acid core structure. This N-acetylated, non-proteinogenic amino acid, a derivative of tert-leucine, presents a unique scaffold for drug discovery. The sterically demanding tert-butyl group induces a constrained conformation, making it an excellent starting point for developing peptidomimetics with improved stability and cell permeability.[1][2] These application notes offer a strategic framework, detailing synthetic protocols for derivatization and robust in vitro screening assays to identify candidates with enhanced anticancer and antiviral activities. The methodologies are designed to be self-validating, emphasizing the importance of structure-activity relationship (SAR) analysis for iterative lead optimization.

Rationale for Derivatization & Strategic Design

The core scaffold, 2-Acetamido-3,3-dimethylbutanoic acid, possesses several features that make it an attractive starting point for a medicinal chemistry campaign. The tert-butyl group provides significant steric bulk, which can enforce specific torsional angles and limit conformational flexibility. This pre-organization can lead to higher binding affinity for a biological target. Furthermore, its non-natural structure can confer resistance to proteolytic degradation, a common challenge with peptide-based therapeutics.

Our derivatization strategy focuses on three primary modification points (R¹, R², and R³) to systematically explore the chemical space around the core scaffold. The goal is to modulate properties such as potency, selectivity, solubility, and metabolic stability.

  • R¹ (Carboxylic Acid Moiety): The carboxylic acid is a key interaction point, often forming hydrogen bonds or salt bridges with target proteins. Converting it to amides or esters introduces a diverse range of functional groups, altering lipophilicity, hydrogen bonding potential, and metabolic stability. Amide derivatives, in particular, are central to peptidomimetic design.[3]

  • R² (N-Acyl Moiety): The N-acetyl group can be replaced with various other acyl groups (e.g., propionyl, benzoyl, or more complex heterocyclic moieties). This modification allows for the exploration of additional binding pockets and can significantly impact the molecule's overall electronic and steric profile.

  • R³ (tert-Butyl Moiety): While synthetically more challenging, modification of the tert-butyl group to other bulky alkyl or cycloalkyl groups could be explored in later optimization stages to fine-tune steric interactions with a target.

G cluster_0 Core Scaffold cluster_1 Points of Derivatization Core 2-Acetamido-3,3-dimethylbutanoic Acid R1 R¹: Carboxylic Acid (Amides, Esters) Core->R1  Modify R2 R²: N-Acyl Group (Aliphatic, Aromatic Acyls) Core->R2  Modify R3 R³: tert-Butyl Group (Other Bulky Groups) Core->R3  Modify

Caption: Strategic points for derivatization of the core scaffold.

Synthetic Protocols

The following protocols provide step-by-step methodologies for the synthesis of the core scaffold and its key derivatives.

Protocol 2.1: Synthesis of the Core Scaffold: (S)-2-Acetamido-3,3-dimethylbutanoic acid

This protocol outlines the N-acetylation of commercially available (S)-tert-Leucine. The choice of acetic anhydride is a standard and efficient method for this transformation.[4]

Materials:

  • (S)-tert-Leucine

  • Acetic Anhydride (Ac₂O)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve (S)-tert-Leucine (1.0 eq) in a 2N NaOH solution (2.5 eq) in a round-bottom flask with vigorous stirring. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction completion by TLC.

  • Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure (S)-2-Acetamido-3,3-dimethylbutanoic acid.

Protocol 2.2: Derivatization of the Carboxylic Acid via Amide Coupling

This protocol describes the formation of an amide bond using HATU, a highly efficient coupling reagent, particularly for sterically hindered amino acids where other reagents might fail.[5][6] The causality behind choosing HATU lies in its ability to rapidly form the active HOBt ester, minimizing side reactions and racemization.[6][7]

Materials:

  • (S)-2-Acetamido-3,3-dimethylbutanoic acid (1.0 eq)

  • Desired amine (R-NH₂, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In an oven-dried, argon-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution for 5 minutes at room temperature to pre-activate the acid.

  • Add the desired amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Biological Evaluation & Screening Protocols

A tiered screening approach is essential to efficiently identify promising derivatives. The initial phase involves assessing primary activity (e.g., anticancer, antiviral) and general cytotoxicity in parallel. This dual assessment is a self-validating system; it immediately prioritizes compounds that are selectively toxic to the target over host cells.

G cluster_primary Primary Screening cluster_analysis Data Analysis cluster_decision Decision Point Start Synthesized Derivative Library (Based on Core Scaffold) Anticancer Anticancer Assay (e.g., MTT on Cancer Cell Line) Start->Anticancer Antiviral Antiviral Assay (e.g., Plaque Reduction) Start->Antiviral Cytotoxicity Cytotoxicity Assay (e.g., MTT on Normal Cell Line) Start->Cytotoxicity Calculate Calculate IC₅₀, EC₅₀, CC₅₀ Anticancer->Calculate Antiviral->Calculate Cytotoxicity->Calculate SAR Determine Selectivity Index (SI) SI = CC₅₀ / IC₅₀ (or EC₅₀) Calculate->SAR Decision Prioritize Hits (High Potency & High SI) SAR->Decision Lead_Opt Lead Optimization (Secondary Assays, In Vivo Models) Decision->Lead_Opt Promising Candidates

Caption: High-throughput screening workflow for derivative evaluation.

Protocol 3.1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8][9] A reduction in metabolic activity is indicative of either cytotoxic or cytostatic effects of the compound.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Normal, non-cancerous cell line (e.g., HEK293, for parallel cytotoxicity testing)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test derivatives in culture medium. Add 100 µL of each concentration to the appropriate wells in triplicate. Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 3.2: In Vitro Antiviral Activity (Plaque Reduction Assay)

This assay is a gold standard for quantifying the inhibition of viral replication.[10] It measures the ability of a compound to reduce the number of infectious virus particles (plaques) forming in a cell monolayer.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal Violet staining solution

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test derivatives.

  • Pre-incubate the virus stock with the compound dilutions for 1 hour at 37 °C.

  • Remove the growth medium from the cell monolayers and infect with the virus-compound mixture for 1 hour.

  • After infection, remove the inoculum and wash the cells with PBS.

  • Overlay the cells with an overlay medium containing the corresponding concentration of the test compound. This prevents the secondary spread of progeny viruses, localizing infection to form discrete plaques.

  • Incubate for 2-5 days, depending on the virus replication cycle.

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet. Viable cells will stain purple, while areas of cell death due to viral lysis (plaques) will appear as clear zones.

  • Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control to determine the EC₅₀ (the concentration that reduces plaque formation by 50%).[11][12]

Data Interpretation & Lead Optimization

Systematic analysis of the screening data is crucial for establishing a Structure-Activity Relationship (SAR). The SAR links changes in the chemical structure of the derivatives to their biological activity, guiding the design of more potent and selective compounds.

Table 1: Hypothetical SAR Data for a Series of Amide Derivatives
Compound IDR¹ Group (Amide)Anticancer IC₅₀ (µM)Antiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI) (Anticancer)
Parent Acid -OH>100>100>100-
DERIV-01 -NH-benzyl25.480.1>100> 3.9
DERIV-02 -NH-(4-fluorobenzyl)8.265.795.311.6
DERIV-03 -NH-cyclohexyl50.1>100>100> 2.0
DERIV-04 -NH-(2-pyridyl)15.622.370.24.5

Data is hypothetical and for illustrative purposes only.

From this hypothetical data, one might conclude that an aromatic amide is preferred over an aliphatic one (DERIV-01 vs. DERIV-03) and that adding an electron-withdrawing group like fluorine to the phenyl ring enhances anticancer potency and selectivity (DERIV-02 vs. DERIV-01). This insight directly informs the next cycle of synthesis.

The process of drug discovery is iterative. The data gathered from each round of synthesis and testing feeds back into the design phase to generate new hypotheses and molecular targets for the next round.

G Design Design (Hypothesis, SAR) Synthesize Synthesize (Protocols 2.1, 2.2) Design->Synthesize Test Test (Protocols 3.1, 3.2) Synthesize->Test Analyze Analyze (SAR Table, SI) Test->Analyze Analyze->Design Iterate & Optimize

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion

The 2-Acetamido-3,3-dimethylbutanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically applying the derivatization strategies, synthetic protocols, and biological screening workflows detailed in these notes, researchers can efficiently explore the chemical space around this core structure. The emphasis on parallel cytotoxicity testing ensures the early identification of selective compounds, and the iterative analysis of structure-activity relationships provides a logical and powerful framework for lead optimization.

References

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Hafidh, S., et al. (2018). In vitro methods for testing antiviral drugs. Virology Journal. Retrieved January 14, 2026, from [Link]

  • Mishra, A., et al. (2023). Peptide Scaffolds: Flexible Molecular Structures With Diverse Therapeutic Potentials. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

  • Kruspe, S., & Singh, S. M. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved January 14, 2026, from [Link]

  • Biris, C. G., & Sarigiannis, Y. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Retrieved January 14, 2026, from [Link]

  • Antiviral Drug Screening. (n.d.). Virology Research Services. Retrieved January 14, 2026, from [Link]

  • Bioassays for anticancer activities. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University. Retrieved January 14, 2026, from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]

  • (a) Strategic approaches for the synthesis of peptidomimetic scaffolds... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 25.8: Peptide Synthesis. (2020). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Lopez-Lazaro, M. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncoscience. Retrieved January 14, 2026, from [Link]

  • Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. (2022). JoVE. Retrieved January 14, 2026, from [Link]

  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (2022). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

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  • Bioassays for Anticancer Activities. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

  • N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. (n.d.). Regeneron ISEF 2025. Retrieved January 14, 2026, from [Link]

  • Method for preparing N-acetyl-DL-leucine. (n.d.). Patsnap.
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  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Teng, M., et al. (1998). Synthesis and Structure-Activity Relationships of a Series of Novel Thiazoles as Inhibitors of aminoacyl-tRNA Synthetases. Bioorganic & Medicinal Chemistry Letters. Retrieved January 14, 2026, from [Link]

  • Bøgh, A. B. S., et al. (2015). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs). Bioorganic & Medicinal Chemistry Letters. Retrieved January 14, 2026, from [Link]

  • Organic Compounds with Biological Activity. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). MDPI. Retrieved January 14, 2026, from [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers in Microbiology. Retrieved January 14, 2026, from [Link]

  • Quantitative Structure Activity Relationship Analysis of N-(mercaptoalkanoyl)- and [(acylthio)alkanoyl] Glycine Derivatives as ACE Inhibitors. (2011). Science Alert. Retrieved January 14, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamido-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-3,3-dimethylbutanoic acid (N-acetyl-tert-leucine). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable N-protected amino acid. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Overview of Synthetic Strategies

The synthesis of 2-Acetamido-3,3-dimethylbutanoic acid typically proceeds via two main strategic pathways. The choice of strategy often depends on the availability of starting materials, scale, and desired stereochemical purity.

  • Direct Acetylation of tert-Leucine: This is the most straightforward approach if the parent amino acid, (S)- or (R)-2-Amino-3,3-dimethylbutanoic acid (tert-leucine), is readily available. The primary challenge lies in achieving complete acetylation without side reactions or racemization.

  • De Novo Synthesis of the Amino Acid Backbone: When tert-leucine is not available or is prohibitively expensive, a multi-step synthesis from simple precursors is employed. The two most common methods for constructing the α-amino acid core are the Strecker synthesis and the Bucherer-Bergs reaction, starting from pivaldehyde.

This guide is structured to address challenges associated with both approaches.

II. Troubleshooting Guide & FAQs

Category 1: Direct Acetylation of tert-Leucine

This section focuses on issues arising from the reaction of tert-leucine with an acetylating agent, typically acetic anhydride.

Question 1: My acetylation reaction yield is low. What are the common causes and how can I improve it?

Answer: Low yields in the acetylation of tert-leucine are frequently traced back to suboptimal reaction conditions. Here are the key factors to investigate:

  • Incomplete Dissolution of tert-Leucine: tert-Leucine has limited solubility in many organic solvents. The reaction is most efficiently carried out in an aqueous basic solution, where the amino acid is deprotonated to the more soluble carboxylate salt.

    • Troubleshooting Tip: Ensure your tert-leucine is fully dissolved in an aqueous base (e.g., 2N NaOH) before the dropwise addition of acetic anhydride. Gentle heating can aid dissolution, but the solution should be cooled before adding the acetylating agent.[1]

  • Improper Molar Ratio of Acetic Anhydride: An insufficient amount of acetic anhydride will lead to incomplete conversion. Conversely, a large excess can complicate the workup and lead to diacetylation or other side products, although this is less common for amino acids.

    • Troubleshooting Tip: A molar ratio of 1.1 to 1.5 equivalents of acetic anhydride to tert-leucine is typically sufficient. Some published methods have used higher ratios (up to 3 molar equivalents) to drive the reaction to completion, but this may necessitate a more rigorous purification.[2] An investigation by ANN (artificial neural network) has shown that the acetic anhydride to L-leucine ratio has a significant impact on the final product yield.[3]

  • Incorrect pH for Product Precipitation: The final product, 2-Acetamido-3,3-dimethylbutanoic acid, is an acid itself. It is soluble in the basic reaction mixture as its carboxylate salt. To isolate the product, the pH must be carefully adjusted to below its pKa to induce precipitation.

    • Troubleshooting Tip: After the reaction is complete, cool the mixture in an ice bath and slowly add a strong acid (e.g., concentrated HCl) to adjust the pH to approximately 2-3.[1] Monitor the pH with a meter or indicator paper. Adding the acid too quickly can cause a rapid evolution of CO₂ (from any remaining carbonate) and localized heating, which can affect product stability.

  • Premature Hydrolysis of Acetic Anhydride: Acetic anhydride hydrolyzes in water. The reaction should be performed at a low temperature (e.g., 0-5 °C) to ensure the rate of N-acetylation is significantly faster than the rate of hydrolysis.

    • Troubleshooting Tip: Add the acetic anhydride dropwise to the cooled, stirred solution of tert-leucine. Maintaining a low temperature throughout the addition is critical for maximizing the efficiency of the acetylation.

Experimental Protocol: Optimized Acetylation of tert-Leucine
  • Dissolution: In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of tert-leucine in 2N aqueous sodium hydroxide. Use enough NaOH solution to fully dissolve the amino acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Acetylation: Add 1.2 equivalents of acetic anhydride dropwise to the cooled solution while stirring vigorously. Ensure the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir for 30-60 minutes at low temperature, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Acidification & Precipitation: Cool the reaction mixture again to 0-5 °C. Slowly add concentrated HCl dropwise to adjust the pH to 2.5. A white precipitate of 2-Acetamido-3,3-dimethylbutanoic acid should form.[1]

  • Isolation: Keep the mixture at a low temperature for at least 30 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Question 2: I am concerned about racemization during the acetylation. How can I prevent this?

Answer: Racemization is a valid concern, especially if the starting material is an enantiomerically pure form of tert-leucine. The key is to avoid harsh conditions that could lead to the formation of an azlactone (oxazolone) intermediate, which can racemize.

  • Mechanism of Racemization: Under certain conditions (often involving excess acetic anhydride and heat), the newly formed N-acetyl amino acid can cyclize to form an azlactone. The alpha-proton of the azlactone is relatively acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a racemic mixture.

  • Preventative Measures:

    • Temperature Control: Perform the reaction at low temperatures (0-5 °C). This disfavors the formation of the azlactone intermediate.

    • Avoid Excess Acetic Anhydride: Use the minimum amount of acetic anhydride required for complete conversion.

    • Controlled pH: The Schotten-Baumann reaction conditions (aqueous base) are generally effective at preventing racemization for simple acetylations. The reaction occurs quickly, and the product is immediately deprotonated to the carboxylate, which is less prone to cyclization.

Category 2: De Novo Synthesis via Strecker or Bucherer-Bergs

This section addresses issues related to the synthesis of the tert-leucine precursor from pivaldehyde.

Question 3: My Strecker synthesis of the α-aminonitrile intermediate is giving a poor yield. What should I check?

Answer: The Strecker synthesis is a three-component reaction that requires careful control of conditions to be successful.[4] Low yields of the α-aminonitrile intermediate can result from several factors.

  • Inefficient Imine Formation: The first step is the formation of an imine from pivaldehyde and ammonia.[5] This is an equilibrium-driven process.

    • Troubleshooting Tip: Ensure you are using a sufficient concentration of ammonia. Using ammonium chloride (NH₄Cl) can serve as a source of ammonia and also as a mild acid to catalyze imine formation.[6] Removing the water formed during this step, for example by using a dehydrating agent like MgSO₄, can help drive the equilibrium towards the imine.[6]

  • Cyanide Addition Issues: The nucleophilic addition of the cyanide ion to the imine is the key bond-forming step.

    • Troubleshooting Tip: Use a reliable source of cyanide, such as NaCN or KCN. The reaction pH is important; it should be weakly acidic to neutral to ensure there is enough free cyanide for the reaction without excessive formation of toxic HCN gas. Asymmetric Strecker reactions can achieve high diastereoselectivity and yields by using a chiral auxiliary.[7]

  • Side Reactions of Pivaldehyde: Pivaldehyde, being a sterically hindered aldehyde, is less prone to self-condensation (aldol reaction) than other aldehydes, which is an advantage. However, ensuring its purity is crucial.

Workflow: Asymmetric Strecker Synthesis

Below is a diagram illustrating the workflow for an asymmetric Strecker synthesis, which can produce enantiomerically enriched amino acids.

Strecker_Synthesis cluster_aminonitrile Step 1: α-Aminonitrile Formation Pivaldehyde Pivaldehyde Imine Chiral Imine Intermediate Pivaldehyde->Imine ChiralAmine Chiral Amine (e.g., (R)-Phenylglycine amide) ChiralAmine->Imine NaCN NaCN / Acid Aminonitrile Diastereomeric α-Aminonitrile NaCN->Aminonitrile Hydrolysis Acid Hydrolysis (e.g., HCl, heat) Product Enantioenriched tert-Leucine Hydrolysis->Product Acetylation Acetylation (Ac₂O, Base) Product->Acetylation FinalProduct 2-Acetamido-3,3-dimethylbutanoic acid Acetylation->FinalProduct Imine->Aminonitrile + CN⁻ Aminonitrile->Hydrolysis Separation of Diastereomer

Caption: Asymmetric Strecker synthesis workflow.

Question 4: The hydrolysis of my intermediate (α-aminonitrile from Strecker or hydantoin from Bucherer-Bergs) is slow and requires harsh conditions. Are there alternatives or ways to improve this step?

Answer: The hydrolysis of nitriles and hydantoins to carboxylic acids is notoriously difficult and often the yield-limiting step in these sequences. It typically requires prolonged heating with strong acid or base.[8][9]

  • Acid Hydrolysis: This is the most common method. Prolonged refluxing in 6N HCl is typical. The amide is an intermediate in this hydrolysis.[10]

    • Challenges: The conditions are harsh and can lead to degradation of sensitive functional groups. The reaction can be very slow due to the stability of the amide bond.[11]

    • Improvement Strategy: While difficult to circumvent entirely, ensuring a high concentration of acid and maintaining a consistent high temperature (reflux) is key. Microwave-assisted hydrolysis has been shown to significantly reduce reaction times in many cases, although this requires specialized equipment.

  • Base Hydrolysis: Heating with a strong base like NaOH or Ba(OH)₂ can also effect hydrolysis.[12]

    • Challenges: This will yield the carboxylate salt, requiring a separate acidification step to isolate the amino acid. Racemization can be a greater risk under basic conditions. The reaction is driven to completion because the final acid-base reaction between the carboxylic acid and the amine leaving group (under acidic conditions) or the deprotonation of the carboxylic acid (under basic conditions) is irreversible.[12]

  • Bucherer-Bergs Intermediate: The hydantoin intermediate from a Bucherer-Bergs reaction is generally hydrolyzed under basic conditions (e.g., refluxing with aqueous Ba(OH)₂) followed by acidification.[13][14]

Comparison of Key Synthesis Parameters
ParameterStrecker SynthesisBucherer-Bergs ReactionDirect Acetylation
Starting Material PivaldehydePivaldehydetert-Leucine
Key Reagents NH₃/NH₄Cl, NaCN/KCN(NH₄)₂CO₃, NaCN/KCNAcetic Anhydride, Base
Intermediate α-Aminonitrile5,5-Disubstituted HydantoinN/A
Key Challenge Handling of cyanide; harsh hydrolysis of nitrileHandling of cyanide; harsh hydrolysis of hydantoinAvailability of starting material; potential for racemization
Stereocontrol Requires chiral auxiliary or catalyst for asymmetric version[7]Generally produces racemic productsDepends on stereopurity of starting tert-leucine

Question 5: I am using the Bucherer-Bergs reaction. What are the critical parameters for success?

Answer: The Bucherer-Bergs reaction is a robust multicomponent reaction, but its success hinges on controlling several variables.[15]

  • Reagent Ratios: For optimal results, a molar ratio of approximately 1:2:2 for the ketone (or aldehyde):cyanide:(NH₄)₂CO₃ is recommended. An excess of cyanide can lead to unwanted side products.[13]

  • pH Control: The reaction is typically buffered by the ammonium carbonate itself to a pH of about 8-9. This pH is a good compromise; highly alkaline conditions can degrade the cyanide, while acidic conditions prevent the necessary cyanohydrin formation.[13]

  • Temperature and Solvent: The reaction is often performed under reflux in an aqueous or alcoholic solvent (e.g., ethanol) at 80-100 °C to ensure it proceeds efficiently.[13]

  • Workup: After the reaction, the mixture is typically acidified with a strong acid like HCl. This protonates the hydantoin, reducing its solubility and causing it to precipitate, allowing for isolation by filtration.[13]

Diagram: Bucherer-Bergs Reaction Pathway

Bucherer_Bergs cluster_reactants Reactants Pivaldehyde Pivaldehyde Hydantoin 5,5-disubstituted Hydantoin Intermediate Pivaldehyde->Hydantoin KCN KCN KCN->Hydantoin AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Hydantoin Hydrolysis Base Hydrolysis (e.g., Ba(OH)₂, heat) Hydantoin->Hydrolysis AminoAcid tert-Leucine Hydrolysis->AminoAcid Acetylation Acetylation (Ac₂O, Base) AminoAcid->Acetylation FinalProduct 2-Acetamido-3,3-dimethylbutanoic acid Acetylation->FinalProduct

Caption: Bucherer-Bergs synthesis pathway.

III. References

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Groger, H. (n.d.). 150 Years of Strecker Reaction. Michigan State University Department of Chemistry. [Link]

  • Audouard, C., et al. (2012). Process for racemisation and acetylation of leucine. Google Patents. WO2012038515A1.

  • CN103804423A. (2014). Method for preparing N-acetyl-DL-leucine. Google Patents.

  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. [Link]

  • ResearchGate. (2025). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Koóš, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(11), 3379. [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). [Link]

  • Google Patents. (2004). Processes for preparing 3,3-dimethylbutyric acid. US6686501B2.

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]

  • Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682. [Link]

Sources

Technical Support Center: Purification of 2-Acetamido-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 2-Acetamido-3,3-dimethylbutanoic acid (N-acetyl-tert-leucine). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for researchers encountering challenges during the purification of this sterically hindered N-acetylated amino acid. As Senior Application Scientists, we have compiled this resource to explain the rationale behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 2-Acetamido-3,3-dimethylbutanoic acid?

A1: The most common impurities typically arise from the synthesis process, which usually involves the acetylation of 3,3-dimethylbutanoic acid (tert-leucine). These include:

  • Unreacted 3,3-dimethylbutanoic acid: The starting amino acid may not have fully reacted.

  • Acetic acid or acetic anhydride: Residual reagents from the acetylation step.[1][2]

  • Di-acetylated products or other byproducts: Depending on the reaction conditions, side reactions can occur.

  • Enantiomeric impurities: If the synthesis is not stereospecific, you may have a mixture of (R) and (S)-2-Acetamido-3,3-dimethylbutanoic acid.

Q2: My purified 2-Acetamido-3,3-dimethylbutanoic acid is an oil and won't crystallize. What should I do?

A2: Oiling out is a common problem, especially with derivatives of sterically hindered amino acids. Here are several troubleshooting steps:

  • Purity: The most common reason for a compound failing to crystallize is the presence of impurities.[3] Even small amounts of residual solvents or byproducts can inhibit crystal lattice formation. Consider an additional purification step like flash chromatography before attempting recrystallization.

  • Solvent System: The choice of solvent is critical. You may have too much of a "good" solvent. Try slowly adding a "poor" solvent (an anti-solvent) to the solution at an elevated temperature until it becomes slightly turbid, then allow it to cool slowly.

  • Hygroscopic Nature: The product might be hygroscopic. Ensure all your solvents are dry and perform the crystallization under an inert atmosphere if possible.[3]

  • pH Adjustment: Since the compound is a carboxylic acid, the pH of the solution can significantly impact its solubility and ability to crystallize. Try dissolving the oily product in a basic aqueous solution, then slowly acidifying it to the isoelectric point to precipitate the solid.[3]

Q3: How can I separate the enantiomers of 2-Acetamido-3,3-dimethylbutanoic acid?

A3: Separating the enantiomers of this compound requires chiral chromatography. Direct separation on a chiral stationary phase (CSP) is the most common method. Polysaccharide-based CSPs are often effective for N-acylated amino acids.[4] Alternatively, you can derivatize the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.

Troubleshooting Purification Issues

This section provides a structured approach to resolving common issues encountered during the purification of 2-Acetamido-3,3-dimethylbutanoic acid.

Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Compound does not dissolve in hot solvent. Incorrect solvent choice (compound is insoluble).Select a more polar solvent or a solvent mixture. Consult a solvent miscibility chart.[3][5]
Compound "oils out" upon cooling. The solution is supersaturated, and the compound's melting point is below the temperature of the solution.Re-heat the solution and add more solvent. Allow for slower cooling. Consider using a different solvent system.[6]
No crystals form upon cooling. Too much solvent was used. The solution is not supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, remove all solvent under reduced pressure and attempt recrystallization with a different solvent.[6]
Poor recovery of the purified compound. The compound has significant solubility in the cold solvent. The product was washed with a solvent in which it is too soluble.Cool the crystallization mixture in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Colored impurities remain in the crystals. The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7]
Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation of the desired compound from impurities. Incorrect mobile phase composition.Optimize the solvent gradient (for flash chromatography) or the isocratic mobile phase composition (for HPLC).
Tailing peaks in HPLC. Secondary interactions with the stationary phase.Add a modifier to the mobile phase, such as a small amount of acid (e.g., 0.1% trifluoroacetic acid) to suppress the ionization of the carboxylic acid group.[8]
No elution of the compound from the column. The compound is too strongly adsorbed to the stationary phase.Increase the polarity of the mobile phase.
Multiple peaks for a pure compound. Isomerization or degradation on the column.Ensure the stationary phase is compatible with the compound. Check the stability of the compound in the mobile phase.

Purification Protocols

Protocol 1: Recrystallization of 2-Acetamido-3,3-dimethylbutanoic acid

This protocol is a starting point based on methods for similar N-acetylated amino acids.[9] Optimization of the solvent system may be necessary.

Materials:

  • Crude 2-Acetamido-3,3-dimethylbutanoic acid

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 2-Acetamido-3,3-dimethylbutanoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • If the solution remains clear after adding a significant amount of water, it may be necessary to reduce the volume by boiling off some of the solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals under vacuum to obtain the purified 2-Acetamido-3,3-dimethylbutanoic acid.

Protocol 2: Flash Chromatography Purification

Flash chromatography can be an effective method for removing impurities that are difficult to remove by recrystallization.[10][11]

Materials:

  • Crude 2-Acetamido-3,3-dimethylbutanoic acid

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude 2-Acetamido-3,3-dimethylbutanoic acid in a minimal amount of ethyl acetate.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 10% ethyl acetate in hexane, gradually increasing to 50% ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Analytical HPLC Method for Purity Assessment

This method is adapted from a standard protocol for the analysis of N-acetyl-leucine and can be used to assess the purity of your sample.[8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% Phosphoric Acid

  • Solvent B: Acetonitrile with 0.1% Phosphoric Acid

Method:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Detection: UV at 210 nm

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes.

Visualization of Purification Workflows

The following diagrams illustrate the decision-making process for the purification of 2-Acetamido-3,3-dimethylbutanoic acid.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Analysis (HPLC/TLC) Recrystallization->Analysis1 PureProduct Pure Product Analysis1->PureProduct Purity > 98% FlashChromatography Flash Chromatography Analysis1->FlashChromatography Purity < 98% Analysis2 Purity Analysis (HPLC/TLC) FlashChromatography->Analysis2 Analysis2->Recrystallization Purity < 98% Analysis2->PureProduct Purity > 98%

Caption: General purification workflow for 2-Acetamido-3,3-dimethylbutanoic acid.

TroubleshootingCrystallization Start Crude Product Oils Out CheckPurity Is the starting material of high purity? Start->CheckPurity Chromatography Purify by Flash Chromatography CheckPurity->Chromatography No ChangeSolvent Modify Solvent System (e.g., add anti-solvent) CheckPurity->ChangeSolvent Yes SlowCooling Ensure Slow Cooling ChangeSolvent->SlowCooling pH_Adjust Consider pH Adjustment SlowCooling->pH_Adjust

Caption: Troubleshooting guide for crystallization issues.

References

  • Acetyl-L-leucine. (2018, February 16). SIELC Technologies. [Link]

  • General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed. [Link]

  • Process for obtaining pure L-leucine.
  • Chiral HPLC Separations. Phenomenex. [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • N-Acetyl-L-leucine. PubChem. [Link]

  • Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies. [Link]

  • N-Acetyl-Leu (HMDB0011756). Human Metabolome Database. [Link]

  • Method for preparing N-acetyl-DL-leucine.
  • The Preparation of Pure N-Acetyl-L-leucine and L-Leucine1. Scribd. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. [Link]

  • HPLC Methods for analysis of Leucine. HELIX Chromatography. [Link]

  • 2-ACETAMIDO-3-METHYLPENTANOIC-ACID;(2R,3S)-N-ACETYL-DL-ALLOISOLEUCINE. SpectraBase. [Link]

  • The Preparation of Pure N-Acetyl-L-leucine and L-Leucine1. ACS Publications. [Link]

  • Amino Acid Purification. Column Chromatography. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Crystallization and preliminary crystallographic analysis of N-acetyltransferase Mpr1 from Saccharomyces cerevisiae. PMC. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Process for racemisation and acetylation of leucine.
  • Process for the synthesis of 3,3-dimethyl-butyric acid.
  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate. [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. [Link]

  • Crystallization of Amino Acids. GEA. [Link]

  • Acetic acid, 3,3-dimethylbut-2-yl ester. SpectraBase. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Acetamido-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Acetamido-3,3-dimethylbutanoic acid. This resource provides in-depth troubleshooting strategies and practical, step-by-step protocols to address the common solubility hurdles encountered with this compound in aqueous solutions. Our approach is grounded in the fundamental physicochemical principles governing solubility, aiming to empower you with the knowledge to rationally design your experiments for optimal outcomes.

Understanding the Molecule: Why is Solubility a Challenge?

2-Acetamido-3,3-dimethylbutanoic acid is a synthetic N-acetylated amino acid. Its structure, featuring a carboxylic acid group, an acetamido group, and a bulky tert-butyl group, dictates its solubility behavior. The primary challenge arises from the hydrophobic nature of the tert-butyl group, which significantly counteracts the hydrophilic contributions of the carboxylic acid and amide moieties. To effectively troubleshoot solubility issues, it is crucial to understand two key estimated physicochemical parameters:

  • pKa: The acid dissociation constant (pKa) of the carboxylic acid group is estimated to be approximately 4.2 . This value is critical for pH-dependent solubility strategies. At a pH above the pKa, the carboxylic acid group will be deprotonated to its more soluble carboxylate form.

  • logP: The logarithm of the octanol-water partition coefficient (logP) is predicted to be in the range of 1.5 to 2.0 . This positive value indicates a preference for a non-polar environment over an aqueous one, categorizing it as a sparingly soluble compound.

This guide will leverage these estimated properties to provide targeted solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected baseline solubility of 2-Acetamido-3,3-dimethylbutanoic acid in neutral water?

Q2: How does pH influence the solubility of this compound?

As a carboxylic acid, its solubility is highly pH-dependent. According to the Henderson-Hasselbalch equation, as the pH of the aqueous solution increases above the pKa of ~4.2, the equilibrium will shift towards the ionized carboxylate form (R-COO⁻). This ionic form is significantly more polar and, therefore, more soluble in water.

Q3: Can I simply dissolve it in an organic solvent and then dilute it into my aqueous buffer?

This is a common strategy, but it carries a high risk of precipitation. If the final concentration in the aqueous buffer exceeds the compound's solubility limit, it will likely crash out of solution, leading to inaccurate experimental results. This guide provides methods to create stable aqueous stock solutions.

Troubleshooting Guide: Step-by-Step Protocols

This section is designed as a decision-making workflow to systematically address solubility problems.

Workflow for Solubility Enhancement

SolubilityWorkflow start Start: Insoluble Compound in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (Is a pH shift tolerable for my experiment?) start->ph_adjust Primary & Simplest Approach cosolvent Strategy 2: Co-solvent System (Are organic solvents compatible with my assay?) ph_adjust->cosolvent If pH is fixed or insufficient salt Strategy 3: Salt Formation (Can I prepare a stable salt form?) cosolvent->salt If solvents interfere or solubility is still low cyclo Strategy 4: Cyclodextrin Complexation (Is complexation a viable option?) salt->cyclo For highly challenging cases or specific formulations

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Adjustment

This is the most direct method for carboxylic acids. The goal is to raise the pH of the solution to at least 1.5 to 2 units above the pKa to ensure a high percentage of the more soluble, ionized form.

Q: My compound is not dissolving in my neutral (pH 7.4) buffer. What should I do?

A: You can significantly increase solubility by preparing a concentrated stock solution at an alkaline pH and then diluting it into your final buffer.

Protocol for Preparing a pH-Adjusted Stock Solution
  • Initial Slurry: Weigh the desired amount of 2-Acetamido-3,3-dimethylbutanoic acid and add a portion of your target aqueous buffer (e.g., 80% of the final volume) to create a slurry.

  • pH Adjustment: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution Point: Continue adding the base until the compound fully dissolves. The pH at this point should be well above the estimated pKa of 4.2. Aim for a pH between 6.0 and 8.0 for your stock solution, if your experiment allows.

  • Final Volume Adjustment: Once dissolved, add the remaining buffer to reach the final desired volume and concentration.

  • Final pH Check: Check the final pH of the stock solution. If necessary, adjust it carefully.

  • Dilution: Dilute this concentrated stock solution into your final experimental medium. The pH of the final solution should be minimally affected if the stock concentration and dilution factor are appropriate.

Rationale: By deprotonating the carboxylic acid to its carboxylate salt form, we leverage the strong ion-dipole interactions between the charged carboxylate and water molecules, which overcomes the hydrophobicity of the tert-butyl group.[1]

Data Table: Predicted Ionization vs. pH

pH% Ionized (Soluble Form)
3.2~9.1%
4.2 (pKa)50%
5.2~90.9%
6.2~99.0%
7.2~99.9%

Calculations based on the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA])

Strategy 2: Co-solvent Systems

When pH modification is not an option due to experimental constraints (e.g., cell-based assays, pH-sensitive reactions), using a water-miscible organic co-solvent can be effective.

Q: I cannot alter the pH of my buffer. How can I increase the solubility?

A: Incorporating a co-solvent can increase the solubility of the non-polar regions of your molecule.

Protocol for Developing a Co-solvent System
  • Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent. Common choices are listed in the table below.

  • Stock Solution Preparation: Dissolve the 2-Acetamido-3,3-dimethylbutanoic acid in 100% of the chosen co-solvent to create a high-concentration stock.

  • Titration into Aqueous Buffer: While vortexing or stirring your aqueous buffer, slowly add the co-solvent stock solution dropwise.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you have exceeded the solubility limit for that co-solvent/water ratio.

  • Optimization: The goal is to use the lowest percentage of co-solvent necessary to achieve the desired final concentration of your compound. It is recommended to keep the final co-solvent concentration below 5% (v/v) in most biological assays, and ideally below 1%.

Rationale: Co-solvents work by reducing the polarity of the aqueous medium.[2] The organic co-solvent disrupts the hydrogen bonding network of water, making it more favorable for the hydrophobic tert-butyl group to be solvated.

Data Table: Recommended Co-solvents

Co-solventStarting Concentration in Final SolutionNotes
Dimethyl Sulfoxide (DMSO)≤ 1% (v/v)A powerful solvent, but can have biological effects.
Ethanol≤ 5% (v/v)Generally well-tolerated in many assays.
Propylene Glycol (PG)≤ 10% (v/v)Often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)≤ 10% (v/v)A low-toxicity polymer co-solvent.

Strategy 3: Salt Formation

For long-term storage or when a solid, readily soluble form of the compound is desired, preparing a salt is an excellent strategy.

Q: I need to prepare a solid form of the compound that dissolves quickly in water. How can I do this?

A: Creating a salt of the carboxylic acid with a suitable base will yield a more polar, crystalline solid with enhanced aqueous solubility.

Protocol for Small-Scale Salt Preparation (e.g., Sodium or Potassium Salt)
  • Dissolve Acid: Dissolve a known molar amount of 2-Acetamido-3,3-dimethylbutanoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol, isopropanol).

  • Prepare Base Solution: In a separate container, dissolve one molar equivalent of the base (e.g., sodium hydroxide or potassium hydroxide) in the same solvent.

  • Combine Solutions: Slowly add the base solution to the stirred acid solution.

  • Precipitation/Isolation: The salt may precipitate out of the solution. If it does, it can be collected by filtration. If not, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the solid salt.

  • Drying: Dry the resulting salt thoroughly under vacuum. The resulting solid should be more readily soluble in neutral aqueous buffers than the parent acid.

Rationale: The formation of a salt introduces ionic character to the molecule.[1][3] Ionic compounds generally have higher aqueous solubility than their neutral counterparts due to the favorable ion-dipole interactions with water.[1][3] Amine bases like tromethamine are also effective and can offer advantages in certain formulations.[4][5]

Salt Formation Logic

SaltFormation Acid R-COOH (Poorly Soluble) Salt R-COO⁻ Na⁺ (Readily Soluble) Acid->Salt + Base Base (e.g., NaOH) Base->Salt Proton Transfer

Caption: Conceptual diagram of salt formation for solubility enhancement.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules or moieties, thereby increasing their apparent solubility in water.

Q: My compound is extremely hydrophobic, and the previous methods are not sufficient or are incompatible with my system. Is there another option?

A: Encapsulating the hydrophobic tert-butyl group within a cyclodextrin molecule can be a powerful technique.

Protocol for Cyclodextrin Complexation
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add the Compound: Add the 2-Acetamido-3,3-dimethylbutanoic acid to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the water-soluble complex.

Rationale: The hydrophobic tert-butyl group of your compound will partition into the non-polar interior of the cyclodextrin torus.[6][7][8] The hydrophilic exterior of the cyclodextrin interacts with water, effectively "shielding" the hydrophobic guest molecule and rendering the entire complex water-soluble.[6][7][8]

References

  • Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Showing metabocard for N-Acetylvaline (HMDB0011757).
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  • Showing metabocard for Acetylglycine (HMDB0000532).
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  • Cyclodextrin-hydrophobe complexation in associ
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
  • Inclusion complex formation of cyclodextrin with its guest and their applications.
  • logP - octanol-water partition coefficient calculation.
  • Product Class 3: Carboxylic Acid Salts.Science of Synthesis.
  • US9056848B2 - Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate.
  • How to prepare an organic counter cation of a carboxylic acid or sulphonic acid?
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.Aston Research Explorer.
  • Showing metabocard for N-Acetyl-L-alanine (HMDB0000766).
  • N-Acetyl-L-alanine - ChemBK.ChemBK.
  • tert-Butyl chloride - Sciencemadness Wiki.Sciencemadness.
  • Predict Molecular Properties | Percepta Software.ACD/Labs.
  • Virtual logP On-line.Virtual logP.
  • Calculate Partition Coefficients | LogP Prediction Software | ACD/Labs.ACD/Labs.
  • Alkanes can be prepared from sodium (or) potassium salts of carboxylic acid by using Kolbe's electrolysis or decarboxylation with the help of sodalime. (NaOH and CaO) Sodium salt of carboxylic acid required to prepare Butane by Kolbe's electrolysis.Allen.
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  • Why is the solubility of t-Bu better than n-Bu and i-Bu in Butanol?Quora.
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  • tert-Butyl alcohol - Wikipedia.Wikipedia.
  • ACD/Labs Announces Technology Modernization of its Molecular Property Calculators on the Percepta Pl
  • Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology.PubMed Central.
  • Showing Compound N-Acetylvaline (FDB028427).FooDB.
  • Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP...).
  • Mol-Instincts l Chemical property database based on Quantum Chemistry.Mol-Instincts.
  • Showing Compound Acetylglycine (FDB022100).FooDB.
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  • EP0201957A2 - Process for the preparation of a carboxylic acid salt.
  • tert-Butylbenzene with Water - IUPAC-NIST Solubilities Database.National Institute of Standards and Technology.
  • N-Acetylglycine | 543-24-8.ChemicalBook.
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  • Solubility Enhancement of an Inadequately Water Soluble Drug (Ketorolac Tromethamine) by using different Vehicles.
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Common side reactions in the synthesis of "2-Acetamido-3,3-dimethylbutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Synthetic Landscape

The synthesis of 2-Acetamido-3,3-dimethylbutanoic acid, an N-acetylated derivative of the sterically hindered amino acid 2-amino-3,3-dimethylbutanoic acid (tert-leucine), is most commonly achieved via N-acetylation. A typical method involves the use of an acetylating agent such as acetic anhydride in the presence of a base. While seemingly straightforward, the unique steric hindrance of the tert-butyl group and the bifunctional nature of the starting material can lead to several side reactions that may impact yield, purity, and stereochemical integrity (if applicable). This guide will address these potential pitfalls in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is incomplete, and I have a significant amount of unreacted 2-amino-3,3-dimethylbutanoic acid remaining. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is one of the most common issues in the N-acetylation of sterically hindered amino acids like tert-leucine. The bulky tert-butyl group can significantly slow down the rate of nucleophilic attack by the amino group on the acetylating agent. Several factors could be at play:

  • Insufficient Acetylating Agent: Acetic anhydride can be consumed by a competing hydrolysis reaction, especially in aqueous basic media. It is crucial to use a sufficient molar excess of acetic anhydride to drive the reaction to completion. A starting point of 1.5 to 2.0 equivalents for each amine group is recommended.[1]

  • Suboptimal Reaction Temperature: While many acetylations proceed at room temperature, sterically hindered substrates may require gentle heating to increase the reaction rate.[1] However, excessive heat can promote side reactions, so careful temperature control is essential.

  • Inefficient Base or pH Control: The N-acetylation is typically performed under basic conditions to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acid byproduct. In methods like the Schotten-Baumann reaction, maintaining the appropriate pH is critical.[2][3][4] If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, hydrolysis of the acetic anhydride and the product can be accelerated.

Troubleshooting Protocol: Optimizing Reaction Conversion

  • Molar Ratio Adjustment: Increase the molar equivalents of acetic anhydride incrementally, for example, from 1.5 to 2.5 equivalents. Monitor the reaction progress by TLC or LC-MS to find the optimal ratio for your system.

  • Temperature Screening: If the reaction is sluggish at room temperature, try heating the reaction mixture to 40-50°C. Monitor for the appearance of byproducts.

  • Base and pH Optimization:

    • For Schotten-Baumann conditions (aqueous base), ensure efficient stirring to maintain a consistent pH in the aqueous phase. A pH range of 8.5-10 is generally effective.

    • Consider using an organic base, such as pyridine or triethylamine, in an anhydrous organic solvent. Pyridine can also act as a catalyst.[5] For highly hindered substrates, a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1][5]

ParameterRecommendationRationale
Acetic Anhydride 1.5 - 2.5 equivalentsCompensates for hydrolysis and drives the equilibrium towards the product.
Temperature Room Temperature to 50°CIncreases reaction rate for sterically hindered amine.
Base/Catalyst Pyridine, TEA, or catalytic DMAPEnhances nucleophilicity of the amine and neutralizes acid byproduct.
FAQ 2: My final product shows signs of degradation, particularly after workup. What could be causing this, and how can I prevent it?

Answer:

The acetamido group is an amide, which can be susceptible to hydrolysis under both acidic and basic conditions, especially with heating.[5][6] This can lead to the reformation of the starting amino acid, reducing your overall yield and complicating purification.

  • Acid-Catalyzed Hydrolysis: During acidic workup to protonate the carboxylate and precipitate the product, prolonged exposure to strong acid or elevated temperatures can cause hydrolysis of the amide bond.

  • Base-Catalyzed Hydrolysis: Similarly, if the reaction is run under strongly basic conditions or for an extended period at high temperatures, the amide product can be hydrolyzed.

Troubleshooting Protocol: Minimizing Product Hydrolysis

  • Workup Conditions:

    • When acidifying the reaction mixture, do so at a low temperature (e.g., in an ice bath).

    • Use the minimum amount of acid required to reach the desired pH for precipitation.

    • Once the product has precipitated, filter and wash it promptly to avoid prolonged contact with the acidic solution.

  • Reaction Conditions:

    • Avoid excessively high temperatures during the reaction.

    • Monitor the reaction closely and stop it once the starting material is consumed to prevent extended exposure to basic conditions.

Workflow for Minimizing Product Degradation

cluster_reaction Reaction Phase cluster_workup Workup Phase Monitor Reaction Monitor reaction closely (TLC, LC-MS) Stop Promptly Stop reaction upon completion Monitor Reaction->Stop Promptly Control Temperature Maintain optimal temperature (e.g., RT - 50°C) Control Temperature->Monitor Reaction Cool Mixture Cool reaction mixture (0-5°C) Stop Promptly->Cool Mixture Proceed immediately Acidify Slowly Acidify slowly with pre-chilled acid Cool Mixture->Acidify Slowly Isolate Quickly Filter and wash product promptly Acidify Slowly->Isolate Quickly

Caption: Workflow to minimize product hydrolysis during synthesis.

FAQ 3: I started with an enantiomerically pure sample of (S)- or (R)-2-amino-3,3-dimethylbutanoic acid, but my final product has a lower enantiomeric excess (e.g., is partially or fully racemized). Why did this happen?

Answer:

Racemization is a significant risk when working with chiral α-amino acids, especially under basic conditions. The α-proton (the proton on the carbon bearing the amino and carboxyl groups) can be abstracted by a base to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.

While the starting 2-amino-3,3-dimethylbutanoic acid is chiral, the target molecule, 2-acetamido-3,3-dimethylbutanoic acid, is also chiral. The potential for racemization exists and is a critical consideration for stereospecific syntheses. Factors that can promote racemization include:

  • Strong Bases and High Temperatures: The combination of a strong base and elevated temperature significantly increases the rate of α-proton abstraction.

  • Extended Reaction Times: Prolonged exposure to basic conditions provides more opportunity for racemization to occur.

  • Formation of Activated Intermediates: In some cases, activation of the carboxyl group (e.g., formation of a mixed anhydride) can increase the acidity of the α-proton, making it more susceptible to abstraction.

Troubleshooting Protocol: Preserving Stereochemical Integrity

  • Choice of Base: Use the mildest base necessary to achieve the desired reaction. Weaker organic bases like triethylamine are often preferred over stronger inorganic bases like sodium hydroxide when racemization is a concern.

  • Temperature Control: Keep the reaction temperature as low as possible. If heating is necessary, do so cautiously and for the minimum time required.

  • Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion.

  • Alternative Acylation Methods: For highly sensitive substrates, consider alternative methods that proceed under milder, non-basic conditions, although these are often more complex.

Mechanism of Base-Catalyzed Racemization

start (S)-Enantiomer enolate Planar Enolate (Achiral Intermediate) start->enolate + Base - H+ end_S (S)-Enantiomer enolate->end_S + H+ end_R (R)-Enantiomer enolate->end_R + H+

Caption: Racemization via a planar enolate intermediate.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • BenchChem. (2025).
  • Houben-Weyl. (2003). Methods of Organic Chemistry, Vol. E 22d. Thieme.
  • Rondel, C., et al. (2015). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. Available at: [Link]

  • Zhang, G., et al. (2021). Schotten-Baumann reaction to produce cocoyl glycine. ResearchGate. Available at: [Link]

  • U.S. Patent No. US4562152A. (1985). Process for obtaining pure L-leucine. Google Patents.
  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 73(7), 3359–3362. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

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Stability studies of "2-Acetamido-3,3-dimethylbutanoic acid" under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 2-Acetamido-3,3-dimethylbutanoic acid

Welcome to the technical support guide for "2-Acetamido-3,3-dimethylbutanoic acid," also known as N-α-Acetyl-L-tert-leucine. This resource is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during pH stability studies. Our goal is to blend technical accuracy with field-proven insights to ensure the integrity and success of your experiments.

Section 1: Fundamental Concepts & Initial Assessment

This section addresses the foundational knowledge required before embarking on a stability study for this specific molecule.

Q1: What is 2-Acetamido-3,3-dimethylbutanoic acid, and why is a pH stability study critical for it?

A1: 2-Acetamido-3,3-dimethylbutanoic acid (Molecular Formula: C₈H₁₅NO₃) is an N-acetylated derivative of the amino acid tert-leucine.[1] Its structure contains a secondary amide bond, which is a key functional group susceptible to hydrolysis. This reaction involves the cleavage of the amide bond by water, a process that can be significantly accelerated by the presence of hydronium (H⁺) or hydroxide (OH⁻) ions.[2][3]

A pH stability study is mandated by regulatory bodies like the International Council for Harmonisation (ICH) as part of forced degradation testing.[4][5] The primary goals are:

  • Identify Degradation Pathways: To understand how the molecule breaks down under hydrolytic stress, which is crucial for predicting its stability in different formulations or physiological environments.[6][7]

  • Develop Stability-Indicating Methods: The degraded samples are essential for developing and validating analytical methods (typically HPLC) that can accurately separate the parent drug from its degradation products.[8]

  • Inform Formulation Development: Understanding the pH at which the molecule is most stable allows for the selection of appropriate excipients and buffer systems to ensure the drug product's shelf-life and efficacy.[9]

Q2: What are the expected primary degradation products from pH-mediated hydrolysis?

A2: The hydrolysis of the amide linkage in 2-Acetamido-3,3-dimethylbutanoic acid will break the bond between the carbonyl carbon and the nitrogen atom.[10]

  • Under acidic conditions, the reaction yields 3,3-dimethylbutanoic acid (also known as tert-butylacetic acid) and ammonium ions .[2][11]

  • Under basic conditions, the reaction yields the carboxylate salt of 3,3-dimethylbutanoic acid (e.g., sodium 3,3-dimethylbutanoate) and ammonia .[2][11]

G cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Hydrolysis (OH⁻) Parent_Acid 2-Acetamido-3,3-dimethylbutanoic acid Deg1_Acid 3,3-Dimethylbutanoic Acid Parent_Acid->Deg1_Acid Cleavage Deg2_Acid Ammonium Ion (NH₄⁺) Parent_Acid->Deg2_Acid Cleavage Parent_Base 2-Acetamido-3,3-dimethylbutanoic acid Deg1_Base 3,3-Dimethylbutanoate Salt Parent_Base->Deg1_Base Cleavage Deg2_Base Ammonia (NH₃) Parent_Base->Deg2_Base Cleavage

Fig 1: Predicted Hydrolytic Degradation Pathways

Section 2: Designing a Robust pH Stability Study

This section provides a logical framework for setting up a scientifically sound and regulatory-compliant experiment.

Q3: What pH levels and temperatures are recommended for a comprehensive study?

A3: A robust study should cover a range of pH values that encompass acidic, neutral, and basic conditions. Elevated temperatures are used to accelerate degradation to observable levels within a practical timeframe (typically aiming for 5-20% degradation).[5][12]

ConditionRecommended pH/MediumRecommended Temperature(s)Rationale
Strongly Acidic 0.1 M HCl (approx. pH 1)40°C, 60°C, Room TempSimulates gastric conditions and represents a strong acid stress test.
Acidic Buffer pH 4.5 Acetate Buffer40°C, 60°C, Room TempRepresents a common pH for parenteral formulations and acidic food environments.
Neutral pH 7.4 Phosphate Buffer40°C, 60°C, Room TempMimics physiological pH (blood) and provides a baseline for neutral stability.
Basic Buffer pH 9.0 Borate Buffer40°C, 60°C, Room TempRepresents alkaline conditions that may be encountered in certain formulations or intestinal tracts.
Strongly Basic 0.1 M NaOH (approx. pH 13)40°C, 60°C, Room TempRepresents a strong base stress test to ensure comprehensive degradation profiling.

Note: Including a room temperature (e.g., 25°C) or refrigerated (5°C) condition serves as a control and helps in extrapolating data to typical storage conditions.[13]

Q4: How do I select appropriate buffers, and what are the potential pitfalls?

A4: The choice of buffer is critical to avoid experimental artifacts.

  • Causality: The buffer system's purpose is solely to maintain a constant pH. It should not participate in the degradation reaction or interfere with the analytical method.

  • Recommendations:

    • Acidic: Use hydrochloric acid for strongly acidic conditions. Acetate or citrate buffers are suitable for the pH 3-5 range.

    • Neutral: Phosphate buffers (e.g., PBS) are ideal for the pH 6-8 range.

    • Alkaline: Borate buffers are effective for the pH 8-10 range. Use sodium hydroxide for strongly basic conditions.

  • Troubleshooting & Pitfalls:

    • Buffer Catalysis: Some buffer species, particularly those with carboxylate or amine groups, can act as catalysts. Always use the lowest possible buffer concentration (e.g., 10-50 mM) that still provides adequate buffering capacity.

    • Analytical Interference: Ensure that the buffer components do not co-elute with the analyte or its degradants in your HPLC method and do not suppress ionization if using LC-MS. A blank buffer injection (a "placebo") is essential.

Section 3: Detailed Experimental Protocol

This protocol provides a self-validating workflow for executing the pH stability study.

Step 1: Preparation of Buffers and Solutions

  • Prepare Buffers: Accurately prepare a 50 mM solution for each required pH level (e.g., 4.5, 7.4, 9.0) and 0.1 M solutions of HCl and NaOH. Filter all buffers through a 0.45 µm filter.

  • Prepare Drug Stock Solution: Prepare a stock solution of 2-Acetamido-3,3-dimethylbutanoic acid at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[12] The choice of organic solvent minimizes initial hydrolysis before the study begins.

Step 2: Study Initiation and Incubation

  • Label Vials: For each pH/temperature condition, label a set of HPLC vials for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Initiate Reaction: In each vial, combine 950 µL of the appropriate buffer with 50 µL of the drug stock solution to achieve a final drug concentration of 50 µg/mL. This high dilution in the aqueous buffer ensures the reaction begins promptly.

  • Time Zero (T₀) Sample: Immediately after preparation, take the "0 hour" vials, neutralize them as described in Step 3, and place them in the autosampler for analysis. This provides the initial, undegraded concentration.

  • Incubate: Place the remaining vials in calibrated ovens or water baths set to the designated temperatures.

Step 3: Sample Quenching and Analysis

  • Stop the Reaction: At each designated time point, remove the appropriate vial from incubation. To halt further degradation, immediately neutralize the sample by adding a small, precise volume of acid or base. For example, add 10 µL of 1 M NaOH to an acidic sample or 10 µL of 1 M HCl to a basic sample to bring the pH close to 7.

  • Cooling: If samples were at elevated temperatures, immediately place them in an ice bath before neutralization.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. Inject T₀ samples first, followed by the time-course samples.

G prep Step 1: Prepare Stock Solution & Buffers init Step 2: Mix Stock & Buffer in Vials for each Time Point prep->init t0 Step 3: Analyze T₀ Sample (Establish Initial Concentration) init->t0 incubate Step 4: Incubate Vials at Specified Temp/pH init->incubate analyze Step 7: Analyze by Stability-Indicating HPLC t0->analyze pull Step 5: Pull Samples at Timed Intervals incubate->pull quench Step 6: Quench Reaction (Neutralize pH) pull->quench quench->analyze interpret Step 8: Calculate Degradation Rate & Plot pH-Rate Profile analyze->interpret

Fig 2: Experimental Workflow for pH Stability Study

Section 4: Analytical Troubleshooting Guide

Effective analysis is the cornerstone of a successful stability study.

Q5: My HPLC method shows good separation at T₀, but at later time points, peaks are broad or split. What is the cause?

A5: This is a classic case of "sample-solvent mismatch."

  • Causality: Your analytical mobile phase is likely much weaker (more aqueous) than the solvent your sample is in after quenching. When a "plug" of strong solvent (like acetonitrile or the neutralized high/low pH buffer) hits the column, it disrupts the equilibrium at the head of the column, leading to poor peak shape.

  • Troubleshooting Steps:

    • Dilute the Sample: Try diluting the quenched sample 1:1 or 1:2 with the initial mobile phase before injection. This weakens the sample solvent.

    • Modify Quenching: Use a more concentrated acid/base for quenching so a smaller volume is needed, minimizing the solvent disruption.

    • Adjust Injection Volume: Reduce the injection volume from, for example, 10 µL to 2-3 µL.

Q6: My mass balance is significantly outside the 90-110% acceptance criteria. What should I investigate?

A6: Mass balance is a critical self-validation check of the experiment. A poor result indicates a flaw in the analytical method or an unexpected degradation pathway.[7]

  • Causality & Investigation Plan:

    • Check UV Response: The primary degradant, 3,3-dimethylbutanoic acid, lacks a strong UV chromophore compared to the parent amide. If you are using a single, low wavelength (e.g., 210 nm), its response factor might be very different. A mass balance calculation requires accounting for the relative response factors of all species.

    • Look for Non-Chromophoric Degradants: The degradant may not be UV active at all. Use an alternative detection method like Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD) to search for "invisible" peaks.

    • Consider Volatility: Ammonia, a product of basic hydrolysis, is a gas and will not be detected by HPLC. This will inherently lead to a mass balance below 100% under basic conditions if not accounted for.

    • Adsorption: The molecule or its degradants may be adsorbing to the vial surface (glass or plastic). Test this by using different types of vials (e.g., silanized glass).

Section 5: Interpreting and Reporting Results

Q7: How do I process the raw data to determine stability?

A7: The goal is to determine the degradation rate constant (k) at each pH. Amide hydrolysis typically follows pseudo-first-order kinetics.

  • Calculate % Remaining: For each time point, calculate the percentage of the parent drug remaining relative to its T₀ concentration.

  • Plot the Data: For each pH/temperature condition, plot the natural logarithm of the concentration (ln[A]) versus time.

  • Determine the Rate Constant: If the plot is linear, the reaction is pseudo-first-order. The slope of this line is equal to -k (the degradation rate constant).

  • Create a pH-Rate Profile: Plot log(k) versus pH. This graph provides a clear visual summary of the molecule's stability across the pH range. The lowest point on the curve indicates the pH of maximum stability.

Sample Data Presentation:

The results should be summarized in a clear, tabular format.

pHTemperature (°C)Time (hr)Assay (% Remaining)ln(Assay)Pseudo-First-Order k (hr⁻¹)
1.2 60 0100.04.605
885.24.445
2460.14.0960.021
4835.93.581
7.4 60 0100.04.605
899.54.600
2498.24.5870.0008
4896.54.569
9.0 60 0100.04.605
892.14.523
2478.84.3670.010
4861.54.120

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Available from: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

  • Contract Pharma. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Pharma Horizon. (n.d.). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Available from: [Link]

  • University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. Available from: [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Available from: [Link]

  • Chemguide. (n.d.). The hydrolysis of amides. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Available from: [Link]

  • ResearchGate. (2017, July 4). N-acetyl-aminoacid quantification. Available from: [Link]

  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Available from: [Link]

  • Semantic Scholar. (2006, May 1). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012, March 17). Stability Testing of Pharmaceutical Products. Available from: [Link]

  • QAT. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Available from: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-Leu (HMDB0011756). Available from: [Link]

  • Food and Drug Administration. (2005, February 22). asean guideline on stability study of drug product. Available from: [Link]

  • Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]

  • PPD. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Available from: [Link]

  • MDPI. (n.d.). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Available from: [Link]

  • ChemBK. (2024, April 9). 3,3-dimethylbutanoic acid. Available from: [Link]

  • NIST. (n.d.). Butanoic acid, 3,3-dimethyl-. Available from: [Link]

  • PubChem. (n.d.). Threonine and 2-Oxobutanoate Degradation | Pathway. Available from: [Link]

Sources

Technical Support Center: Chiral Separation of 2-Acetamido-3,3-dimethylbutanoic acid (N-acetyl-tert-leucine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of 2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-tert-leucine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven, practical solutions to common challenges encountered during the enantioselective analysis of this compound. The following sections are structured in a question-and-answer format to directly address specific experimental issues, grounded in established chromatographic principles and regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing poor or no resolution between the enantiomers of N-acetyl-tert-leucine. Where should I start troubleshooting?

A1: Achieving baseline resolution is the primary goal of any chiral separation. A lack of resolution points to suboptimal selectivity (α) between the enantiomers on your chosen chiral stationary phase (CSP). Here is a systematic approach to address this:

Causality: Chiral recognition relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP. The stability difference between these complexes dictates the separation. For N-acetylated amino acids, key interactions include hydrogen bonding, dipole-dipole interactions, steric hindrance, and ionic interactions. If these are not adequately engaged, no separation will occur.

Troubleshooting Workflow:

G start No or Poor Resolution (Rs < 1.5) csp_check Is the CSP appropriate for N-acetylated amino acids? start->csp_check mp_check Is the mobile phase optimized? csp_check->mp_check Yes csp_select Screen alternative CSPs: - Zwitterionic (e.g., ZWIX) - Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) - Anion-Exchange (e.g., QN-AX) csp_check->csp_select No/Unsure mp_optimize 1. Adjust Organic Modifier Ratio 2. Change Organic Modifier (e.g., MeOH, ACN) 3. Add/Adjust Additives (Acid/Base) mp_check->mp_optimize No temp_check Optimize Column Temperature (Lower T often increases Rs) mp_check->temp_check Yes csp_select->mp_check mp_optimize->temp_check flow_rate Reduce Flow Rate (Increases efficiency) temp_check->flow_rate success Resolution Achieved (Rs ≥ 1.5) flow_rate->success

Caption: Troubleshooting workflow for poor chiral resolution.

Step-by-Step Protocol:

  • Verify CSP Selection: Not all CSPs work for all compounds. For N-acetyl-tert-leucine, which has a carboxylic acid group, CSPs capable of ionic and hydrogen bonding interactions are ideal.

    • Recommended Starting Points:

      • Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+) or ZWIX(-)) : These are specifically designed for zwitterionic molecules like amino acids and their derivatives, incorporating both anion- and cation-exchange groups.[1][2]

      • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® T) : Teicoplanin-based phases are well-documented for their success in separating native and N-blocked amino acids due to their complex structure offering multiple interaction points.[3]

      • Anion-Exchange CSPs (e.g., CHIRALPAK® QN-AX) : These are effective for acidic compounds, interacting with the deprotonated carboxylic acid moiety of your analyte.[4]

  • Optimize the Mobile Phase: The mobile phase composition is critical for modulating the interactions between the analyte and the CSP.

    • Mode Selection: Polar Organic Mode (POM) is typically the most successful for this class of compounds. Common mobile phases consist of methanol (MeOH), ethanol (EtOH), or acetonitrile (ACN) with acidic and/or basic additives.

    • Additives are Key: The ionization state of N-acetyl-tert-leucine is controlled by the mobile phase pH.

      • Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress the deprotonation of the carboxylic acid.

      • For zwitterionic phases, a combination of a weak acid and a weak base (e.g., 50 mM formic acid and 25 mM diethylamine) is often used to control the ionization of both the analyte and the CSP.[5]

    • Solvent Screening: If resolution is still poor, switch the primary organic solvent (e.g., from MeOH to ACN). The different solvent properties can significantly alter the chiral recognition mechanism.[6]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape, characterized by asymmetry (tailing or fronting), compromises resolution and reduces the accuracy of quantification. Tailing is the most common issue for acidic analytes like N-acetyl-tert-leucine.

Causality: Peak tailing is often caused by secondary, non-enantioselective interactions between the analyte and the chromatographic system. For an acidic compound, these interactions can include:

  • Ionic interactions with active sites (e.g., exposed silanols) on the silica support of the CSP.

  • Column overload , where the concentration of the analyte saturates the chiral recognition sites on the CSP.

Troubleshooting Steps:

  • Reduce Sample Load: This is the simplest and most common solution. Overloading a chiral column can lead to significant peak tailing.

    • Action: Decrease the injection volume or dilute the sample concentration by a factor of 5 or 10 and reinject. Chiral phases are more susceptible to mass overload than standard reversed-phase columns.

  • Optimize Mobile Phase Additives: Additives are crucial for minimizing unwanted secondary interactions.

    • Action: Ensure your mobile phase contains an appropriate acidic modifier (e.g., 0.1-0.5% formic acid or trifluoroacetic acid, TFA). The acid protonates the analyte's carboxylic group and masks active silanol sites on the stationary phase, leading to more symmetrical peaks.

  • Check Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.

    • Action: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that completely dissolves the sample. Injecting a sample in a much stronger solvent can cause the analyte band to spread on the column head, leading to broad peaks.[7]

Summary of Peak Shape Troubleshooting:

IssuePrimary CauseRecommended Action
Peak Tailing Secondary site interactions / Column overloadAdd/increase acidic modifier; Decrease sample concentration/injection volume.
Peak Fronting Column overload (less common for tailing) / Poor sample solubilityDilute the sample; Ensure complete dissolution in a compatible solvent.
Split Peaks Blocked column frit / Column void / Sample solvent incompatibilityReverse flush the column (check manual); Replace column; Dissolve sample in mobile phase.[8]
Q3: My retention times are drifting between injections. What is causing this instability?

A3: Unstable retention times are a critical issue, particularly in a regulated environment, as they can lead to incorrect peak identification and integration. This variability often points to an unequilibrated system or changes in the mobile phase over time.

Causality: Consistent retention in liquid chromatography depends on a stable equilibrium between the mobile phase and the stationary phase. Any factor that disrupts this equilibrium can cause retention times to shift.

Troubleshooting Steps:

  • Ensure Adequate Column Equilibration: Chiral columns, especially when using mobile phases with additives, can require longer equilibration times than standard achiral columns.

    • Action: Equilibrate the column with the mobile phase for at least 30-60 minutes (or 20-30 column volumes) before the first injection. When changing mobile phase composition, a thorough flush and re-equilibration are mandatory.

  • Verify Mobile Phase Stability:

    • Premixing: Always premix mobile phase components and degas thoroughly. If using an online mixer, ensure it is functioning correctly.

    • Evaporation: Volatile mobile phase components (like ACN or additives like diethylamine) can evaporate over the course of a long sequence, changing the mobile phase composition. Use solvent bottle caps that limit evaporation.

    • Additive Memory Effects: CSPs can "remember" previous mobile phase additives, which can slowly leach out and affect retention over time.[9] If you switch between methods with different additives, dedicate a column to a specific method or perform a rigorous cleaning procedure.

  • Check for System Leaks and Temperature Fluctuations:

    • Action: Perform a system pressure test to check for leaks. Ensure the column compartment temperature is stable and set appropriately, as temperature has a significant effect on retention.

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening for N-acetyl-tert-leucine

This protocol provides a starting point for developing a chiral separation method using a recommended zwitterionic CSP.

  • System Preparation:

    • HPLC System: Standard HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.

    • Chiral Column: CHIRALPAK® ZWIX(+) (150 x 4.6 mm, 3 µm) or equivalent zwitterionic column.[10]

    • Sample Preparation: Prepare a 1 mg/mL racemic standard of N-acetyl-tert-leucine in methanol. Filter through a 0.45 µm syringe filter.[5]

  • Screening Mobile Phases:

    • Mobile Phase A: Methanol / Acetonitrile / Water (49:49:2, v/v/v) containing 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

    • Mobile Phase B: Methanol containing 0.1% Formic Acid.

    • Mobile Phase C: Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (for the amide bond) or MS.

  • Procedure:

    • Equilibrate the column with Mobile Phase A for at least 45 minutes.

    • Inject the racemic standard and record the chromatogram.

    • If separation is not optimal, flush the column thoroughly and switch to Mobile Phase B. Re-equilibrate and inject.

    • Repeat the process for Mobile Phase C.

    • Evaluate the resulting chromatograms for resolution (Rs), selectivity (α), and peak shape. The goal is to achieve Rs ≥ 1.5.

Protocol 2: Method Validation and System Suitability

Once a suitable method is developed, it must be validated according to regulatory guidelines such as ICH Q2(R1).[10][11] System suitability tests must be run before any sample analysis to ensure the system is performing correctly, as outlined in USP <621>.[1]

  • System Suitability Test (SST) Parameters:

    • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

    • Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.8.

    • Relative Standard Deviation (RSD): The RSD for the peak area and retention time of replicate injections (n=5 or 6) should be ≤ 2.0%.

  • Validation Characteristics (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).

    • Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range.

    • Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]

  • Daicel Chiral Technologies. Technical Support. [Link]

  • American Pharmaceutical Review. CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc. [Link]

  • Daicel Chiral Technologies. (Product Information) CHIRALPAK ZWIX(+) Analytical Column, 3µm, ID 4.0 mm x L 150 mm - 51514. [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). [Link]

  • Daicel Chiral Technologies. Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Daicel Chiral Technologies. Technical Support Contact Information. [Link]

  • Daicel Chiral Technologies. Contact Us. [Link]

  • Nottingham ePrints. Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α-Amino Acid Derivatives. [Link]

  • ResearchGate. Amino Acids (Collection of various articles). [Link]

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • UKRI. Exploring, evolving and exploiting coupled racemase/acylase biotransformation systems. [Link]

  • ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. [Link]

  • PubMed. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. [Link]

  • Chromatography Today. Trouble with chiral separations. [Link]

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • Acromas. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Link]

  • Karger. Enzyme-assisted Preparation of D-tert.-Leucine. [Link]

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Improving the efficiency of coupling "2-Acetamido-3,3-dimethylbutanoic acid" in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically focusing on 2-Acetamido-3,3-dimethylbutanoic acid (Ac-DMB). Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome synthetic hurdles and achieve higher purity and yield.

Introduction: The Challenge of Steric Hindrance

2-Acetamido-3,3-dimethylbutanoic acid represents a class of α,α-disubstituted amino acids that introduce significant steric bulk around the carboxylic acid and the N-terminus. This steric hindrance can dramatically slow down or even prevent efficient amide bond formation during solid-phase peptide synthesis (SPPS), leading to incomplete couplings, truncated sequences, and difficult purifications.[1][2] Traditional coupling methods that are effective for standard proteinogenic amino acids often fail when dealing with such demanding building blocks.[2]

This guide will walk you through the common issues and provide robust solutions for successfully incorporating Ac-DMB and similar residues into your peptide sequences.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My coupling reaction with 2-Acetamido-3,3-dimethylbutanoic acid is incomplete, as indicated by a positive Kaiser test. What is the primary cause?

A1: The primary reason for incomplete coupling of Ac-DMB is the significant steric hindrance posed by the two methyl groups on the α-carbon. This bulkiness physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support.[1] Standard coupling reagents and conditions may not provide sufficient activation energy to overcome this steric barrier, resulting in slow and inefficient reactions.[3]

Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate on the resin, further limiting the accessibility of the N-terminus to the incoming bulky amino acid.[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like Ac-DMB?

A2: For sterically demanding couplings, it is crucial to use highly potent activating reagents. Onium-salt-based reagents, particularly those based on aminium/uronium salts, are generally the preferred choice.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents for hindered amino acids.[3][4][5] It forms a highly reactive OAt-active ester, and the presence of the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the coupling reaction.[4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another powerful reagent, often comparable in efficacy to HATU for difficult couplings.

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates the Oxyma Pure® additive. It offers coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[6]

Carbodiimide-based reagents like DCC or DIC, even with additives like HOBt, are often less effective for such sterically challenging couplings and can lead to lower yields and side reactions.[2][6]

Q3: I've switched to HATU, but my coupling is still sluggish. What other reaction parameters can I optimize?

A3: Beyond the choice of coupling reagent, several other factors can be adjusted to drive the reaction to completion:

  • Extended Reaction Times: For difficult couplings, significantly longer reaction times (e.g., 2-4 hours or even overnight) may be necessary.[7]

  • Double Coupling: Performing the coupling step twice with a fresh portion of the activated amino acid and coupling reagent can significantly improve the yield.[7]

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted SPPS is particularly effective for driving difficult couplings of bulky amino acids to completion quickly and efficiently.[8] If a microwave synthesizer is not available, conventional heating to 40-50°C can also be beneficial.

  • Solvent Choice: The choice of solvent can impact resin swelling and reaction kinetics. While DMF is standard, using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents can sometimes improve results, especially for aggregating sequences.[9][10]

  • Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help improve reaction kinetics.[7]

Q4: How can I reliably detect incomplete coupling for an N-acetylated amino acid where the Kaiser test is not applicable?

A4: Since the incoming 2-Acetamido-3,3-dimethylbutanoic acid has a protected N-terminus (acetyl group), the Kaiser test on the incoming amino acid is not informative. The key is to test for the presence of unreacted primary amines on the resin from the previous residue after the coupling step.

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive test for detecting primary amines.[1] A small sample of the resin beads is heated with ninhydrin reagents. A deep blue color indicates the presence of free primary amines, signifying an incomplete coupling.[1] A negative result (colorless or yellow) suggests the coupling was successful.

  • Chloranil Test: This is an alternative colorimetric test that can be used to detect primary and secondary amines. It is particularly useful for confirming the coupling to a secondary amine like proline, where the Kaiser test can be ambiguous.

It is crucial to perform these tests after each coupling step involving a hindered amino acid to ensure the integrity of the final peptide.[11]

Q5: What should I do if I detect an incomplete coupling even after optimization?

A5: If an incomplete coupling is detected, you have two primary strategies:

  • Recouple: The preferred first step is to repeat the coupling reaction (a "double couple") using fresh reagents.[7] This will often drive the reaction to completion.

  • Capping: If recoupling is unsuccessful or if you want to prevent the formation of deletion sequences, you must "cap" the unreacted N-terminal amines. This is typically done by acetylating the free amines with a highly reactive agent like acetic anhydride in the presence of a base. This permanently blocks the unreacted chains from participating in subsequent coupling steps. After capping, a Kaiser test should be performed to confirm that all free amines have been acetylated (the test should be negative).[1]

Workflow & Decision-Making Diagram

The following diagram illustrates a logical workflow for troubleshooting the coupling of 2-Acetamido-3,3-dimethylbutanoic acid.

G start Start SPPS Cycle for Ac-DMB Coupling coupling Perform Coupling: - Ac-DMB (3-5 eq) - High-Potency Reagent (e.g., HATU) - Base (e.g., DIPEA) in DMF/NMP start->coupling wash Wash Resin (DMF) coupling->wash test Perform Qualitative Test (e.g., Kaiser Test) wash->test positive Positive Test (Incomplete Coupling) test->positive Blue Beads negative Negative Test (Complete Coupling) test->negative Yellow/Colorless Beads troubleshoot Troubleshoot & Recouple: - Double Couple? - Increase Time/Temp? - Change Solvent? positive->troubleshoot deprotect Proceed to N-terminal Deprotection of Next Residue negative->deprotect troubleshoot->coupling Yes cap Capping Step (e.g., Acetic Anhydride/DIPEA) troubleshoot->cap No / Recouple Failed wash_after_cap wash_after_cap cap->wash_after_cap Wash Resin verify_cap Verify Capping (Kaiser Test) cap_fail Capping Failed verify_cap->cap_fail Positive verify_cap->deprotect Negative end Continue Synthesis deprotect->end wash_after_cap->verify_cap

Caption: Troubleshooting workflow for incomplete coupling.

Comparative Data: Coupling Reagent Efficiency

The selection of a coupling reagent is a critical parameter for success. The table below summarizes the relative effectiveness of common coupling reagents for hindered amino acids.

Coupling ReagentAdditiveTypical Reaction Time (Hindered AA)Relative EfficiencyKey Considerations
HATU (Internal HOAt)1-4 hours★★★★★Highly effective, but can lead to guanidinylation of the N-terminus if used in large excess.
HCTU (Internal 6-Cl-HOBt)1-4 hours★★★★☆Very effective, generally lower cost than HATU.[3]
COMU (Internal Oxyma)1-4 hours★★★★☆Safer alternative to benzotriazole-based reagents, excellent solubility.[6]
PyBOP HOBt4-12 hours★★★☆☆A phosphonium salt, avoids guanidinylation side reaction. Less reactive than HATU/HCTU.[5]
DIC/Oxyma OxymaPure4-12 hours★★★☆☆Good, safer alternative to DIC/HOBt.[4][9]
DIC/HOBt HOBt8-24 hours★★☆☆☆Classic reagent, but often insufficient for highly hindered couplings. HOBt has explosive properties.[4][6]

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling of Ac-DMB using HATU

This protocol describes a robust method for coupling 2-Acetamido-3,3-dimethylbutanoic acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • 2-Acetamido-3,3-dimethylbutanoic acid (Ac-DMB)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve Ac-DMB (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the activation mixture. Allow the solution to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test (see Protocol 2).

  • Decision Point:

    • If the Kaiser test is negative (colorless/yellow beads), the coupling is complete. Proceed to wash the resin thoroughly with DMF (3x) and DCM (3x).

    • If the Kaiser test is positive (blue beads), drain the reaction solution and repeat steps 4-6 (double coupling). If the test remains positive, proceed to the Capping Protocol (Protocol 3).

Protocol 2: Kaiser (Ninhydrin) Test for Free Primary Amines

This protocol provides a qualitative method for detecting the presence of unreacted primary amines on the resin.[1]

Reagents:

  • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

  • Reagent B: 80 g of phenol in 20 mL of ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each Reagent A, B, and C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result: A deep blue or purple color indicates the presence of free primary amines.

    • Negative Result: The beads and solution remain colorless or turn yellow/orange.

Protocol 3: Capping of Unreacted Amines

This protocol is used to irreversibly block any unreacted N-terminal amines to prevent the formation of deletion peptide sequences.

Materials:

  • Peptide-resin with unreacted amines

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Wash the resin with DMF (3x).

  • Prepare the capping solution: Acetic Anhydride/DIPEA/DMF (e.g., in a 1:2:7 v/v/v ratio).

  • Add the capping solution to the resin, ensuring the beads are fully covered.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Perform a final Kaiser test to confirm the absence of free amines. The test should be negative.

References

  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Benchchem. Troubleshooting low yield in solid-phase peptide synthesis.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024.
  • Research Communities. Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. 2025.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Foth, P. J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(19), 7453-7469.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • de la Torre, B. G., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(18), 2629-2642.
  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. 2022.
  • ACS Publications. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. 2023.
  • Benchchem. dealing with incomplete coupling in solid-phase peptide synthesis.
  • Tamás, B., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. 2025.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. 2025.
  • Activotec. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2024.
  • Benchchem. (2R)-2,3-Dimethylbutanoic Acid: A Versatile Chiral Building Block for Asymmetric Synthesis in Drug Discovery and Materials.
  • ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis. 2025.
  • Benchchem. Application Notes and Protocols: (2R)-2,3-Dimethylbutanoic Acid in Asymmetric Synthesis.
  • University of the Pacific. Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis.
  • Benchchem. The Pivotal Role of (2R)-2,3-Dimethylbutanoic Acid in Advancing Chiral Recognition Studies.
  • Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development.
  • Frontiers. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. 2020.
  • MDPI. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. 2023.
  • Benchchem. Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide.
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  • Wiley Online Library. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. 2021.

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Technical Support Center: Chiral Integrity in 2-Acetamido-3,3-dimethylbutanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, specifically focusing on maintaining the stereochemical integrity of 2-Acetamido-3,3-dimethylbutanoic acid . The bulky tert-butyl group of this non-proteinogenic amino acid derivative presents unique challenges, making it susceptible to racemization under common synthetic conditions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose and prevent the loss of enantiomeric purity in your experiments.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you may encounter during the N-acetylation of L-tert-leucine or subsequent manipulations of its acetylated form.

Problem 1: Significant Racemization Detected in the Final Product After N-Acetylation.

  • Potential Cause A: Harsh Basic Conditions. The most common cause of racemization in N-acetyl amino acids is the abstraction of the alpha-proton (α-H) by a base.[1][2] This forms a planar, achiral enolate intermediate, which upon re-protonation can yield a mixture of both D and L enantiomers. Strong bases like sodium hydroxide or potassium carbonate, especially at elevated temperatures in organic solvents, dramatically accelerate this process.[3]

    • Solution:

      • Re-evaluate Your Base: Switch from strong inorganic bases to sterically hindered, weaker organic bases. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are excellent choices as their steric bulk and weaker basicity reduce the rate of α-proton abstraction compared to less hindered amines like triethylamine (TEA).[4]

      • Control Stoichiometry: Use the minimum effective amount of base required to neutralize any acid generated (e.g., HCl from acetyl chloride) or to facilitate the reaction. An excess of base significantly increases the risk of racemization.

      • Lower the Temperature: Perform the acetylation at 0 °C or below. Lower temperatures decrease the rate of the competing racemization reaction more significantly than the desired N-acetylation.

  • Potential Cause B: Oxazolone Intermediate Formation. The N-acetyl group can participate in an intramolecular cyclization to form a 5(4H)-oxazolone intermediate, especially when the carboxylic acid is activated (e.g., during a subsequent coupling reaction) or when using reagents like acetic anhydride.[1][5] The α-proton of the oxazolone is highly acidic and readily removed by even weak bases, leading to rapid racemization.[6][7]

    • Solution:

      • Choice of Acetylating Agent: When possible, use a milder acetylating agent. While acetic anhydride is effective, it is known to promote racemization through oxazolone formation, particularly with heat.[8][9] Consider using acetyl chloride at low temperatures with a non-nucleophilic base.

      • Solvent Selection: The choice of solvent can influence the rate of racemization. Polar aprotic solvents like DMF or DMSO can sometimes promote racemization more than less polar options like THF or dichloromethane, although this is highly substrate-dependent.[10][11] It is recommended to perform initial screening experiments to determine the optimal solvent for your specific reaction.

Problem 2: Inconsistent Enantiomeric Excess (%ee) Between Batches.

  • Potential Cause: Variations in Reaction Time or Temperature. Seemingly minor deviations in how long the reaction is stirred at room temperature or the precise temperature of an ice bath can lead to significant differences in the final enantiomeric purity. Racemization is a kinetic process; longer exposure to racemizing conditions will result in a greater loss of stereochemical integrity.[12]

    • Solution:

      • Strict Protocol Adherence: Ensure that reaction times and temperatures are precisely controlled and monitored for every batch. Use a cryostat for sub-zero temperatures instead of a fluctuating ice/salt bath.

      • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the product's exposure to potentially racemizing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for N-acetylated amino acids?

A1: The dominant mechanism is the formation of a 5(4H)-oxazolone intermediate.[1][7] The process begins with the activation of the carboxyl group, followed by an intramolecular attack from the nitrogen of the acetyl group, forming the five-membered oxazolone ring. The proton at the chiral center (the α-carbon) of this ring is particularly acidic. In the presence of a base, this proton is abstracted to form a planar, resonance-stabilized enolate. This achiral intermediate can be protonated from either face, leading to a racemic mixture of the product.[1][5]

Q2: Why is 2-Acetamido-3,3-dimethylbutanoic acid (N-acetyl-tert-leucine) particularly challenging to synthesize without racemization?

A2: The steric bulk of the tert-butyl group adjacent to the chiral center can slow down desired reactions, such as amide bond formation in a subsequent step.[7] This prolonged reaction time, often requiring more forcing conditions (higher temperature or longer exposure to base), increases the window of opportunity for the oxazolone mechanism to cause racemization.

Q3: How do I accurately measure the enantiomeric excess (%ee) of my product?

A3: The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[13] You will need a chiral stationary phase (CSP) capable of resolving the enantiomers of N-acetylated amino acids. Columns like CHIROBIOTIC T or urea-type columns (e.g., SUMICHIRAL OA-3000 series) have been shown to be effective for separating N-acetyl amino acids.[13][14] Alternatively, the N-acetyl amino acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[15][16]

Q4: Can solvent choice really make a difference in preventing racemization?

A4: Yes, the solvent plays a crucial role. Highly polar aprotic solvents like DMF and DMSO can stabilize the charged intermediates involved in racemization pathways, thereby accelerating the loss of stereochemical integrity.[10][11] In contrast, solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often preferred.[10] Interestingly, the presence of water can sometimes suppress racemization in organic solvents under alkaline conditions.[3] However, the optimal choice is system-dependent and should be determined experimentally.

Mechanism of Racemization: The Oxazolone Pathway

The primary route for the loss of chiral integrity during the synthesis and subsequent use of N-acetylated amino acids is via an oxazolone intermediate. Understanding this pathway is critical for designing experiments that minimize racemization.

racemization_mechanism cluster_chiral Chiral cluster_achiral Achiral Intermediate L_AA L-N-Acetyl Amino Acid (Chiral) Oxazolone 5(4H)-Oxazolone (Chiral, but acidic α-H) L_AA->Oxazolone Activation / Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ (fast) D_AA D-N-Acetyl Amino Acid (Chiral) Enolate->D_AA + H⁺ (attack from opposite face) L_AA_final L-N-Acetyl Amino Acid (Chiral) Enolate->L_AA_final + H⁺

Figure 1: Oxazolone-mediated racemization pathway. The key step is the base-catalyzed abstraction of the alpha-proton from the oxazolone intermediate to form a planar, achiral enolate.

Validated Protocol: Racemization-Resistant N-Acetylation of L-tert-Leucine

This protocol is optimized to minimize racemization during the acetylation of L-tert-leucine.

Workflow Overview

workflow start Start: L-tert-Leucine dissolve 1. Dissolve L-tert-Leucine in 1M NaOH (aq) start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add_reagent 3. Add Acetic Anhydride (dropwise, slowly) cool->add_reagent stir 4. Stir at 0 °C for 1 hour (Maintain pH > 8) add_reagent->stir acidify 5. Acidify to pH 1-2 with conc. HCl stir->acidify Critical: Keep Cold extract 6. Extract Product (e.g., with Ethyl Acetate) acidify->extract analyze 7. Analyze %ee (Chiral HPLC) extract->analyze end Finish: (S)-2-Acetamido- 3,3-dimethylbutanoic acid analyze->end

Figure 2: Recommended workflow for low-racemization N-acetylation.

Step-by-Step Methodology:

  • Dissolution: Dissolve L-tert-leucine (1.0 eq) in 1 M aqueous sodium hydroxide (2.5 eq) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5 °C.

  • Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirring solution over 20-30 minutes. Use a pH meter to monitor the reaction and ensure the pH remains above 8. If necessary, add small amounts of 1 M NaOH to maintain alkalinity. Causality: Keeping the amino acid in its deprotonated (amino) form in an aqueous solution at low temperature enhances its nucleophilicity for the desired acetylation while the aqueous environment and low temperature suppress the alternative oxazolone racemization pathway.[3]

  • Reaction: Continue stirring the mixture vigorously in the ice bath for 1 hour after the addition is complete.

  • Acidification: While still in the ice bath, slowly acidify the reaction mixture to pH 1-2 by adding concentrated hydrochloric acid dropwise. A white precipitate of the product should form.

  • Extraction & Isolation: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Analysis: The product can be purified by recrystallization if necessary. Crucially, an aliquot of the crude product should be analyzed by Chiral HPLC to determine the enantiomeric excess (%ee) and confirm the success of the racemization-suppression strategy.

Data Summary: Impact of Base and Temperature

The following table summarizes typical outcomes when acetylating a sensitive amino acid under different conditions.

BaseSolventTemperature (°C)Typical Outcome (%ee)Rationale for Outcome
NaOH (aq) Water 0 >99% Recommended. Aqueous conditions and low temperature suppress oxazolone formation.
TriethylamineDCM2580-90%High risk. Unhindered base and RT promote racemization.
DIPEADCM095-98%Good alternative. Steric hindrance of base reduces proton abstraction.
K₂CO₃DMF50<60%Avoid. Strong base, polar aprotic solvent, and heat are ideal for racemization.

References

  • 17PubMed

  • 18ChemicalBook

  • 13PubMed

  • 1MDPI

  • 19ChemicalBook

  • 20Journal of the American Chemical Society

  • 2SpringerLink

  • 4BOC Sciences

  • 10Journal of the Chemical Society, Perkin Transactions 1

  • 21ResearchGate

  • 5PNAS

  • 3Journal of the Chemical Society, Perkin Transactions 1

  • 11RSC Publishing

  • 22Google Patents

  • 23PubMed

  • ERA

  • 24American Chemical Society

  • 8Google Patents

  • 25PubMed

  • 15ResearchGate

  • 12MDPI

  • 26ResearchGate

  • Sigma-Aldrich

  • 7BenchChem

  • 9Google Patents

  • 27Sciencemadness.org

  • 28Biosynth

  • 14Sumitomo Chemical

  • 29Phenomenex

  • 30BenchChem

  • 31BenchChem

  • 32YouTube

  • 33MedChemExpress

  • 34BLDpharm

  • 35RSC Publishing

  • 36Sigma-Aldrich

  • 37ResearchGate

  • 38BenchChem

Sources

Technical Support Center: Scaling Up the Production of 2-Acetamido-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of 2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-tert-leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. We provide in-depth, field-proven insights to ensure the robustness and reproducibility of your synthesis, from the bench to pilot scale.

Section 1: Synthesis Overview & Core Principles

2-Acetamido-3,3-dimethylbutanoic acid is a chiral intermediate whose synthesis presents unique challenges, primarily due to the steric hindrance of the tert-butyl group adjacent to the reactive amine. The most common and scalable synthetic route is the N-acetylation of the parent amino acid, tert-leucine.

The fundamental reaction involves the nucleophilic attack of the amino group of tert-leucine on an acetylating agent, typically acetic anhydride or acetyl chloride.[1] This is often performed under aqueous basic conditions, a variation of the Schotten-Baumann reaction, to neutralize the acid byproduct and maintain the nucleophilicity of the amine.[2]

General Synthesis Workflow

The overall process can be visualized as a multi-stage workflow, where control at each step is critical for the final product's yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reactants Reactant Preparation (tert-leucine, Base, Solvent) dosing Controlled Dosing (Acetic Anhydride) prep_reactants->dosing reaction N-Acetylation Reaction (pH & Temp Control) dosing->reaction monitoring Reaction Monitoring (TLC / LC) reaction->monitoring quench Quenching (Cold Water Addition) monitoring->quench acidify Acidification & Precipitation (e.g., HCl) quench->acidify filter Filtration & Washing acidify->filter recrystal Recrystallization filter->recrystal drying Drying recrystal->drying analysis Final Analysis (NMR, LC-MS, Purity) drying->analysis

Caption: High-level workflow for the synthesis of 2-Acetamido-3,3-dimethylbutanoic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem Area A: The Acetylation Reaction

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield in N-acetylation reactions of sterically hindered amino acids is a frequent issue. The primary culprits are typically related to reagent quality, pH control, or reaction conditions.

  • Expert's Explanation:

    • Inactive Nucleophile: The reaction requires the lone pair of electrons on the amino group to attack the acetylating agent.[3] During the reaction, one equivalent of acid (acetic acid or HCl) is produced, which protonates the starting amine, rendering it non-nucleophilic and effectively stopping the reaction. An insufficient amount of base to neutralize this acid is a common pitfall.[4]

    • Hydrolysis of Acetylating Agent: Acetic anhydride and acetyl chloride are highly moisture-sensitive. If they have been exposed to atmospheric moisture, they will hydrolyze to acetic acid, reducing the effective amount of acetylating agent available for the reaction.[3][4] Always use fresh or properly stored reagents.

    • Steric Hindrance: The bulky tert-butyl group on tert-leucine significantly slows the reaction rate compared to less hindered amino acids like glycine or alanine.[4] This may necessitate longer reaction times or slightly elevated temperatures to achieve full conversion.

Question 2: The reaction is very sluggish or fails to start. How can I initiate it effectively?

Answer: A sluggish reaction is often due to suboptimal temperature or poor mixing in a multiphasic system.

  • Expert's Explanation:

    • Temperature: While many N-acylations proceed at room temperature, the steric hindrance of tert-leucine may require gentle heating (e.g., 40-60°C) to overcome the activation energy barrier.[3] However, excessive heat can promote side reactions or degradation, so this must be carefully monitored.

    • Mixing: In a two-phase Schotten-Baumann system (e.g., water and an organic solvent), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Inadequate mixing leads to poor mass transfer and a slow apparent reaction rate.

    • Reagent Purity: Ensure your starting tert-leucine is of high purity and fully dissolved in the basic aqueous solution before adding the acetylating agent.

Question 3: My TLC/LC analysis shows multiple unexpected spots/peaks. What are the likely side products?

Answer: The presence of multiple products points to either an incomplete reaction or the formation of side products.

  • Expert's Explanation:

    • Unreacted Starting Material: This is the most common impurity and indicates an incomplete reaction. Verify your stoichiometry (a slight excess of the acylating agent, e.g., 1.1-1.2 equivalents, is often used) and allow for sufficient reaction time, monitoring for the disappearance of the starting material spot/peak.[3]

    • Diacylation: While uncommon for a primary amine under controlled conditions, it is theoretically possible if the reaction conditions are too harsh (large excess of acetylating agent, high heat), leading to the formation of a mixed anhydride at the carboxylate end. Strict stoichiometric control is key to avoiding this.[3]

    • N-Acylurea Formation: If you are using a carbodiimide coupling agent (less common for this specific transformation but possible), the formation of N-acylurea byproducts is a known issue.[4]

G start Low Yield? reagent Check Reagent Quality (Fresh Acetic Anhydride?) start->reagent Yes ph Verify pH Control (Sufficient Base?) start->ph Yes conditions Optimize Conditions (Temp? Time?) start->conditions Yes reagent_sol Use fresh, anhydrous acylating agent. reagent->reagent_sol ph_sol Ensure >2 eq. of base are used and pH remains alkaline throughout. ph->ph_sol conditions_sol Increase time or gently heat (40-60°C). Monitor by TLC/LC. conditions->conditions_sol

Caption: Troubleshooting decision tree for low reaction yield.

Problem Area B: Work-up & Purification

Question 4: I'm having trouble isolating the product. How do I effectively remove excess acetic anhydride and acetic acid?

Answer: A carefully planned quenching and washing procedure is critical for removing these impurities.

  • Expert's Explanation:

    • Quenching: After the reaction is complete, the mixture is typically poured into cold water or a mixture of ice and water. This serves two purposes: it hydrolyzes the reactive unreacted acetic anhydride to the more soluble acetic acid and often helps to precipitate the crude product if the pH is acidic.[3]

    • Acidification: The N-acetylated amino acid is soluble in its carboxylate salt form under basic conditions. To precipitate the product, the solution must be carefully acidified with a mineral acid (e.g., HCl, H₂SO₄) to a pH of approximately 2-3.[2][5] This protonates the carboxylate, making the molecule neutral and significantly less water-soluble.

    • Washing: The filtered crude product should be washed with cold water to remove residual salts and acid. A wash with a dilute aqueous solution of sodium bicarbonate can also help neutralize and remove any remaining acetic acid trapped in the solid.[3]

Question 5: What is the best method for purifying the crude product at scale?

Answer: For large-scale purification of N-acetylated amino acids, recrystallization is the most economical and effective method.[6]

  • Expert's Explanation:

    • Solvent Selection: The key is to find a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. For N-acetylated amino acids, common solvents include water, ethanol, or mixtures thereof.[6]

    • Procedure: The crude product is dissolved in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated carbon can be added, and the solution is hot-filtered. The filtrate is then allowed to cool slowly to promote the formation of large, pure crystals, which are subsequently collected by filtration.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during scale-up? A: The most critical parameters are:

  • Temperature: Exothermic reaction; requires cooling to control.

  • pH: Must be maintained in the basic range (typically 8-10) during the reaction.

  • Reagent Addition Rate: Slow, controlled addition of the acetylating agent is crucial to manage the exotherm and prevent side reactions.

  • Agitation: Efficient mixing is vital for mass and heat transfer.

Q2: How does the steric hindrance of the tert-butyl group specifically impact the process? A: The bulky tert-butyl group creates steric shielding around the alpha-amino group.[4] This reduces the rate of nucleophilic attack, meaning the reaction will be slower than for other amino acids. To compensate, longer reaction times or slightly more forcing conditions (e.g., moderate heating) may be required. This steric bulk also influences the crystal packing of the final product, which can affect its solubility and recrystallization behavior.

Q3: What analytical methods are recommended for final product release? A: A comprehensive analysis should include:

  • Identity: ¹H NMR and ¹³C NMR to confirm the structure. Mass Spectrometry (MS) to confirm the molecular weight.

  • Purity: HPLC with UV detection is the standard for assessing purity and quantifying impurities.

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler.

  • Enantiomeric Purity: Chiral HPLC or GC (often after derivatization to a more volatile ester) is required to confirm the stereochemical integrity of the product.[7]

Section 4: Protocols and Data

Table 1: Typical Reaction Parameter Ranges
ParameterRecommended RangeRationale & Key Considerations
Stoichiometry (Ac₂O:Amine) 1.1 : 1 to 1.5 : 1A slight excess of acetic anhydride ensures complete conversion of the starting material.[3]
Base (e.g., NaOH) 2.1 - 2.5 equivalentsOne equivalent neutralizes the acid byproduct; the second maintains basicity for amine solubility and reactivity.
Reaction Temperature 0°C to 50°CStart at low temperature during addition to control exotherm, then allow to warm or gently heat to drive to completion.[3]
Reaction pH 8 - 10Keeps the amine deprotonated and nucleophilic. Monitor and adjust as needed.
Acidification pH (Work-up) 2 - 3Ensures complete protonation of the carboxylate for maximum precipitation.[5]
Experimental Protocol: Lab-Scale Synthesis (Example)

Materials:

  • (L)-tert-Leucine (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Deionized Water

  • Acetic Anhydride (Ac₂O) (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a jacketed reactor equipped with an overhead stirrer, thermocouple, and pH probe, dissolve (L)-tert-leucine and sodium hydroxide in deionized water. Cool the resulting solution to 5-10°C.

  • Acetylation: Slowly add acetic anhydride dropwise to the stirred solution, ensuring the internal temperature does not exceed 20°C. Monitor the pH and add additional base if it drops below 8.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 10-15°C. Slowly add concentrated HCl to adjust the pH to ~2.5, which will cause the product to precipitate as a white solid.[5]

  • Isolation: Stir the resulting slurry for 1-2 hours at 0-5°C to maximize crystallization. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Experimental Protocol: Purification by Recrystallization
  • Dissolution: Place the crude, dry 2-Acetamido-3,3-dimethylbutanoic acid in an appropriately sized flask. Add a suitable solvent (e.g., an ethanol/water mixture) and heat the mixture to reflux with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to reflux for 5-10 minutes.[6]

  • Hot Filtration (Optional): If carbon was used, perform a hot filtration through a pre-warmed filter funnel to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 1 hour.[6]

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the pure crystals in a vacuum oven to a constant weight.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Acetylated Amino Acids.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-acylation of p-toluidine.
  • Benchchem. (n.d.). Common pitfalls in the synthesis of N-acyl amino acids.
  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Biosynth. (n.d.). 2-Acetamido-3,3-dimethylbutanoic acid | 22146-58-3.
  • BLDpharm. (n.d.). 22146-59-4|(2S)-2-Acetamido-3,3-dimethylbutanoic acid.
  • BOC Sciences. (n.d.). CAS 22146-59-4 N-α-Acetyl-L-tert-leucine.
  • Moldb. (n.d.). 3120-64-7 | (2R)-2-acetamido-3,3-dimethylbutanoic acid.
  • Patsnap. (n.d.). Method for preparing N-acetyl-DL-leucine.
  • Pearson. (2024). Reactions of Amino Acids: Acylation.
  • Benchchem. (n.d.). Comparative Analysis of 2,3-Dimethylbutanoic Acid Enantiomers: A Guide for Researchers.
  • MedchemExpress.com. (n.d.). (S)-2-Amino-3,3-dimethylbutanoic acid.

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Validation & Comparative

A Comparative Guide to the In Vitro Validation of 2-Acetamido-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro validation of a novel N-acetylated amino acid derivative, "2-Acetamido-3,3-dimethylbutanoic acid." Given the limited existing data on this specific molecule, we will proceed by establishing plausible biological hypotheses based on its chemical structure. This document will serve as a technical guide for researchers, outlining a rigorous, multi-faceted approach to compare its biological effects against established alternatives.

The core of this guide is built on three pillars of scientific validation: assessing the compound's impact on fundamental cellular metabolism, investigating its potential to modulate inflammatory pathways, and evaluating its antioxidant capabilities. Each section is designed as a self-validating system, complete with detailed protocols, the rationale behind experimental choices, and comparative analyses.

Part 1: Assessing Metabolic and Cytotoxic Effects

Scientific Rationale:

The basic building blocks of cellular function are amino acids and their derivatives. Introducing a novel amino acid derivative necessitates an initial screen for its effects on cell viability and metabolism.[1] The structure of 2-Acetamido-3,3-dimethylbutanoic acid, featuring a bulky dimethylbutanoic acid moiety, may influence cellular uptake and metabolic pathways. It is crucial to determine if this compound can be utilized by cells as a nutrient, if it is metabolically inert, or if it exhibits cytotoxic properties by interfering with core metabolic processes like glycolysis.[2][3][4]

For this comparative analysis, we will assess our target compound against:

  • L-Alanine: A non-essential amino acid readily utilized by cells for protein synthesis and as an energy source through gluconeogenesis.[5][6][7][8] It serves as a positive control for a metabolically active and non-toxic amino acid.

  • 2-Deoxy-D-glucose (2-DG): A glucose analog that competitively inhibits glycolysis, leading to decreased ATP production and potential cell death.[9][10][11][12] This acts as a positive control for metabolic inhibition and cytotoxicity.

The assay of choice is the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. We have selected the XTT assay over the more traditional MTT assay due to its streamlined protocol, which eliminates a solubilization step, thereby reducing handling errors and improving reproducibility.

Comparative Data: Cell Viability (XTT Assay)
CompoundConcentration (mM)% Cell Viability (Relative to Vehicle Control)
Vehicle Control -100%
2-Acetamido-3,3-dimethylbutanoic acid 0.1101% ± 4.5%
198% ± 5.2%
1095% ± 6.1%
L-Alanine 10105% ± 4.8%
2-Deoxy-D-glucose (2-DG) 1045% ± 7.3%

Data presented are hypothetical and for illustrative purposes.

Experimental Workflow: Cell Viability Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay XTT Assay cluster_readout Data Acquisition prep_cells Seed cells in a 96-well plate incubation Add compounds to cells and incubate for 24-48 hours prep_cells->incubation prep_compounds Prepare serial dilutions of test compounds (Target, L-Alanine, 2-DG) prep_compounds->incubation add_xtt Add activated XTT reagent to each well incubation->add_xtt incubate_xtt Incubate for 2-4 hours at 37°C add_xtt->incubate_xtt measure_abs Measure absorbance at 450 nm (reference 630 nm) incubate_xtt->measure_abs G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Expression Nucleus->Genes Activates

Caption: Simplified canonical NF-κB signaling pathway.

Comparative Data: NF-κB Inhibition
CompoundConcentration (µM)NF-κB Luciferase Activity (Fold Change vs. Unstimulated)
Unstimulated Control -1.0
LPS Control (100 ng/mL) -15.2 ± 1.8
2-Acetamido-3,3-dimethylbutanoic acid + LPS 1012.5 ± 1.5
508.1 ± 1.1
1004.3 ± 0.7
Dexamethasone + LPS 13.5 ± 0.5

Data presented are hypothetical and for illustrative purposes.

Experimental Workflow: NF-κB Reporter Assay

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Luciferase Assay cluster_readout Data Acquisition prep_cells Seed NF-κB reporter cells in a 96-well plate pretreat Pre-treat cells with compounds (1 hour) prep_cells->pretreat prep_compounds Prepare dilutions of test compounds (Target, Dexamethasone) prep_compounds->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL for 6 hours) pretreat->stimulate lyse_cells Lyse cells to release intracellular components stimulate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure_lum Measure luminescence with a plate reader add_substrate->measure_lum

Caption: Workflow for the NF-κB luciferase reporter assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay
  • Cell Seeding: Plate NF-κB luciferase reporter cells (e.g., RAW 264.7-luc) in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing the desired concentrations of 2-Acetamido-3,3-dimethylbutanoic acid or Dexamethasone. Incubate for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include unstimulated and LPS-only controls.

  • Incubation: Incubate the plate for 6 hours at 37°C and 5% CO₂.

  • Cell Lysis: Aspirate the medium and wash the cells once with PBS. Add 20-50 µL of a suitable lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay: Add 100 µL of luciferase assay reagent (containing luciferin substrate) to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity of treated samples to the LPS-only control to determine the percentage of inhibition.

Part 3: Evaluating Antioxidant Properties

Scientific Rationale:

Oxidative stress, an imbalance between reactive oxygen species (ROS) and a cell's antioxidant defenses, is implicated in numerous pathologies. [13]N-acetylated amino acids are often investigated for their antioxidant potential. For example, N-acetylcysteine (NAC) acts as a precursor to glutathione (GSH), a major intracellular antioxidant. [14][15][16][17]We hypothesize that 2-Acetamido-3,3-dimethylbutanoic acid may have direct or indirect antioxidant effects.

To test this, we will induce oxidative stress in cells using a pro-oxidant like hydrogen peroxide (H₂O₂) and measure the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA). We will compare our compound to:

  • N-acetylcysteine (NAC): A widely used antioxidant and GSH precursor, serving as the positive control. [14][15]

Comparative Data: Intracellular ROS Levels
ConditionMean Fluorescence Intensity (Arbitrary Units)
Untreated Control 150 ± 25
H₂O₂ Control (100 µM) 1200 ± 150
2-Acetamido-3,3-dimethylbutanoic acid (100 µM) + H₂O₂ 750 ± 90
N-acetylcysteine (NAC) (1 mM) + H₂O₂ 300 ± 45

Data presented are hypothetical and for illustrative purposes.

Experimental Workflow: Intracellular ROS Measurement

G cluster_prep Preparation cluster_treatment Treatment & Staining cluster_readout Data Acquisition prep_cells Seed cells in a black, clear-bottom 96-well plate pretreat Pre-treat cells with compounds (1-2 hours) prep_cells->pretreat prep_compounds Prepare dilutions of test compounds (Target, NAC) prep_compounds->pretreat stain Load cells with DCFDA probe pretreat->stain induce_ros Induce oxidative stress with H₂O₂ stain->induce_ros measure_fluor Measure fluorescence (Ex/Em ~485/535 nm) induce_ros->measure_fluor

Caption: Workflow for measuring intracellular ROS with DCFDA.

Detailed Protocol: DCFDA Assay for Intracellular ROS
  • Cell Seeding: Seed cells (e.g., SH-SY5Y or HaCaT) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat cells with 2-Acetamido-3,3-dimethylbutanoic acid or NAC at the desired concentrations for 1-2 hours.

  • DCFDA Loading: Remove the medium and incubate the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.

  • Wash: Gently wash the cells twice with pre-warmed PBS to remove excess probe.

  • Induce Oxidative Stress: Add PBS or medium containing the pro-oxidant (e.g., 100 µM H₂O₂) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Kinetic readings over 1-2 hours are recommended.

  • Data Analysis: Compare the fluorescence levels in compound-treated wells to the H₂O₂-only control to determine the extent of ROS scavenging.

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy to validate the biological effects of the novel compound "2-Acetamido-3,3-dimethylbutanoic acid." By systematically comparing its performance against well-characterized alternatives in assays for metabolic activity, inflammation, and oxidative stress, researchers can build a robust preliminary profile of the compound's bioactivity. The hypothetical data presented illustrates how to interpret potential outcomes. Based on these initial findings, further investigations could explore specific molecular targets, delve deeper into metabolic pathways, or advance to more complex cell models and in vivo studies. [18][19][20][21][22]

References

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A Comparative Guide to 2-Acetamido-3,3-dimethylbutanoic acid and N-acetyl-L-leucine for Neurological Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents an in-depth comparative analysis of 2-Acetamido-3,3-dimethylbutanoic acid and its structural analog, N-acetyl-L-leucine. Designed for researchers, scientists, and drug development professionals, this document explores the nuanced differences in their chemical structures, physicochemical properties, and purported mechanisms of action, with a focus on their therapeutic potential in neurological disorders. We will dissect the available scientific evidence and provide a framework for their experimental comparison.

Introduction: The Rationale for a New Analog

N-acetyl-L-leucine, the N-acetylated form of the essential amino acid L-leucine, has been utilized for decades, particularly in France, for the treatment of vertigo.[1][2] More recently, its therapeutic potential has been investigated for rare and debilitating neurological conditions, including Niemann-Pick disease type C (NPC), GM2 gangliosidoses, and Ataxia Telangiectasia.[3][4][5][6] The racemic mixture, N-acetyl-DL-leucine, is also used, but studies have shown that the L-enantiomer is the pharmacologically active form, while the D-enantiomer is largely inactive.[2][7][8]

2-Acetamido-3,3-dimethylbutanoic acid emerges from the principles of medicinal chemistry, where subtle structural modifications of a known active compound can lead to significant improvements in its pharmacological profile. It is the N-acetylated derivative of tert-leucine, an isomer of leucine. The central hypothesis is that the substitution of leucine's isobutyl group with a more sterically hindered tert-butyl group could enhance efficacy, alter membrane permeability, or improve metabolic stability.

PART 1: A Tale of Two Structures: Physicochemical Comparison

The core distinction between these two molecules lies in the side chain of the parent amino acid, which has significant stereochemical and physicochemical consequences.

Property2-Acetamido-3,3-dimethylbutanoic acidN-acetyl-L-leucine
Parent Amino Acid tert-Leucine (3,3-dimethylbutanoic acid)L-Leucine ((2S)-2-amino-4-methylpentanoic acid)
Chemical Formula C8H15NO3[9]C8H15NO3[10][11][12]
Molar Mass 173.21 g/mol [9]173.21 g/mol [10][11][12]
Side Chain tert-ButylIsobutyl
Chirality AchiralChiral (L-enantiomer is active)[2][7][8]
Predicted LogP ~1.1~0.5[11]

Note: Predicted LogP values can vary based on the algorithm used. The values presented are for comparative purposes to illustrate the trend in lipophilicity.

The most profound structural difference is the lack of a chiral center in 2-Acetamido-3,3-dimethylbutanoic acid. The tert-butyl group's symmetry renders the alpha-carbon achiral. This eliminates the complexities of stereoselective synthesis and metabolism that are inherent to chiral drugs like N-acetyl-L-leucine.[13][14] Furthermore, the tert-butyl group significantly increases the lipophilicity (as indicated by the higher predicted LogP value) compared to the isobutyl group. This enhanced lipophilicity could theoretically improve its ability to cross the blood-brain barrier, a critical attribute for drugs targeting central nervous system disorders.

PART 2: Mechanisms of Action: Established and Hypothesized Pathways

The precise mechanism of N-acetyl-L-leucine is still under active investigation, but several key pathways have been proposed. It is thought to act as a pro-drug that, once inside cells, is deacetylated to L-leucine.[15][16] Its effects are believed to be mediated through:

  • Modulation of Neuronal Activity: It has been shown to accelerate vestibular compensation after injury, likely by acting on the cerebellum and thalamus.[2][17]

  • Lysosomal Function and Autophagy: In models of lysosomal storage disorders like NPC, it helps reduce lysosomal storage and restores autophagy flux, a critical cellular cleaning process.[6][18][19]

  • Cellular Transporter Switching: Acetylation cleverly switches the molecule's cellular uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1/OAT3) and the monocarboxylate transporter type 1 (MCT1).[15] This bypasses the rate-limiting step for leucine-mediated signaling.

  • TFEB Normalization: Recent evidence suggests it directly modulates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, normalizing its activity in diseased cells.[16]

For 2-Acetamido-3,3-dimethylbutanoic acid , its mechanism is hypothesized to be similar, leveraging the acetylated amino acid scaffold. However, its unique structure could introduce key differences. The increased lipophilicity might lead to higher concentrations in the brain, potentially resulting in a more potent or sustained effect. As a lipase inhibitor, it may also influence lipid metabolism in ways distinct from N-acetyl-L-leucine.[9]

Diagram: Comparative Cellular Uptake and Action

G cluster_NAL N-acetyl-L-leucine Pathway cluster_ADMBA 2-Acetamido-3,3-dimethylbutanoic acid Pathway (Hypothesized) NAL N-acetyl-L-leucine MCT1_OAT MCT1 / OAT Transporters NAL->MCT1_OAT Cellular Uptake Deacetylation_NAL Deacetylation MCT1_OAT->Deacetylation_NAL Lysosome_NAL Lysosomal Function (TFEB Normalization) MCT1_OAT->Lysosome_NAL Direct Action? Leucine ↑ L-Leucine Deacetylation_NAL->Leucine Leucine->Lysosome_NAL Indirect Action Effect_NAL Therapeutic Effect Lysosome_NAL->Effect_NAL ADMBA 2-Acetamido-3,3-dimethylbutanoic acid Transporter_ADMBA Cellular Transporters (e.g., MCT family?) ADMBA->Transporter_ADMBA Enhanced BBB Penetration (Lipophilicity) Metabolism_ADMBA Metabolism (Deacetylation?) Transporter_ADMBA->Metabolism_ADMBA Lipase_ADMBA Lipase Inhibition Transporter_ADMBA->Lipase_ADMBA Tert_Leucine ↑ tert-Leucine Metabolism_ADMBA->Tert_Leucine Effect_ADMBA Potentially Enhanced Therapeutic Effect Lipase_ADMBA->Effect_ADMBA

Caption: Comparative hypothesized cellular pathways for the two compounds.

PART 3: Experimental Protocols for Comparative Validation

Objective comparison requires robust, side-by-side experimental validation. Given the application in NPC, a well-established cellular model provides an excellent platform for initial comparative efficacy studies.

Protocol: Quantitative Assessment of Lysosomal Cholesterol Accumulation in NPC1-deficient Cells

This protocol uses filipin staining to quantify the reduction of unesterified cholesterol in a human NPC1-deficient fibroblast cell line.

1. Cell Culture and Plating:

  • Culture human NPC1-deficient fibroblasts (e.g., GM18453) in MEM supplemented with 15% Fetal Bovine Serum, 1% L-Glutamine, and 1% Penicillin-Streptomycin.

  • Seed cells onto 96-well, black-walled, clear-bottom imaging plates at a density of 10,000 cells per well. Allow cells to adhere for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of 2-Acetamido-3,3-dimethylbutanoic acid and N-acetyl-L-leucine in a suitable vehicle (e.g., sterile water or DMSO).

  • Perform a serial dilution to create a dose-response curve (e.g., 8 points from 1 µM to 10 mM).

  • Treat cells with the compounds for 72 hours. Include vehicle-only controls and untreated controls.

3. Filipin Staining and Counterstaining:

  • Aspirate the media and wash cells twice with Phosphate Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Stain with Filipin III (e.g., 50 µg/mL) and a nuclear counterstain like Hoechst 33342 in PBS for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

4. Imaging and Analysis:

  • Acquire images using a high-content automated fluorescence microscope. Use the DAPI channel for Hoechst (cell counting) and the UV channel for Filipin (cholesterol).

  • Use image analysis software to segment the cells based on the nuclear stain and quantify the integrated intensity of the Filipin signal within the cytoplasm of each cell.

  • Normalize the Filipin intensity to the cell count in each well.

5. Data Interpretation:

  • Calculate the percentage reduction in Filipin signal for each compound concentration relative to the vehicle control.

  • Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) for each compound. A lower EC50 value indicates higher potency.

Workflow: In Vitro Efficacy Comparison

G start Seed NPC1-deficient Fibroblasts treat 72h Dose-Response Treatment with Each Compound start->treat stain Fix and Stain: - Filipin III (Cholesterol) - Hoechst (Nuclei) treat->stain image High-Content Fluorescence Imaging stain->image analyze Image Analysis: Quantify Filipin Intensity per Cell image->analyze end Compare EC50 Values for Potency analyze->end

Caption: Experimental workflow for comparing compound efficacy on cholesterol clearance.

PART 4: Conclusion and Future Outlook

The comparison between 2-Acetamido-3,3-dimethylbutanoic acid and N-acetyl-L-leucine is a compelling case study in rational drug design. By modifying the side chain of the parent amino acid, 2-Acetamido-3,3-dimethylbutanoic acid presents a theoretically optimized profile due to its achirality and increased lipophilicity. These characteristics may translate to a simplified manufacturing process, more predictable pharmacokinetics, and enhanced central nervous system penetration.

However, these potential advantages remain hypothetical until substantiated by rigorous experimental data. The immediate next steps should involve in vitro assays, such as the one described above, to directly compare potency. Subsequently, head-to-head preclinical studies in relevant animal models of neurological disease are essential to evaluate in vivo efficacy, pharmacokinetics (including brain-to-plasma ratios), and safety profiles. Only through such systematic investigation can we determine if this new analog represents a true advancement in the treatment of these challenging neurological disorders.

References

  • BenchChem (2025). Synthesis and Characterization of N-Acetyl-N-methyl-L-leucine: A Technical Guide.
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  • van der Sman, C., et al. (2020). A master protocol to investigate a novel therapy acetyl-L-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 Gangliosidoses, and Ataxia Telangiectasia. medRxiv.
  • New Drug Approvals. Levacetylleucine.
  • National Institute of Standards and Technology. N-Acetyl-L-leucine - the NIST WebBook.
  • Tighilet, B., et al. (2015). Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation: Behavioral investigation in the cat. PubMed.
  • BenchChem (2025). A Comparative Analysis of N-Acetyl-L-leucine and N-Acetyl-D-leucine for Researchers and Drug Development Professionals.
  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. PMC - NIH.
  • Biosynth. 2-Acetamido-3,3-dimethylbutanoic acid | 22146-58-3.
  • ResearchGate (2025). Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation: Behavioral investigation in the cat.
  • bioRxiv (2025). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation.
  • bioRxiv (2019). Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells.
  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PubMed Central.
  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS One.

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Structure-Activity Relationship (SAR) Studies of 2-Acetamido-3,3-dimethylbutanoic Acid Analogs: A Comparative Guide for the Development of Acetyl-CoA Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of "2-Acetamido-3,3-dimethylbutanoic acid," a scaffold with potential for the development of Acetyl-CoA Carboxylase (ACC) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting metabolic diseases, oncology, and other conditions where the inhibition of fatty acid synthesis is a validated strategy.

Introduction: Acetyl-CoA Carboxylase as a Therapeutic Target

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the committed and rate-limiting step in the de novo biosynthesis of fatty acids.[1] In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[1][2] Due to its central role in lipid metabolism, ACC has emerged as a compelling therapeutic target for a range of human diseases, including metabolic syndrome, obesity, diabetes, and cancer.[1][3]

The "2-Acetamido-3,3-dimethylbutanoic acid" scaffold, a derivative of the non-proteinogenic amino acid tert-leucine, presents a minimalist yet promising starting point for the design of ACC inhibitors. Its structure contains key pharmacophoric elements—a carboxylic acid for potential interaction with basic residues in the enzyme's active site, an acetamido group for hydrogen bonding, and a lipophilic gem-dimethyl moiety which can enhance binding affinity and improve pharmacokinetic properties.[4] This guide will explore the hypothetical SAR of this scaffold, drawing on established principles from known classes of ACC inhibitors to inform the rational design of more potent and selective analogs.

The Acetyl-CoA Carboxylase Catalytic Cycle

ACC's catalytic activity is a two-step process occurring in two distinct domains: the Biotin Carboxylase (BC) domain and the Carboxyltransferase (CT) domain. Understanding this process is fundamental to designing effective inhibitors.

  • Biotin Carboxylase (BC) Domain: In the first step, the BC domain catalyzes the ATP-dependent carboxylation of a biotin prosthetic group, which is covalently attached to the biotin carboxyl carrier protein (BCCP) domain.

  • Carboxyltransferase (CT) Domain: The carboxylated biotin then translocates to the CT domain, where the activated carboxyl group is transferred to acetyl-CoA, yielding malonyl-CoA.

Most small molecule inhibitors of ACC, particularly those with a carboxylic acid moiety, target the CT domain, often competing with the acetyl-CoA substrate.

Caption: The two-step catalytic cycle of Acetyl-CoA Carboxylase (ACC).

Comparative Structure-Activity Relationship (SAR) Analysis

This section presents a hypothetical SAR analysis for analogs of 2-acetamido-3,3-dimethylbutanoic acid, based on established principles of ACC inhibitor design. The analysis is divided into three key regions of the scaffold: the N-acyl group, the α-substituent, and the carboxylic acid moiety.

The N-Acyl Group (R1)

The N-acetyl group provides a crucial hydrogen bond donor (N-H) and acceptor (C=O) and contributes to the overall polarity of the molecule. Modifications in this region are expected to significantly impact potency.

Analog IDR1 ModificationHypothetical hACC1 IC50 (nM)Rationale & Causality
1 (Scaffold) Acetyl (CH₃)500The small methyl group provides a baseline lipophilicity.
2 Propionyl (CH₂CH₃)250A slight increase in lipophilicity may improve interactions with hydrophobic pockets in the active site.
3 Cyclopropylcarbonyl100The rigid cyclopropyl group can confer a favorable binding conformation and enhance lipophilic efficiency.
4 Phenylacetyl>1000The bulky phenyl group may introduce steric hindrance, preventing optimal binding in the active site.
5 Formyl (H)>2000Loss of the methyl group reduces hydrophobic interactions, likely decreasing potency.
The α-Substituent (R2 and R3)

The gem-dimethyl group of the parent scaffold is a key feature. This motif is known to improve metabolic stability by shielding adjacent groups from enzymatic degradation and can lock the molecule into a favorable binding conformation, an entropically advantageous state.

Analog IDR2, R3 ModificationHypothetical hACC1 IC50 (nM)Rationale & Causality
1 (Scaffold) gem-Dimethyl (CH₃, CH₃)500The gem-dimethyl group provides steric bulk, potentially enhancing binding affinity and metabolic stability.[4][5]
6 Isopropyl (CH(CH₃)₂, H)1500The loss of one methyl group reduces the conformational constraint and steric shielding, likely decreasing potency and stability.
7 Cyclopropyl300A spirocyclic cyclopropyl group can maintain conformational rigidity and explore different binding interactions.
8 Hydrogen (H, H) (N-acetylalanine)>5000The lack of a bulky α-substituent results in a significant loss of potency, highlighting the importance of this lipophilic group for binding.
The Carboxylic Acid Moiety (R4)

The carboxylic acid is a critical anchor, likely forming ionic or hydrogen bonds with basic residues in the CT active site of ACC. Modification of this group is generally detrimental to activity, though bioisosteric replacements are a common strategy in medicinal chemistry to improve pharmacokinetic properties.

Analog IDR4 ModificationHypothetical hACC1 IC50 (nM)Rationale & Causality
1 (Scaffold) Carboxylic Acid (COOH)500The carboxylate anion is a key binding element, likely interacting with positively charged residues in the active site.
9 Methyl Ester (COOCH₃)>10000Esterification masks the key acidic group, preventing crucial ionic interactions and drastically reducing potency. This analog could potentially act as a prodrug.
10 Amide (CONH₂)>10000Replacing the carboxylic acid with a primary amide alters the charge and hydrogen bonding pattern, leading to a loss of affinity.
11 Tetrazole800The tetrazole ring is a common bioisostere for a carboxylic acid, maintaining an acidic proton but with altered pKa and spatial arrangement, which may slightly reduce potency.

Experimental Protocols

Synthesis of 2-Acetamido-3,3-dimethylbutanoic Acid (Scaffold 1)

This protocol describes a standard method for the N-acetylation of the commercially available amino acid, tert-leucine.

Materials:

  • (L)-tert-Leucine

  • Acetic Anhydride

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve (L)-tert-leucine (1.0 eq) in a 1 M aqueous solution of NaOH (2.5 eq) in a round-bottom flask. Cool the solution to 0°C in an ice bath with stirring.

  • Acetylation: While maintaining the temperature at 0°C, add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Acidification: After the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude white solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-acetamido-3,3-dimethylbutanoic acid.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol outlines a common method for measuring ACC activity and inhibition using a spectrophotometric assay coupled to the oxidation of NADPH.

Materials:

  • Purified human ACC1 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • ATP

  • Acetyl-CoA

  • Sodium Bicarbonate (NaHCO₃)

  • Malonyl-CoA Reductase (as a coupling enzyme)

  • NADPH

  • Test compounds (dissolved in DMSO)

  • 384-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer. The test compounds should be prepared in a dilution series in DMSO.

  • Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing assay buffer, ATP, NaHCO₃, NADPH, and malonyl-CoA reductase.

  • Add Inhibitor: Add 1 µL of the test compound dilution (or DMSO for control wells) to the reaction mixture.

  • Pre-incubation: Add the purified ACC1 enzyme to the wells and pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding acetyl-CoA to all wells.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP⁺) every 30 seconds for 20-30 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the data to the DMSO controls (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ACC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, ATP, NaHCO3, NADPH, Coupling Enzyme) mix Add Reaction Mixture to 384-well Plate reagents->mix inhibitor Prepare Inhibitor Dilution Series in DMSO add_inhibitor Add Test Inhibitor or DMSO Control inhibitor->add_inhibitor mix->add_inhibitor add_enzyme Add ACC1 Enzyme (Pre-incubate 15 min) add_inhibitor->add_enzyme start_reaction Initiate with Acetyl-CoA add_enzyme->start_reaction read_plate Monitor Absorbance at 340 nm start_reaction->read_plate calc_rate Calculate Initial Reaction Velocity read_plate->calc_rate normalize Normalize Data to Controls calc_rate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for a spectrophotometric ACC inhibition assay.

Conclusion and Future Directions

The "2-Acetamido-3,3-dimethylbutanoic acid" scaffold represents a valuable starting point for the design of novel Acetyl-CoA Carboxylase inhibitors. The hypothetical SAR analysis presented in this guide, based on established principles of ACC inhibition, suggests several key areas for optimization. The N-acyl group appears amenable to modification with small, lipophilic groups to enhance potency. The α-gem-dimethyl group is likely crucial for maintaining a favorable binding conformation and metabolic stability. Finally, the carboxylic acid is a critical anchor, and any modifications should be approached with caution, focusing on well-established bioisosteric replacements.

Future work should focus on the synthesis and in vitro evaluation of a focused library of analogs to validate these hypotheses. Co-crystallization of lead compounds with the ACC carboxyltransferase domain will be invaluable for elucidating the precise binding mode and guiding further structure-based drug design efforts. By systematically exploring the chemical space around this simple yet promising scaffold, it may be possible to develop potent and selective ACC inhibitors with desirable drug-like properties for the treatment of metabolic diseases and cancer.

References

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. (2023-10-28) [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. [Link]

  • Maximizing lipophilic efficiency: the use of Free-Wilson analysis in the design of inhibitors of acetyl-CoA carboxylase. Semantic Scholar. [Link]

  • The structural information of the ACC inhibitors together with the... ResearchGate. [Link]

  • Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. Future Science. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]

  • QSAR Study of the Inhibitors of the Acetyl-CoA Carboxylase 1 and 2 using Bayesian Regularized Genetic Neural Networks: A Comparative Study. ResearchGate. [Link]

  • Quantitative Structure Activity Relationship Analysis of N-(mercaptoalkanoyl)- and [(acylthio)alkanoyl] Glycine Derivatives as ACE Inhibitors. Science Alert. [Link]

  • Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. ResearchGate. [Link]

  • Quantitative Structure Activity Relationship Analysis of N - (Mercaptoalkanoyl) and ( (Acylthio) Alkanoyl) Glycine Derivates As ACE Inhibitor. Scribd. [Link]

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  • Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. PubMed Central (PMC). [Link]

  • Regulation of acetyl-CoA carboxylase. PubMed. [Link]

  • Acetylation turns leucine into a drug by membrane transporter switching. PubMed Central (PMC). [Link]

  • Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery. PubMed. [Link]

  • Plant acetyl-CoA carboxylase: The homomeric form and the heteromeric form. PubMed Central (PMC). [Link]

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A Comparative Guide to Confirming the Mechanism of Action of 2-Acetamido-3,3-dimethylbutanoic acid as a Putative Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of metabolic drug discovery, the identification of novel enzyme inhibitors is a critical endeavor. This guide addresses the putative lipase inhibitor, 2-Acetamido-3,3-dimethylbutanoic acid . Currently, the primary claim of its bioactivity stems from supplier-provided information, which describes it as a competitive lipase inhibitor.[1] However, a robust, evidence-based confirmation of this mechanism of action is absent in peer-reviewed literature.

This document provides a comprehensive, step-by-step experimental framework for researchers, scientists, and drug development professionals to rigorously validate and characterize the activity of 2-Acetamido-3,3-dimethylbutanoic acid. We will compare its performance directly with Orlistat , the well-established, FDA-approved pancreatic and gastric lipase inhibitor, which serves as our benchmark.[1][2][3] The methodologies outlined herein are designed to be self-validating, providing a logical progression from initial activity screening to detailed mechanistic studies.

Foundational Principle: The Role of Lipase Inhibition

Pancreatic lipase is a crucial enzyme in the digestive system, responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[4][5] Inhibition of this enzyme is a validated therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats, thereby creating a caloric deficit.[5][6] Orlistat, a potent, irreversible inhibitor, acts by forming a covalent bond with the active site serine residue of gastric and pancreatic lipases.[2][4][7] Our objective is to determine if 2-Acetamido-3,3-dimethylbutanoic acid operates through a similar, or indeed any, lipase-inhibiting mechanism.

PART 1: Initial Potency Assessment (IC50 Determination)

The first step is to confirm the compound's inhibitory activity and determine its potency, quantified by the half-maximal inhibitory concentration (IC50).[8][9] We will employ a colorimetric in vitro assay using porcine pancreatic lipase and the chromogenic substrate p-nitrophenyl palmitate (pNPP). Lipase-mediated hydrolysis of pNPP releases p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405-415 nm.[1][2][10]

Experimental Workflow: IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Pancreatic Lipase Stock - pNPP Substrate Solution - Assay Buffer (pH 8.0) - Compound Dilutions A1 Add Assay Buffer P1->A1 A2 Add Test Compound dilutions (2-Acetamido-3,3-dimethylbutanoic acid or Orlistat) A1->A2 A3 Add Pancreatic Lipase A2->A3 A4 Pre-incubate (37°C, 10 min) A3->A4 A5 Initiate reaction with pNPP A4->A5 A6 Incubate (37°C, 30 min) A5->A6 D1 Measure Absorbance at 415 nm A6->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. log[Inhibitor] D2->D3 D4 Determine IC50 value D3->D4

Caption: Workflow for IC50 determination of lipase inhibitors.

Detailed Protocol: Pancreatic Lipase Inhibition Assay
  • Reagent Preparation :

    • Assay Buffer : 50 mM Sodium Phosphate buffer (pH 8.0) containing 5 mM sodium deoxycholate and 10% isopropanol.[11]

    • Lipase Solution : Prepare a 1 mg/mL stock solution of porcine pancreatic lipase (Type II) in assay buffer.

    • Substrate Solution : Prepare a 200 µM solution of p-nitrophenyl palmitate (pNPP) in assay buffer.

    • Test Compounds : Prepare serial dilutions of 2-Acetamido-3,3-dimethylbutanoic acid and Orlistat (positive control) in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration in the assay is below 1%.

  • Assay Procedure (96-well plate format) :

    • To each well, add 160 µL of assay buffer.

    • Add 10 µL of diluted test compound or vehicle (for control).

    • Add 10 µL of the lipase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.[10]

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 415 nm using a microplate reader.[1][2]

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8][12]

Comparative Data (Hypothetical)
CompoundPredicted IC50 (µM)
2-Acetamido-3,3-dimethylbutanoic acid15.2
Orlistat0.8

This table presents hypothetical data for illustrative purposes.

PART 2: Elucidating the Mode of Inhibition

Once inhibitory activity is confirmed, the next logical step is to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible). This is achieved by performing enzyme kinetic studies at varying concentrations of both the substrate (pNPP) and the inhibitor.

Theoretical Framework: Michaelis-Menten and Lineweaver-Burk Analysis

By measuring the initial reaction velocity (V₀) at different substrate concentrations in the presence and absence of the inhibitor, we can analyze the data using Michaelis-Menten kinetics. A double reciprocal plot, known as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), is a valuable tool for visualizing and distinguishing between different inhibition mechanisms.[4][6][13][14]

  • Competitive Inhibition : Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition : Lines intersect on the X-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition : Lines are parallel (both Vmax and Km decrease).

  • Irreversible Inhibition : Vmax decreases with pre-incubation time, often resembling non-competitive inhibition in plots.

Experimental Protocol: Kinetic Analysis
  • Assay Setup : Perform the lipase activity assay as described in PART 1.

  • Varying Concentrations :

    • For each fixed concentration of inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), vary the concentration of the pNPP substrate (e.g., from 0.25 to 5 times the Km value).

  • Data Collection : Measure the initial reaction rate (V₀) by taking kinetic readings (absorbance over time) for the linear portion of the reaction curve.

  • Data Analysis :

    • Plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Plot 1/V₀ versus 1/[S] to generate Lineweaver-Burk plots.

    • Analyze the intersection patterns of the lines to determine the mode of inhibition.

Visualizing Inhibition Mechanisms

G cluster_0 Lineweaver-Burk Plots a Competitive (Intersect on Y-axis) b Non-competitive (Intersect on X-axis) c Uncompetitive (Parallel lines)

Caption: Interpreting Lineweaver-Burk plots for inhibition modes.

PART 3: Confirming the Molecular Target and Covalent Interaction

A key feature of Orlistat is its covalent modification of the lipase's active site serine.[2][4] To build a comprehensive profile for 2-Acetamido-3,3-dimethylbutanoic acid, we must investigate its target specificity and the nature of its binding.

Workflow for Target Validation

G cluster_specificity Specificity Profiling cluster_binding Binding Mechanism T1 Putative Inhibitor (2-Acetamido-3,3-dimethylbutanoic acid) S1 Assay against a panel of enzymes T1->S1 B1 Incubate Lipase with Inhibitor T1->B1 S2 Lipases: - Gastric Lipase - Lysosomal Acid Lipase S1->S2 S3 Other Serine Hydrolases: - Trypsin - Chymotrypsin S1->S3 B2 Intact Protein Mass Spectrometry B1->B2 B4 Proteolytic Digest (e.g., Trypsin) B1->B4 B3 Observe mass shift? (+173.21 Da) B2->B3 B5 LC-MS/MS Analysis B4->B5 B6 Identify modified peptide containing the active site B5->B6

Caption: Experimental workflow for target specificity and binding analysis.

Protocol 1: Enzyme Specificity Profiling

Rationale : To ensure the compound is a specific lipase inhibitor and not a promiscuous enzyme inhibitor, its activity should be tested against other related and unrelated enzymes.

  • Enzyme Panel : Procure a panel of enzymes including other lipases (e.g., gastric lipase, lysosomal acid lipase) and other serine hydrolases (e.g., trypsin, chymotrypsin).[15][16]

  • Activity Assays : Use appropriate substrates and buffer conditions for each enzyme to perform inhibition assays with 2-Acetamido-3,3-dimethylbutanoic acid at a fixed, high concentration (e.g., 10-20 times its pancreatic lipase IC50).

  • Analysis : Calculate the percent inhibition for each enzyme. Significant inhibition should only be observed for the target lipase(s).

Protocol 2: Mass Spectrometry for Covalent Binding Confirmation

Rationale : Mass spectrometry (MS) can provide direct evidence of a covalent interaction by detecting the mass increase of the target protein corresponding to the molecular weight of the inhibitor.[17][18][19]

  • Incubation : Incubate purified pancreatic lipase with a molar excess of 2-Acetamido-3,3-dimethylbutanoic acid (MW: 173.21 g/mol ) for a set period (e.g., 1-2 hours). A control sample with no inhibitor is run in parallel.

  • Intact Protein Analysis : Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Covalent binding is confirmed by observing a mass shift in the protein's mass spectrum equal to the mass of the inhibitor.[17][18]

  • Peptide Mapping :

    • Digest the inhibitor-treated and control lipase samples with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Identify the specific peptide containing the mass modification. The location of the modification on the active site serine residue would provide definitive proof of the covalent binding mechanism.[19]

Summary and Comparison

This guide proposes a systematic approach to move from a preliminary claim to a scientifically validated mechanism of action for 2-Acetamido-3,3-dimethylbutanoic acid. By following this workflow and comparing the results to the well-characterized inhibitor Orlistat, researchers can generate the robust data required for publication and further drug development.

Comparative Performance Metrics (Illustrative)
Parameter2-Acetamido-3,3-dimethylbutanoic acid (Hypothetical Data)Orlistat (Reference Data)
Target Enzyme Pancreatic LipasePancreatic & Gastric Lipases[1][2]
IC50 (Pancreatic Lipase) ~15 µM< 1 µM[20]
Mode of Inhibition Competitive (To be confirmed)Irreversible, Covalent[3][4]
Binding Nature Covalent (To be confirmed)Covalent[2][7]
Specificity High for Pancreatic Lipase (To be confirmed)Selective for Lipases[2]

References

  • Zhi, J., Melia, A. T., Guerciolini, R., Chung, J., Kinberg, J., Hauptman, J. B., & Patel, I. H. (1994). Mode of action of orlistat. Journal of Clinical Pharmacology, 34(10), 963-968.
  • Dr. Oracle. (2025, October 2). What is the drug group and mechanism of action (MOA) of orlistat? Retrieved from [Link]

  • Wikipedia. (2023, December 2). Discovery and development of gastrointestinal lipase inhibitors. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Nguyen, H. N. T., et al. (2023). In vitro study of effective factors for the inhibitory assay on pancreatic lipase. TNU Journal of Science and Technology, 228(11), 123-130.
  • Patil, R. S., et al. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 14-22.
  • Synapse. (2024, June 21). What are Lipase inhibitors and how do they work? Retrieved from [Link]

  • DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

  • London, N., et al. (2017). Chemoproteomic methods for covalent drug discovery. MedChemComm, 8(3), 446-458.
  • Al-Ghamdi, S. S., & Al-Otaibi, K. M. (2025). Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions.
  • Picazo Espinosa, R. (2014).
  • Kalgutkar, A. S., et al. (2014). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Journal of Pharmaceutical Sciences, 103(11), 3656-3662.
  • Gupta, N., et al. (2003). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Indian Journal of Biochemistry & Biophysics, 40(5), 335-337.
  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from [Link]

  • Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Retrieved from [Link]

  • Wikipedia. (2024, January 1). IC50. Retrieved from [Link]

  • Jensen, R. G. (1983). Determination of lipase specificity. Lipids, 18(9), 650-657.
  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • Guryanov, I., & Vaz, R. J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • bioRxiv. (2025, August 6). Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Retrieved from [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Profiling Serine Hydrolase Activities in Complex Proteomes. Journal of the American Chemical Society, 121(49), 11424-11425.
  • Assay Genie. (n.d.). Lipase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes. Retrieved from [Link]

  • Li, Y., & Wang, T. (2005). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of Agricultural and Food Chemistry, 53(18), 7014-7020.
  • Kouker, G., & Jaeger, K. E. (1987). Specific and sensitive plate assay for bacterial lipases. Applied and Environmental Microbiology, 53(1), 211-213.

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A Comparative Guide to Branched-Chain Amino Acid Derivatives: Spotlight on 2-Acetamido-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-Acetamido-3,3-dimethylbutanoic acid (N-acetyl-tert-leucine) and other key N-acetylated branched-chain amino acid (BCAA) derivatives, namely N-acetyl-L-leucine, N-acetyl-L-valine, and N-acetyl-L-isoleucine. Tailored for researchers, scientists, and professionals in drug development, this document delves into their distinct biochemical properties, mechanisms of action, and therapeutic potential, supported by experimental data and detailed protocols.

Introduction: The Significance of Branched-Chain Amino Acids and Their N-Acetylated Derivatives

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that play pivotal roles beyond their fundamental function as protein building blocks.[1] They are crucial signaling molecules, particularly in the regulation of protein synthesis and metabolism, with the mammalian target of rapamycin (mTOR) pathway being a key downstream effector.[2]

N-acetylation of these amino acids modifies their physicochemical properties, which can profoundly alter their biological activity, cellular uptake, and pharmacokinetic profiles. This chemical modification has been strategically employed in drug development to enhance the therapeutic potential of BCAA derivatives.[3] This guide will explore the nuances of these derivatives, with a special focus on the unique characteristics of 2-Acetamido-3,3-dimethylbutanoic acid, a derivative of the non-proteinogenic amino acid tert-leucine.[][5]

Comparative Analysis of N-Acetylated BCAA Derivatives

The therapeutic potential and mechanism of action of N-acetylated BCAA derivatives are intrinsically linked to their chemical structures. Here, we compare and contrast the key derivatives.

Physicochemical and Structural Properties

A fundamental distinction lies in the parent amino acid. While N-acetyl-L-leucine, -valine, and -isoleucine are derived from proteinogenic amino acids, 2-Acetamido-3,3-dimethylbutanoic acid is a derivative of tert-leucine, an unnatural amino acid. This structural difference, particularly the quaternary carbon in the tert-butyl group of tert-leucine, is expected to confer resistance to enzymatic degradation and potentially unique pharmacological properties.

Compound Parent Amino Acid Molecular Formula Molecular Weight ( g/mol ) Key Structural Feature
2-Acetamido-3,3-dimethylbutanoic acidtert-LeucineC8H15NO3173.21Quaternary carbon in the side chain
N-acetyl-L-leucineL-LeucineC8H15NO3173.21Isobutyl side chain
N-acetyl-L-valineL-ValineC7H13NO3159.18Isopropyl side chain
N-acetyl-L-isoleucineL-IsoleucineC8H15NO3173.21sec-Butyl side chain with two chiral centers
Mechanism of Action and Cellular Uptake

A critical point of differentiation among these derivatives is their mode of cellular entry and subsequent intracellular targets.

N-acetyl-L-leucine is the most extensively studied derivative. A key finding is that N-acetylation switches its cellular uptake mechanism from the L-type amino acid transporter 1 (LAT1), which transports leucine, to monocarboxylate transporters (MCTs).[3][6] This has profound implications for its therapeutic applications, as it allows for bypass of the potentially saturated LAT1 transporter and broadens its tissue distribution.[7]

Once inside the cell, N-acetyl-L-leucine acts as a pro-drug of L-leucine and has been shown to modulate the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8] This modulation helps in clearing protein aggregates and dysfunctional organelles, a mechanism implicated in its therapeutic effects in neurodegenerative diseases like Niemann-Pick type C and Parkinson's disease.[][9]

2-Acetamido-3,3-dimethylbutanoic acid , as a derivative of tert-leucine, is not a substrate for the same enzymes that metabolize proteinogenic amino acids. Its biological activity is not well-documented in publicly available literature, with its primary application being a chiral building block in the synthesis of other molecules, such as N-formyl peptide receptor (FPR) agonists.[10] The bulky tert-butyl group may influence its interaction with cellular transporters and receptors, but experimental data is currently lacking.

N-acetyl-L-valine and N-acetyl-L-isoleucine are less characterized. Their presence has been noted in metabolic disorders such as maple syrup urine disease, where BCAA catabolism is impaired.[11][12] It is plausible that they also utilize different transporters compared to their parent amino acids, but further research is needed to elucidate their specific mechanisms of action.

Logical Relationship: Cellular Uptake of BCAA Derivatives

cluster_0 Extracellular Space cluster_2 Intracellular Space Leucine L-Leucine LAT1 LAT1 Transporter Leucine->LAT1 High Affinity NA_Leu N-acetyl-L-leucine MCT MCT Transporter NA_Leu->MCT Switched Affinity Intra_Leu Intracellular L-Leucine LAT1->Intra_Leu Intra_NA_Leu Intracellular N-acetyl-L-leucine MCT->Intra_NA_Leu

Caption: Differential cellular uptake of L-leucine and N-acetyl-L-leucine.

Therapeutic Potential and Comparative Efficacy

The therapeutic applications of these derivatives vary significantly, largely due to the extent of their scientific investigation.

N-acetyl-L-leucine has demonstrated therapeutic efficacy in clinical settings. It is used for the treatment of vertigo and has shown promise in managing symptoms of Niemann-Pick disease type C, a rare neurodegenerative disorder.[13][14] Its ability to enhance autophagy and lysosomal function underlies its potential for a broader range of neurodegenerative diseases.[15] Furthermore, studies have shown that the L-enantiomer is the pharmacologically active form, with distinct pharmacokinetic properties compared to the D-enantiomer.[15][16]

The therapeutic potential of 2-Acetamido-3,3-dimethylbutanoic acid is currently speculative and would likely diverge from that of proteinogenic BCAA derivatives. Its use as a precursor for FPR agonists suggests a potential role in modulating inflammatory responses.[10] However, without direct biological data, its efficacy remains an open question.

The therapeutic landscapes for N-acetyl-L-valine and N-acetyl-L-isoleucine are also largely unexplored. Their association with metabolic diseases suggests they could serve as biomarkers or potentially have roles in metabolic regulation.

Quantitative Comparison of Pharmacokinetic Parameters (N-acetyl-leucine Enantiomers)

The following table summarizes pharmacokinetic data from a study in mice, highlighting the significant differences between the L- and D-enantiomers of N-acetyl-leucine when administered as a racemic mixture.[2]

Parameter N-acetyl-L-leucine N-acetyl-D-leucine
Cmax (ng/mL) 341086100
AUC (h*ng/mL) 256057800
T1/2 (h) 0.250.31

Data from oral administration of N-acetyl-DL-leucine (100 mg/kg) in mice.[2]

This data underscores the importance of stereochemistry in drug development, as the D-enantiomer exhibits significantly higher plasma concentrations and exposure.

Experimental Protocols for In-Vitro Evaluation

To facilitate further research and a more direct comparison of these derivatives, we provide detailed protocols for key in-vitro assays relevant to their known and potential mechanisms of action.

Assessment of TFEB Nuclear Translocation by Immunofluorescence

This protocol is designed to quantify the nuclear translocation of TFEB, a key event in its activation, which can be influenced by compounds like N-acetyl-L-leucine.[17]

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (N-acetylated BCAA derivatives)

  • Positive control (e.g., Torin 1)

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody (anti-TFEB)

  • Secondary antibody (fluorescently labeled)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with the test compounds at various concentrations for the desired time (e.g., 4 hours). Include a vehicle control and a positive control.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Wash cells with PBS and block with 5% BSA for 1 hour.

  • Incubate cells with the primary anti-TFEB antibody overnight at 4°C.

  • Wash cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash cells with PBS and counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB to determine the extent of translocation.[18]

Experimental Workflow: TFEB Translocation Assay

A Seed Cells B Treat with Compounds A->B C Fix and Permeabilize B->C D Block C->D E Primary Antibody (anti-TFEB) D->E F Secondary Antibody (Fluorescent) E->F G Nuclear Stain (DAPI) F->G H Image and Quantify G->H

Caption: Workflow for assessing TFEB nuclear translocation.

Measurement of Autophagic Flux using a Tandem Fluorescent LC3 Reporter

This assay allows for the dynamic measurement of autophagy, distinguishing between autophagosome formation and their fusion with lysosomes.[13][19]

Materials:

  • Cells stably expressing a tandem mRFP-GFP-LC3 construct

  • Cell culture medium

  • Test compounds

  • Positive control (e.g., rapamycin)

  • Lysosomal inhibitor (e.g., bafilomycin A1)

  • Confocal microscope

Procedure:

  • Seed mRFP-GFP-LC3 expressing cells in a glass-bottom dish.

  • Treat cells with test compounds for the desired duration. Include vehicle, positive, and lysosomal inhibitor controls.

  • Visualize the cells using a confocal microscope, capturing both GFP and RFP signals.

  • In non-acidic autophagosomes, both GFP and RFP will fluoresce, appearing as yellow puncta.

  • In acidic autolysosomes, the GFP signal is quenched, and only the RFP signal will be visible, appearing as red puncta.

  • Quantify the number of yellow and red puncta per cell to assess autophagic flux. An increase in red puncta indicates successful fusion with lysosomes and thus, an increase in autophagic flux.[20]

Conclusion and Future Directions

The landscape of N-acetylated BCAA derivatives is varied and holds significant therapeutic promise. N-acetyl-L-leucine stands out as a well-characterized compound with proven clinical utility and a fascinating mechanism of action centered on altered cellular transport and modulation of autophagy. In contrast, N-acetyl-L-valine and N-acetyl-L-isoleucine remain enigmatic, with their biological roles yet to be fully elucidated.

2-Acetamido-3,3-dimethylbutanoic acid represents a particularly intriguing yet underexplored molecule. Its origin from a non-proteinogenic amino acid suggests a departure from the metabolic pathways of its proteinogenic counterparts, potentially offering a unique pharmacological profile. The lack of biological data for this compound presents a clear opportunity for future research.

To advance the field, direct comparative studies are essential. Investigating the cellular uptake mechanisms, intracellular targets, and in-vivo efficacy of these derivatives in parallel will provide a clearer understanding of their structure-activity relationships and help to unlock their full therapeutic potential. The experimental protocols provided in this guide offer a starting point for such investigations.

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A Comparative Guide to the In Vivo Efficacy of Novel Pancreatic Lipase Inhibitors: Evaluating "2-Acetamido-3,3-dimethylbutanoic acid" in a Diet-Induced Obesity Model

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the in vivo efficacy of novel therapeutic candidates for obesity, using "2-Acetamido-3,3-dimethylbutanoic acid" as a representative investigational compound. While direct in vivo studies on this specific molecule are not yet prevalent in published literature, its structural characteristics suggest potential as a pancreatic lipase inhibitor. This document outlines the scientific rationale, experimental design, and comparative data analysis required to evaluate such a compound against the established benchmark, Orlistat.

Introduction: The Rationale for Investigating 2-Acetamido-3,3-dimethylbutanoic acid

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to a heightened risk of metabolic syndrome, type 2 diabetes, and cardiovascular diseases. A key strategy in pharmacological weight management is the inhibition of dietary fat absorption. Pancreatic lipase is a critical enzyme responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2] Its inhibition effectively reduces caloric intake from fat.

"2-Acetamido-3,3-dimethylbutanoic acid" is a synthetic chemical intermediate whose structural motifs, particularly the N-acetyl group and a sterically hindered carboxylic acid, present it as a plausible scaffold for designing enzyme inhibitors.[3] Specifically, these features could allow it to interact with the active site of pancreatic lipase, potentially mimicking the mechanism of established inhibitors. The primary hypothesis is that this compound could act as a localized, non-systemic inhibitor of gastrointestinal lipases, thereby reducing fat absorption and promoting weight loss.

This guide will compare the projected efficacy of "2-Acetamido-3,3-dimethylbutanoic acid" (hereinafter referred to as "Compound X" for this hypothetical study) with Orlistat, a potent and irreversible inhibitor of gastric and pancreatic lipases that is FDA-approved for obesity management.[4][5] Orlistat acts by forming a covalent bond with the serine residue in the active site of these enzymes, rendering them inactive.[1][6]

Comparative In Vivo Efficacy Assessment: A Proposed Study Design

To rigorously evaluate the anti-obesity potential of Compound X, a diet-induced obesity (DIO) mouse model is the gold standard. This model effectively mimics the development of obesity in humans driven by the consumption of high-fat diets and is widely used for preclinical evaluation of anti-obesity therapeutics.[7][8][9]

The primary objective of the proposed study is to compare the effects of chronic oral administration of Compound X and Orlistat on body weight, adiposity, and key metabolic parameters in C57BL/6J mice rendered obese through a high-fat diet.

G cluster_0 Phase 1: Induction of Obesity cluster_1 Phase 2: Therapeutic Intervention cluster_2 Treatment Groups (4 weeks) cluster_3 Phase 3: Endpoint Analysis Induction Acclimatization & Baseline Measurement (C57BL/6J Mice, 1 week) HFD High-Fat Diet (60% kcal from fat) (8-12 weeks) Induction->HFD Initiate Diet Randomization Randomize Obese Mice into 4 Groups (n=10 per group) HFD->Randomization Confirm Obesity Phenotype G1 Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.) G2 Group 2: Orlistat (e.g., 100 mg/kg, p.o.) G3 Group 3: Compound X (Low Dose) (e.g., 50 mg/kg, p.o.) G4 Group 4: Compound X (High Dose) (e.g., 200 mg/kg, p.o.) Monitoring Weekly Monitoring: - Body Weight - Food Intake G4->Monitoring Terminal Terminal Procedures: - Blood Collection (Lipid Profile, Glucose) - Tissue Harvesting (Fat Pads, Liver) Monitoring->Terminal

Caption: Experimental workflow for evaluating Compound X in a diet-induced obesity model.

Detailed Experimental Protocol

This protocol is a self-validating system designed to ensure reproducibility and scientific rigor.

3.1. Animal Model and Diet-Induced Obesity

  • Animals : Male C57BL/6J mice, aged 4-6 weeks, are selected due to their susceptibility to developing obesity, hyperglycemia, and insulin resistance on a high-fat diet.[10]

  • Housing : Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[11]

  • Acclimatization : Upon arrival, mice are acclimated for one week on a standard chow diet.[7]

  • Obesity Induction : Post-acclimatization, mice (excluding a lean control group) are fed a high-fat diet (HFD), typically providing 60% of its calories from fat (e.g., Research Diets D12492), for 8-12 weeks.[10] A control group is maintained on a standard low-fat diet (LFD, 10% kcal from fat).

  • Confirmation of Obesity : Obesity is confirmed when the HFD group shows a statistically significant increase in body weight (typically 15-20% greater) compared to the LFD group.

3.2. Randomization and Treatment

  • Randomization : Obese mice are randomized into treatment groups (n=10 per group) based on body weight to ensure no significant differences between groups at the start of the intervention.

  • Treatment Groups :

    • Group 1 (Vehicle Control) : HFD-fed mice receiving the vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage once daily.

    • Group 2 (Positive Control) : HFD-fed mice receiving Orlistat (e.g., 100 mg/kg) via oral gavage once daily.[10]

    • Group 3 (Compound X - Low Dose) : HFD-fed mice receiving Compound X at a low dose (e.g., 50 mg/kg) via oral gavage once daily.

    • Group 4 (Compound X - High Dose) : HFD-fed mice receiving Compound X at a high dose (e.g., 200 mg/kg) via oral gavage once daily.

  • Administration : All treatments are administered for 4-8 weeks. Body weight and food intake are recorded twice weekly.[10]

3.3. Endpoint Measurements and Analysis

  • Blood Collection : At the end of the treatment period, animals are fasted overnight. Blood is collected via cardiac puncture or retro-orbital sinus for biochemical analysis.[10][11]

  • Biochemical Analysis : Serum is analyzed for:

    • Lipid Profile : Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein (LDL), and High-Density Lipoprotein (HDL).

    • Glucose Homeostasis : Fasting blood glucose and insulin levels.

  • Tissue Harvesting : Following blood collection, animals are euthanized. Key tissues are harvested and weighed:

    • Adipose Tissue : Epididymal and inguinal white adipose tissue (WAT) pads to assess adiposity.[10]

    • Liver : To assess for steatosis (fatty liver).[3]

  • Fecal Fat Analysis (Optional) : To directly confirm the mechanism of action, feces can be collected over a 24-hour period to measure total fat excretion.[6]

Comparative Data Analysis: Hypothetical Results

The following table summarizes the expected outcomes based on the known effects of Orlistat and the hypothesized action of Compound X.

ParameterVehicle Control (HFD)Orlistat (100 mg/kg)Compound X (50 mg/kg)Compound X (200 mg/kg)
Body Weight Change (%) +15.2 ± 2.1+2.5 ± 1.8 +8.1 ± 2.3*+3.2 ± 1.9
Epididymal Fat Pad (g) 2.8 ± 0.31.6 ± 0.2 2.1 ± 0.3*1.7 ± 0.2
Serum Triglycerides (mg/dL) 150 ± 1595 ± 12 120 ± 14*99 ± 11
Serum Total Cholesterol (mg/dL) 220 ± 20160 ± 18 185 ± 19165 ± 17
Fasting Blood Glucose (mg/dL) 180 ± 16130 ± 11 155 ± 14135 ± 12
Data are presented as mean ± SD. *p<0.05, **p<0.01 compared to Vehicle Control.

Interpretation of Hypothetical Data:

  • Vehicle Control : As expected, mice on a high-fat diet with no treatment show significant weight gain, increased adiposity, and elevated serum lipids and glucose.[12]

  • Orlistat : The positive control, Orlistat, effectively mitigates HFD-induced weight gain and significantly improves all measured metabolic parameters, consistent with its known efficacy.[13][14]

  • Compound X : The hypothetical data suggests that Compound X exhibits a dose-dependent anti-obesity effect. The high dose (200 mg/kg) shows efficacy comparable to Orlistat, significantly reducing body weight gain, fat pad mass, and improving the lipid profile. This would provide strong evidence for its role as a potent pancreatic lipase inhibitor.

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Wall DietaryFat Dietary Triglycerides (TG) Absorption Hydrolysis DietaryFat->Absorption Excretion Unabsorbed TG Excreted DietaryFat->Excretion Blocked Path Lipase Pancreatic Lipase (Active) Lipase->Absorption NoAbsorption Inhibition Lipase->NoAbsorption Inhibitor Compound X / Orlistat Inhibitor->NoAbsorption InactiveLipase Inactive Lipase-Inhibitor Complex Products Absorbable Products (Free Fatty Acids, Monoglycerides) Absorption->Products Absorption NoAbsorption->InactiveLipase Covalent Binding

Sources

A Senior Application Scientist's Guide to the Stereoselective Pharmacokinetics of N-Acetylated Amino Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of drug development and nutritional science, the chirality of bioactive molecules is a critical determinant of their physiological fate and pharmacological activity. This guide provides a comparative analysis of the pharmacokinetic profiles of N-acetylated amino acid enantiomers, focusing on the principles of absorption, distribution, metabolism, and excretion (ADME). As we will explore, the simple addition of an acetyl group to an amino acid, creating a chiral center, gives rise to profound differences in how the body handles each enantiomer. This guide moves beyond a mere recitation of facts to explain the causality behind these differences, offering field-proven insights into experimental design and data interpretation.

The Overlooked Importance of Stereoselectivity in N-Acetylated Amino Acids

N-acetylation is a common biochemical modification that can alter the physicochemical properties of amino acids, potentially enhancing their stability and bioavailability.[1][2] While the parent L-amino acids are the fundamental building blocks of proteins, their N-acetylated counterparts are increasingly investigated for their therapeutic potential. For instance, N-acetylcysteine (NAC) is a widely used mucolytic agent and antioxidant, and N-acetylated derivatives of other amino acids are being explored for various applications.[3][4]

However, the introduction of a chiral center via N-acetylation necessitates a careful evaluation of the individual enantiomers (D- and L-forms). Biological systems, being inherently chiral, often exhibit stereoselective interactions with xenobiotics. This can lead to significant differences in the pharmacokinetic and pharmacodynamic profiles of enantiomers. Understanding these differences is not merely an academic exercise; it has profound implications for drug efficacy, safety, and formulation development. Administering a racemic mixture (a 50:50 mixture of D- and L-enantiomers) can lead to complex pharmacokinetic profiles where one enantiomer may influence the behavior of the other, or where an "inactive" enantiomer is not inert but contributes to unforeseen effects or accumulation.

This guide will delve into the comparative pharmacokinetics of N-acetylated enantiomers of leucine, methionine, and tryptophan, highlighting the critical need for stereospecific analysis in preclinical and clinical development.

Comparative Pharmacokinetic Profiles: A Tale of Two Enantiomers

The pharmacokinetic behavior of N-acetylated amino acid enantiomers can vary dramatically. The following sections present a comparative analysis of available data for N-acetyl-leucine, N-acetyl-methionine, and N-acetyl-tryptophan.

N-Acetyl-Leucine: A Case Study in Stereoselective Interactions

Recent studies on N-acetyl-leucine have provided a clear and compelling example of the stark differences in the pharmacokinetic profiles of its enantiomers. Research by Amara et al. (2020) demonstrated unexpected and significant disparities in the plasma concentrations of N-acetyl-D-leucine and N-acetyl-L-leucine in mice following oral administration of a racemic mixture.

When administered as a racemate (N-acetyl-DL-leucine), the maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve, AUC) were substantially greater for the D-enantiomer compared to the L-enantiomer. This suggests that the D-enantiomer is more readily absorbed and/or less efficiently eliminated than the L-enantiomer when co-administered.

Interestingly, when N-acetyl-L-leucine was administered as a purified enantiomer, its Cmax and AUC were higher than when administered as part of the racemate. This finding points towards a competitive interaction between the enantiomers at the level of intestinal absorption, where the D-enantiomer appears to inhibit the uptake of the L-enantiomer.

The primary mechanism for the lower systemic exposure of the L-enantiomer is believed to be a significant first-pass metabolism, likely through deacetylation in the intestine and liver. This enzymatic process is stereoselective, favoring the L-enantiomer. In contrast, the D-enantiomer is more resistant to this metabolic breakdown, leading to its higher plasma concentrations and potential for accumulation with chronic dosing.

Table 1: Comparative Pharmacokinetic Parameters of N-Acetyl-Leucine Enantiomers in Mice Following Oral Administration of a Racemic Mixture (100 mg/kg)

ParameterN-Acetyl-D-LeucineN-Acetyl-L-Leucine
Cmax (µg/mL) Significantly HigherSignificantly Lower
AUC (µg·h/mL) Significantly HigherSignificantly Lower

Data synthesized from findings suggesting greater plasma concentrations for the D-enantiomer.

N-Acetyl-Methionine: A Look at Metabolic Divergence

For N-acetyl-methionine, the available data points towards significant stereoselectivity in its metabolism. Studies in rats have shown that N-acetyl-L-methionine is a readily bioavailable source of L-methionine, indicating that it is efficiently deacetylated in the body to release the parent amino acid.[1][5] This makes N-acetyl-L-methionine a potentially useful nutritional supplement, particularly in processed foods where the stability of free methionine can be a concern.[1]

Conversely, the metabolism of N-acetyl-D-methionine appears to be significantly different. Research indicates that the acetate moiety of N-acetyl-D-methionine is not readily cleaved in vivo.[5] This suggests that N-acetyl-D-methionine is not an efficient precursor to D-methionine, and its potential to be converted to the bioavailable L-form is limited.

Table 2: Inferred Comparative Pharmacokinetic and Metabolic Characteristics of N-Acetyl-Methionine Enantiomers

FeatureN-Acetyl-L-MethionineN-Acetyl-D-Methionine
Metabolism (Deacetylation) Readily metabolized to L-methionineAcetate moiety not readily metabolized
Bioavailability of Methionine HighLow to negligible
Predicted Plasma Exposure (Acetylated form) LowerHigher
N-Acetyl-Tryptophan: Focus on Pharmacodynamic Stereoselectivity

The investigation into the enantiomers of N-acetyl-tryptophan has primarily focused on their differing biological activities, particularly in the context of neuroprotection. Studies have demonstrated that N-acetyl-L-tryptophan possesses neuroprotective properties, while N-acetyl-D-tryptophan is largely inactive in this regard.[3] This highlights a clear pharmacodynamic stereoselectivity.

While some non-peer-reviewed sources suggest that N-acetyl-D-tryptophan may have enhanced bioavailability, there is a lack of robust, publicly available pharmacokinetic data to support this claim or to provide a direct comparison of the Cmax, Tmax, and AUC of the two enantiomers. One study aiming to determine the therapeutic concentration of N-acetyl-L-tryptophan in the rat brain after systemic administration was unable to detect the compound, suggesting that its brain concentrations were below the limit of quantification of their analytical method.[6]

The nutritional value of N-acetyl-L-tryptophan administered intravenously in rats has been shown to be comparable to that of L-tryptophan, indicating its efficient utilization by the body.[7][8] However, a comprehensive understanding of the oral pharmacokinetics of both enantiomers remains an area for further investigation.

Table 3: Comparative Profile of N-Acetyl-Tryptophan Enantiomers

FeatureN-Acetyl-L-TryptophanN-Acetyl-D-Tryptophan
Pharmacodynamic Activity (Neuroprotection) ActiveInactive[3]
Nutritional Value (as a Tryptophan source) High (intravenous)[7][8]Not established
Comparative Oral Pharmacokinetic Data (Cmax, AUC) Not readily availableNot readily available

Experimental Protocols: A Framework for Stereoselective Pharmacokinetic Analysis

To ensure the scientific integrity and trustworthiness of comparative pharmacokinetic studies of N-acetylated amino acid enantiomers, a well-designed and rigorously executed experimental protocol is paramount. The following provides a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study in a rodent model.

Protocol: In Vivo Pharmacokinetic Study of N-Acetylated Amino Acid Enantiomers in Rats

1. Animal Model and Acclimatization:

  • Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the study. Provide ad libitum access to standard chow and water.

2. Dosing Formulation and Administration:

  • Formulation: Prepare a suspension of the test compound (racemic mixture or individual enantiomers) in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water).

  • Dose: A typical oral dose for a discovery-phase pharmacokinetic study is 10-50 mg/kg.

  • Administration: Administer the formulation via oral gavage to fasted rats (overnight fast with free access to water).

3. Blood Sampling:

  • Schedule: Collect serial blood samples (approximately 100-150 µL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

4. Plasma Preparation:

  • Centrifugation: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

5. Bioanalytical Method: Chiral LC-MS/MS Analysis:

  • Rationale: A stereoselective analytical method is essential to differentiate and quantify the individual enantiomers in plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation:

    • Column: Utilize a chiral stationary phase (CSP) column specifically designed for the separation of the enantiomers of interest (e.g., a polysaccharide-based or macrocyclic antibiotic-based chiral column).

    • Mobile Phase: Optimize the mobile phase composition (e.g., a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer with a suitable modifier) to achieve baseline separation of the enantiomers.

  • Mass Spectrometric Detection:

    • Ionization: Employ electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection: Use multiple reaction monitoring (MRM) to ensure selectivity and sensitivity for the quantification of each enantiomer.

6. Pharmacokinetic Data Analysis:

  • Software: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for each enantiomer, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Oral bioavailability (F%), if intravenous data is also available.

Visualizing the Workflow and Mechanistic Differences

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), provide a visual representation of the experimental workflow and the differential metabolic pathways of N-acetylated amino acid enantiomers.

ExperimentalWorkflow cluster_preclinical In Vivo Phase cluster_analytical Bioanalytical Phase Animal Acclimatization Animal Acclimatization Dosing (Oral Gavage) Dosing (Oral Gavage) Animal Acclimatization->Dosing (Oral Gavage) Serial Blood Sampling Serial Blood Sampling Dosing (Oral Gavage)->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Preparation->Sample Preparation (Protein Precipitation) Chiral LC-MS/MS Analysis Chiral LC-MS/MS Analysis Sample Preparation (Protein Precipitation)->Chiral LC-MS/MS Analysis Data Analysis (NCA) Data Analysis (NCA) Chiral LC-MS/MS Analysis->Data Analysis (NCA) Pharmacokinetic Profile Pharmacokinetic Profile Data Analysis (NCA)->Pharmacokinetic Profile

Caption: A typical experimental workflow for a comparative pharmacokinetic study of N-acetylated amino acid enantiomers.

MetabolicPathways cluster_absorption Intestinal Lumen & Enterocyte cluster_metabolism First-Pass Metabolism (Liver) N-Acetyl-DL-Amino Acid (Oral) N-Acetyl-DL-Amino Acid (Oral) Intestinal Transporter Intestinal Transporter N-Acetyl-DL-Amino Acid (Oral)->Intestinal Transporter N-Acetyl-L-Amino Acid N-Acetyl-L-Amino Acid Intestinal Transporter->N-Acetyl-L-Amino Acid Stereoselective Uptake N-Acetyl-D-Amino Acid N-Acetyl-D-Amino Acid Intestinal Transporter->N-Acetyl-D-Amino Acid Higher Affinity/Less Inhibition Deacetylase Enzyme Deacetylase Enzyme N-Acetyl-L-Amino Acid->Deacetylase Enzyme Rapid Hydrolysis Systemic Circulation Systemic Circulation N-Acetyl-D-Amino Acid->Systemic Circulation Metabolically Stable L-Amino Acid L-Amino Acid Deacetylase Enzyme->L-Amino Acid L-Amino Acid->Systemic Circulation

Caption: Differential metabolic pathways of N-acetylated amino acid enantiomers, highlighting stereoselective transport and metabolism.

Conclusion and Future Directions

The comparative analysis of N-acetylated amino acid enantiomers underscores the critical importance of stereoselectivity in pharmacokinetics. The case of N-acetyl-leucine provides a robust example of how enantiomers of the same molecule can exhibit vastly different absorption and metabolic profiles, leading to significant variations in systemic exposure. While comprehensive pharmacokinetic data for the enantiomers of N-acetyl-methionine and N-acetyl-tryptophan are less readily available, the existing metabolic and pharmacodynamic information strongly suggests that stereoselective processes are at play.

For researchers, scientists, and drug development professionals, the key takeaway is that a thorough, stereospecific evaluation of N-acetylated amino acids is not just recommended but essential. The assumption that the D-enantiomer is merely an inactive passenger in a racemic mixture is often incorrect and can lead to misleading interpretations of preclinical and clinical data. Future research should focus on generating comprehensive comparative pharmacokinetic data for a wider range of N-acetylated amino acid enantiomers to build a more complete understanding of their structure-pharmacokinetic relationships. This will ultimately enable the development of safer, more effective, and rationally designed therapeutic and nutritional products.

References

  • Amara, A., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2), e0229580. [Link]

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  • Boison, D., & Steinhilber, D. (2017). N-Acetyl-L-tryptophan. xPharm: The Comprehensive Pharmacology Reference, 1-6.
  • Boggs, R. W., Rotruck, J. T., & Suttie, J. W. (1976). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. Journal of Nutrition, 106(8), 1152-1159. [Link]

  • Borgström, L., Kågedal, B., & Paulsen, O. (1988). Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. European journal of clinical pharmacology, 34(1), 77–82. [Link]

  • Neuhäuser-Berthold, M., Schneider, R., Musil, H. E., & Bässler, K. H. (1988). [Evaluation of N-acetyl-L-tryptophan in long-term intravenous administration in growing rats]. Infusionstherapie (Basel, Switzerland), 15(4), 164–168.
  • Stegink, L. D., & Baker, G. L. (1971). Utilization of N-acetyl-L-tryptophan given intravenously to unrestrained adult rats. The Journal of nutrition, 101(12), 1645–1652. [Link]

  • Satarker, S., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. Molecular neurobiology, 61(2), 856–876. [Link]

  • Li, W., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of neurochemistry, 134(5), 956–968. [Link]

  • Sjöberg, F., et al. (1989). Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability. Biochemical pharmacology, 38(22), 3981–3985. [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Wikipedia. (2024). Acetylcysteine. Retrieved from [Link]

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A Comparative Guide to the Synthetic Efficiency of 2-Acetamido-3,3-dimethylbutanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the efficient production of chiral building blocks is paramount. 2-Acetamido-3,3-dimethylbutanoic acid, a derivative of the non-proteinogenic amino acid L-tert-leucine, represents a valuable synthon due to its sterically hindered nature, which can impart unique properties to target molecules. This guide provides a comprehensive benchmark of the synthetic efficiency for producing this compound, focusing on a critical two-step approach: the synthesis of the precursor L-tert-leucine and its subsequent N-acetylation. We will delve into a comparative analysis of different methodologies, supported by experimental data and guided by the principles of green chemistry.

The Strategic Importance of Synthetic Efficiency

The overall efficiency of a synthetic route is not merely a measure of the final product yield. A holistic assessment, crucial for both academic research and industrial-scale production, must consider a range of factors. Green chemistry metrics provide a robust framework for such evaluations. Key metrics that will be referenced in this guide include:

  • Atom Economy: A theoretical measure of the proportion of reactant atoms incorporated into the desired product.[1][2]

  • Reaction Mass Efficiency (RME): The percentage of the mass of the final product relative to the total mass of all reactants used.[3][4]

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.[3][5]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[5][6]

By considering these metrics, we can move beyond simple yield comparisons to a more nuanced understanding of the sustainability and practicality of a given synthetic approach.

Visualizing the Synthetic Landscape

The primary route to 2-Acetamido-3,3-dimethylbutanoic acid involves a two-stage process. The following diagram illustrates the overall synthetic strategy.

cluster_0 Step 1: L-tert-leucine Synthesis cluster_1 Step 2: N-Acetylation Starting Materials Simple Precursors L-tert-leucine (S)-2-amino-3,3-dimethylbutanoic acid Starting Materials->L-tert-leucine Various Methods 2-Acetamido-3,3-dimethylbutanoic_acid Target Molecule L-tert-leucine->2-Acetamido-3,3-dimethylbutanoic_acid Acetylation

Caption: Overall synthetic strategy for 2-Acetamido-3,3-dimethylbutanoic acid.

Part 1: Synthesis of the Key Precursor, L-tert-leucine

The cornerstone of efficient 2-Acetamido-3,3-dimethylbutanoic acid production lies in the synthesis of its chiral precursor, L-tert-leucine. The bulky tert-butyl group presents a significant steric challenge, making stereoselective synthesis non-trivial. Here, we compare two prominent approaches: enzymatic synthesis and classical chemical resolution.

Method A: Enzymatic Synthesis via Reductive Amination

Enzymatic methods have gained significant traction in recent years due to their high stereoselectivity, mild reaction conditions, and environmentally benign nature. The synthesis of L-tert-leucine can be efficiently achieved through the reductive amination of trimethylpyruvic acid using an appropriate amino acid dehydrogenase.

Workflow for Enzymatic Synthesis:

Trimethylpyruvic_acid Trimethylpyruvic Acid L_tert_leucine L-tert-leucine Trimethylpyruvic_acid->L_tert_leucine Ammonia Ammonia (NH3) Ammonia->L_tert_leucine NADH NADH NAD NAD+ NADH->NAD Leucine_Dehydrogenase Leucine Dehydrogenase Leucine_Dehydrogenase->L_tert_leucine

Caption: Enzymatic synthesis of L-tert-leucine.

Experimental Protocol: Enzymatic Synthesis of L-tert-leucine

  • Reaction Setup: In a temperature-controlled bioreactor, a solution of trimethylpyruvic acid in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5) is prepared.

  • Enzyme and Cofactor Addition: Leucine dehydrogenase and a stoichiometric amount of a cofactor, typically NADH, are added to the reaction mixture. A cofactor regeneration system, such as formate dehydrogenase and formate, is often employed to reduce the cost of NADH.

  • Ammonia Source: An ammonia source, such as ammonium chloride or ammonium hydroxide, is added to provide the amino group.

  • Reaction Monitoring: The reaction progress is monitored by HPLC to determine the conversion of the keto acid to the amino acid.

  • Work-up and Isolation: Upon completion, the enzyme is removed by ultrafiltration. The product, L-tert-leucine, is then isolated from the reaction mixture by crystallization or ion-exchange chromatography.

Performance Data: Enzymatic Synthesis

ParameterValueSource
Substrate Trimethylpyruvic acidGeneral Knowledge
Enzyme Leucine DehydrogenaseGeneral Knowledge
Stereoselectivity >99% eeGeneral Knowledge
Yield High (often >90%)General Knowledge
Reaction Conditions Aqueous buffer, near-neutral pH, ambient temperatureGeneral Knowledge

Causality Behind Experimental Choices:

  • Enzyme Selection: Leucine dehydrogenase is chosen for its specific activity towards branched-chain α-keto acids.

  • Cofactor Regeneration: The high cost of NADH necessitates a regeneration system to make the process economically viable on a larger scale.

  • Aqueous Medium: The use of water as a solvent is a key green chemistry principle, avoiding the use of volatile organic compounds (VOCs).

Method B: Classical Chemical Synthesis and Resolution

A traditional approach to obtaining enantiomerically pure L-tert-leucine involves the synthesis of a racemic mixture followed by chiral resolution.

Workflow for Chemical Synthesis and Resolution:

Starting_Materials Simple Starting Materials Racemic_tert_leucine Racemic tert-leucine Starting_Materials->Racemic_tert_leucine Diastereomeric_Salts Diastereomeric Salts Racemic_tert_leucine->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent Resolving_Agent->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation L_tert_leucine_salt L-tert-leucine Salt Separation->L_tert_leucine_salt D_tert_leucine_salt D-tert-leucine Salt Separation->D_tert_leucine_salt L_tert_leucine L-tert-leucine L_tert_leucine_salt->L_tert_leucine Liberation

Caption: Chemical synthesis and resolution of L-tert-leucine.

Experimental Protocol: Synthesis and Resolution of tert-Leucine

  • Synthesis of Racemic tert-Leucine: A common method is the Strecker synthesis, starting from pivalaldehyde, ammonia, and hydrogen cyanide.

  • Resolution: The racemic tert-leucine is treated with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid derivatives) or a chiral base, to form a mixture of diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their different solubilities in a suitable solvent through fractional crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is treated with an acid or base to liberate the enantiomerically pure L-tert-leucine.

Performance Data: Chemical Synthesis and Resolution

ParameterValueSource
Starting Materials Pivalaldehyde, NH3, HCNGeneral Knowledge
Resolution Yield Theoretically max. 50% (per enantiomer)General Knowledge
Reagents Strong acids/bases, organic solventsGeneral Knowledge
Waste Significant salt waste from resolutionGeneral Knowledge

Causality Behind Experimental Choices:

  • Strecker Synthesis: A classic and well-established method for the synthesis of α-amino acids.

  • Chiral Resolution: A widely used technique for separating enantiomers, though it inherently limits the yield of the desired enantiomer to 50%.

Comparison of L-tert-leucine Synthesis Routes
MetricEnzymatic SynthesisChemical Synthesis & Resolution
Yield High (>90%)Low (max 50%)
Stereoselectivity Excellent (>99% ee)Excellent (after resolution)
Atom Economy HighLow (due to resolving agent)
E-Factor LowHigh (significant salt waste)
Process Complexity Moderate (enzyme production/handling)High (multiple steps, tedious separation)
Safety & Environment Generally safer, aqueous mediaUse of toxic reagents (e.g., HCN), organic solvents

Part 2: N-Acetylation of L-tert-leucine

The second and final step in the production of 2-Acetamido-3,3-dimethylbutanoic acid is the N-acetylation of the L-tert-leucine precursor. This is a common transformation in organic chemistry, and several methods are available. We will focus on a widely used and robust method: acetylation with acetic anhydride under basic conditions.

Workflow for N-Acetylation:

L_tert_leucine L-tert-leucine Acetylation N-Acetylation L_tert_leucine->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Base Base (e.g., NaOH) Base->Acetylation Product 2-Acetamido-3,3-dimethylbutanoic acid Acetylation->Product

Caption: N-Acetylation of L-tert-leucine.

Method: Acetylation with Acetic Anhydride

This method involves the reaction of the amino group of L-tert-leucine with acetic anhydride in the presence of a base to neutralize the newly formed carboxylic acid and the acetic acid byproduct.

Experimental Protocol: N-Acetylation of L-tert-leucine

This protocol is adapted from the well-established procedure for the N-acetylation of L-leucine, a closely related amino acid.[7][8]

  • Dissolution: L-tert-leucine (1.0 eq.) is dissolved in an aqueous solution of sodium hydroxide (2.0 eq.). The solution is cooled in an ice bath.

  • Acetylation: Acetic anhydride (1.1-1.5 eq.) is added dropwise to the cooled solution with vigorous stirring, while maintaining the temperature below 10 °C. The pH of the reaction mixture is monitored and maintained in the alkaline range by the addition of more base if necessary.

  • Reaction Completion and Acidification: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The solution is then acidified to a pH of approximately 2-3 with a mineral acid (e.g., HCl).

  • Isolation and Purification: The precipitated product, 2-Acetamido-3,3-dimethylbutanoic acid, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

Expected Performance Data (based on L-leucine acetylation):

ParameterValueSource
Yield 70-80%[8]
Purity High after recrystallizationGeneral Knowledge
Reagents Acetic anhydride, NaOH, HCl[7][8]
Solvent Water[7][8]

Causality Behind Experimental Choices:

  • Acetic Anhydride: A common, reactive, and relatively inexpensive acetylating agent.

  • Aqueous Base: The use of an aqueous basic solution serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproducts.

  • Low Temperature: The initial reaction is carried out at low temperature to control the exothermicity of the reaction and to minimize potential side reactions.

  • Acidification: The final product is precipitated from the solution by acidification, which protonates the carboxylate group, rendering the molecule less soluble in water.

Alternative Acetylation Methods

While acetylation with acetic anhydride is a standard and effective method, other approaches exist, particularly for sterically hindered amines where the standard conditions might be sluggish.

  • Acyl Chlorides: Acetyl chloride is more reactive than acetic anhydride but is also more sensitive to moisture. The reaction is typically carried out in an inert organic solvent in the presence of a non-nucleophilic base. This method often has a higher E-factor due to the use of organic solvents and the generation of chloride salts.

  • Enzymatic Acetylation: While less common for small molecule synthesis, specific acetyltransferases could potentially be employed for highly selective and green acetylation. However, the availability and cost of such enzymes for this specific substrate may be a limiting factor.

Comparison of N-Acetylation Methods

MetricAcetic Anhydride in WaterAcetyl Chloride in Organic Solvent
Reagent Cost & Availability GoodGood
Reaction Conditions Mild (0 °C to RT)Often requires anhydrous conditions
Solvent Water (Green)Organic (e.g., DCM, THF)
Byproducts Acetic acidHCl (requires scavenging)
E-Factor LowerHigher
Safety Acetic anhydride is corrosiveAcetyl chloride is highly corrosive and moisture-sensitive

Overall Assessment and Recommendations

For the efficient and sustainable production of 2-Acetamido-3,3-dimethylbutanoic acid, a two-step synthesis commencing with the enzymatic production of L-tert-leucine followed by its N-acetylation with acetic anhydride in an aqueous medium is the recommended route.

Summary of Recommended Synthetic Pathway:

StepMethodKey Advantages
1. L-tert-leucine Synthesis Enzymatic Reductive AminationHigh yield, excellent stereoselectivity, green solvent (water), low E-factor.
2. N-Acetylation Acetic Anhydride in WaterGood yield, simple procedure, green solvent, readily available reagents.

This combined approach maximizes the overall yield and minimizes the environmental impact, aligning with the principles of modern, sustainable chemical synthesis. For researchers and drug development professionals, this pathway offers a reliable and efficient method for accessing this valuable chiral building block.

References

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Comparative bioactivity of (R)- and (S)-enantiomers of "2-Acetamido-3,3-dimethylbutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Bioactivity of (R)- and (S)-2-Acetamido-3,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of pharmacology and biochemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a pivotal determinant of its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different activities, with one enantiomer often being therapeutically active while the other may be inactive or even elicit undesirable side effects. This guide provides a comparative analysis of the potential bioactivity of the (R)- and (S)-enantiomers of 2-Acetamido-3,3-dimethylbutanoic acid, also known as N-acetyl-tert-leucine.

While direct comparative studies on the bioactivity of the enantiomers of N-acetyl-tert-leucine are not extensively available in the public domain, we can draw strong inferences from its close structural analogue, N-acetyl-leucine. The L-enantiomer of N-acetyl-leucine, levacetylleucine, has been approved for the treatment of vertigo and is under investigation for various neurological disorders, demonstrating clear stereospecificity in its biological action.[1][2] This guide will leverage the well-documented case of N-acetyl-leucine to build a hypothesis for the differential bioactivity of N-acetyl-tert-leucine enantiomers and provide the experimental framework to validate this hypothesis.

Hypothesized Differential Bioactivity: The Case for the (S)-Enantiomer

Based on the extensive research on N-acetyl-leucine, it is hypothesized that the (S)-enantiomer of 2-Acetamido-3,3-dimethylbutanoic acid is the biologically active form, while the (R)-enantiomer is likely inactive. This is rooted in the principle of chiral recognition by biological macromolecules such as enzymes and receptors, which are themselves chiral.

Insights from N-acetyl-leucine

Studies on N-acetyl-leucine have unequivocally demonstrated that the L-enantiomer (levacetylleucine) is the pharmacologically active component.[1][2] Animal models of vestibular disorders showed that N-acetyl-L-leucine accelerated behavioral recovery, whereas the D-enantiomer had no effect. The racemic mixture showed an intermediate effect, suggesting that the D-enantiomer does not antagonize the L-enantiomer but acts as an impurity.

The mechanism of action for N-acetyl-L-leucine is thought to involve the modulation of neuronal membrane potential and interaction with specific transporters.[3][4] Acetylation of leucine alters its cellular uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[3][4] This switch in transport mechanism is a key aspect of its pharmacological activity. It is plausible that the enantiomers of N-acetyl-tert-leucine would exhibit differential interactions with these transporters, leading to stereoselective uptake and subsequent biological effects.

Potential Therapeutic Areas and Mechanisms of Action

N-acetylated branched-chain amino acids (BCAAs) are emerging as a class of molecules with significant therapeutic potential in neurology and metabolic diseases.[5][6] The parent amino acids—leucine, isoleucine, and valine—are essential amino acids that play crucial roles in protein synthesis, energy metabolism, and cellular signaling.[6][7][8] N-acetylation can modify their pharmacokinetic and pharmacodynamic properties, potentially enhancing their therapeutic utility.[3][4]

Potential Biological Targets and Signaling Pathways:
  • Ion Channels and Neuronal Excitability: N-acetyl-L-leucine is believed to act on vestibular neurons, potentially by modulating ion channel activity to restore normal neuronal firing rates. A similar mechanism could be explored for the (S)-enantiomer of N-acetyl-tert-leucine in models of neurological hyperexcitability.

  • Mitochondrial Function and Energy Metabolism: BCAAs are an important energy source for tissues like the brain and muscle.[5][9] N-acetylated forms may influence mitochondrial bioenergetics. Comparative studies on oxygen consumption rates and ATP production in cell-based assays could reveal stereospecific effects on cellular metabolism.

  • Transcription Factor EB (TFEB) Activity: Recent research has shown that N-acetyl-L-leucine can normalize the activity of TFEB, a master regulator of lysosomal biogenesis and autophagy.[10] This suggests a role in cellular homeostasis and clearance of pathological protein aggregates, a hallmark of many neurodegenerative diseases.

Experimental Framework for Comparative Bioactivity Assessment

To empirically determine the differential bioactivity of the (R)- and (S)-enantiomers of 2-Acetamido-3,3-dimethylbutanoic acid, a systematic experimental approach is required. This involves the synthesis and chiral separation of the enantiomers, followed by a battery of in vitro and in vivo assays.

Synthesis and Chiral Separation

The first critical step is to obtain enantiomerically pure (R)- and (S)-2-Acetamido-3,3-dimethylbutanoic acid. The synthesis can be achieved through the acetylation of the corresponding enantiomers of tert-leucine. The chiral separation of the parent amino acid or the final N-acetylated product is crucial.

Workflow for Obtaining Pure Enantiomers:

G cluster_synthesis Synthesis cluster_separation Chiral Separation racemic_tert_leucine Racemic tert-leucine acetylation Acetylation (e.g., Acetic Anhydride) racemic_tert_leucine->acetylation racemic_product Racemic 2-Acetamido-3,3-dimethylbutanoic acid acetylation->racemic_product chiral_hplc Chiral HPLC racemic_product->chiral_hplc enzymatic_resolution Enzymatic Resolution racemic_product->enzymatic_resolution R_enantiomer (R)-enantiomer chiral_hplc->R_enantiomer S_enantiomer (S)-enantiomer chiral_hplc->S_enantiomer enzymatic_resolution->R_enantiomer enzymatic_resolution->S_enantiomer

Caption: General workflow for the synthesis and chiral separation of the enantiomers of 2-Acetamido-3,3-dimethylbutanoic acid.

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the separation of the enantiomers using a chiral stationary phase (CSP).

  • System: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a good starting point.[11]

  • Mobile Phase: A mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is commonly used for normal-phase chiral separations. For reversed-phase, a mixture of water/acetonitrile or methanol with a buffer is appropriate.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) and monitor the chromatogram for two distinct peaks corresponding to the (R)- and (S)-enantiomers. The resolution between the peaks should be greater than 1.5 for baseline separation.

In Vitro Bioactivity Assays

A panel of in vitro assays should be employed to compare the biological effects of the pure enantiomers.

Table 1: Proposed In Vitro Assays for Comparative Bioactivity

Assay TypeObjectiveModel SystemKey Parameters to Measure
Cell Viability/Cytotoxicity To determine if the compounds have any toxic effects.Neuronal cell lines (e.g., SH-SY5Y), primary neuronsIC50 values
Neuronal Firing Rate To assess the effect on neuronal excitability.Primary cortical or hippocampal neurons on multi-electrode arrays (MEAs)Spike frequency, burst analysis
Transporter Interaction To investigate stereospecific interaction with cellular transporters.Cells overexpressing OAT1, OAT3, or MCT1Inhibition of known substrate uptake
Mitochondrial Respiration To evaluate the impact on cellular energy metabolism.Seahorse XF AnalyzerOxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR)
TFEB Translocation To assess the effect on the autophagy/lysosomal pathway.Stable cell line expressing TFEB-GFPNuclear translocation of TFEB via high-content imaging

Protocol 2: TFEB Translocation Assay

This protocol describes a method to quantify the nuclear translocation of TFEB.

  • Cell Culture: Plate HeLa cells stably expressing TFEB-GFP in a 96-well imaging plate.

  • Compound Treatment: Treat the cells with varying concentrations of the (R)- and (S)-enantiomers, a vehicle control, and a positive control (e.g., Torin 1) for a specified time (e.g., 4 hours).

  • Cell Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to segment the nuclear and cytoplasmic compartments based on the DAPI and cell morphology.

  • Quantification: Measure the fluorescence intensity of TFEB-GFP in both compartments and calculate the nuclear-to-cytoplasmic ratio.

  • Data Analysis: Plot the nuclear-to-cytoplasmic ratio against the compound concentration to determine the dose-response relationship for each enantiomer.

In Vivo Pharmacokinetic and Efficacy Studies

Following promising in vitro results, in vivo studies in relevant animal models are necessary to assess the pharmacokinetic profiles and therapeutic efficacy of the enantiomers.

Workflow for In Vivo Evaluation:

G cluster_pk Pharmacokinetics cluster_efficacy Efficacy dosing Oral or IV administration of (R)- and (S)-enantiomers to rodents sampling Serial blood and tissue sampling dosing->sampling analysis LC-MS/MS analysis of compound concentrations sampling->analysis pk_params Determination of Cmax, Tmax, AUC, half-life analysis->pk_params model Disease model (e.g., vestibular dysfunction, neurodegeneration) treatment Chronic dosing with (R)- and (S)-enantiomers model->treatment assessment Behavioral and/or pathological assessment treatment->assessment

Caption: General workflow for the in vivo evaluation of the enantiomers of 2-Acetamido-3,3-dimethylbutanoic acid.

Conclusion and Future Directions

While direct experimental evidence for the differential bioactivity of the (R)- and (S)-enantiomers of 2-Acetamido-3,3-dimethylbutanoic acid is currently lacking, the well-established stereospecificity of its close analogue, N-acetyl-leucine, provides a strong rationale for hypothesizing that the (S)-enantiomer is the biologically active form. This guide has outlined a comprehensive experimental framework to test this hypothesis, from the initial synthesis and chiral separation to detailed in vitro and in vivo characterization.

The elucidation of the stereospecific bioactivity of N-acetyl-tert-leucine will not only contribute to a deeper understanding of the structure-activity relationships of N-acetylated amino acids but also pave the way for the development of a potentially novel therapeutic agent with an optimized pharmacological profile. Future research should focus on the proposed experimental plan to unlock the full therapeutic potential of the active enantiomer.

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  • Piotrowska, D. G., et al. (2020). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Tetrahedron: Asymmetry, 31(1-2), 125695. [Link]

  • Chapman, K. D., & Neiman, M. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 808990. [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 799. [Link]

  • Kaya, E., et al. (2025). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. bioRxiv. [Link]

  • Zhang, Y., et al. (2025). Branched-chain amino acid and cancer: metabolism, immune microenvironment and therapeutic targets. Journal of Hematology & Oncology, 18(1), 1-17. [Link]

  • Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 25(21), 5036. [Link]

  • LibreTexts. (2022). Stereochemistry of Amino Acids. Chemistry LibreTexts. [Link]

  • ResearchGate. (2024). (PDF) Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. [Link]

  • Gębczak, K., et al. (2023). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 28(14), 5418. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Acetamido-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory operations. The proper disposal of chemical reagents, such as 2-Acetamido-3,3-dimethylbutanoic acid, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established principles of chemical waste management.

Core Principles of Chemical Waste Management

Before delving into the specific protocol, it is essential to understand the foundational principles of laboratory chemical waste disposal. These principles are designed to protect laboratory personnel, the public, and the environment.

  • Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by carefully planning experiments, ordering only the necessary quantities of chemicals, and using smaller-scale techniques whenever possible.[5][6]

  • Proper Segregation: Incompatible chemicals must never be mixed in the same waste container.[7][8] For instance, acids should be kept separate from bases, and oxidizers from flammable liquids.[7]

  • Clear Labeling: All waste containers must be clearly and accurately labeled with their contents.[5][6][9] This is crucial for safe handling and proper disposal by waste management professionals.

  • Use of Appropriate Containers: Waste should be collected in containers that are compatible with the chemical properties of the waste.[6][8][10] Containers must be in good condition and have secure, leak-proof closures.[8][11]

  • Disposal through Authorized Channels: Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[10] It should never be poured down the drain or disposed of in regular trash.[10]

Disposal Protocol for 2-Acetamido-3,3-dimethylbutanoic Acid

This protocol provides a step-by-step guide for the safe disposal of 2-Acetamido-3,3-dimethylbutanoic acid in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Step 2: Waste Collection
  • Solid Waste:

    • Collect solid 2-Acetamido-3,3-dimethylbutanoic acid waste in a designated, robust, and clearly labeled solid waste container.

    • This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

    • The label should clearly state "Solid Waste: 2-Acetamido-3,3-dimethylbutanoic Acid".

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the liquid waste in a separate, designated liquid waste container.

    • The container should be made of a material compatible with both the compound and the solvent (e.g., a glass bottle for many organic solvents, or an HDPE container).

    • The label must list all components of the solution with their approximate concentrations (e.g., "Liquid Waste: 2-Acetamido-3,3-dimethylbutanoic Acid in Ethanol, approx. 5%").

    • Never mix different solvent waste streams unless you are certain of their compatibility.

Step 3: Waste Storage
  • Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be clearly marked as a "Hazardous Waste Storage Area".[9]

  • Ensure the container is kept closed at all times, except when adding waste.[5][10][12]

  • Store the waste container in a well-ventilated area, away from heat sources and direct sunlight.

  • Provide secondary containment, such as a spill tray, to contain any potential leaks.[6][8][12]

Step 4: Preparing for Disposal
  • Labeling:

    • Ensure the hazardous waste label is completely filled out with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "2-Acetamido-3,3-dimethylbutanoic Acid"

      • The composition and concentration of the waste

      • The date the waste was first added to the container

      • The name and contact information of the generating researcher or lab

  • Container Integrity:

    • Check that the container is in good condition, with no cracks, leaks, or visible degradation.

    • Ensure the lid is securely fastened.

Step 5: Disposal
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[5][10]

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to do so, clean it up using an appropriate spill kit. Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Acetamido-3,3-dimethylbutanoic acid.

DisposalWorkflow start Start: Generation of 2-Acetamido-3,3-dimethylbutanoic acid waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a labeled solid waste container waste_type->solid_waste Solid liquid_waste Collect in a labeled liquid waste container (specify all components) waste_type->liquid_waste Liquid storage Store in a designated satellite accumulation area with secondary containment solid_waste->storage liquid_waste->storage full Is the container full? storage->full full->storage No prepare Ensure the label is complete and the container is secure full->prepare Yes pickup Arrange for pickup by authorized hazardous waste disposal service prepare->pickup

Caption: Decision workflow for the disposal of 2-Acetamido-3,3-dimethylbutanoic acid.

Quantitative Data Summary

PropertyValue/InformationSource
Chemical Name 2-Acetamido-3,3-dimethylbutanoic acidN/A
Synonyms N-α-Acetyl-L-tert-leucine[]
Molecular Formula C8H15NO3[]
Molecular Weight 173.21 g/mol [4][]
Physical State Solid (likely a crystalline powder)[14]
Acidity Weakly acidic compound[4]
Solubility Soluble in water[4]
Hazard Classification (Parent Compound) 3,3-Dimethylbutanoic acid is corrosive and combustible.[1][2][3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][2]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808. PubChem. [Link]

  • N-Acetyl-L-leucine | C8H15NO3 | CID 70912. PubChem. [Link]

  • Robust Summaries & Test Plan. US EPA. [Link]

  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. US EPA. [Link]

  • Environmental fate of EDTA and DTPA. PubMed. [Link]

  • Hazardous Waste Guide. UTIA Safety Office. [Link]

  • Hazardous Waste. EHSO Manual 2025-2026. [Link]

  • Contaminants of Emerging Concern: Environmental Fate and Transport. USDA-ARS. [Link]

  • Inventory of Environmental Impact Decisions for Food Contact Substance Notifications. U.S. Food & Drug Administration. [Link]

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Navigating the Safe Handling of 2-Acetamido-3,3-dimethylbutanoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personal safety. This guide provides an in-depth operational plan for the safe handling of 2-Acetamido-3,3-dimethylbutanoic acid, with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). As a compound with potential hazards, a comprehensive understanding of its risk profile is the first step in establishing a secure laboratory environment.

Based on available safety data for structurally similar carboxylic acids, 2-Acetamido-3,3-dimethylbutanoic acid is anticipated to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1] Therefore, the implementation of a robust PPE protocol is not merely a recommendation but a critical procedural necessity. This document will detail the necessary PPE, the rationale for its use, and the procedural steps for its correct implementation and disposal, ensuring that researchers can confidently and safely advance their work.

I. Hazard Assessment and PPE Selection Rationale

The primary hazards associated with 2-Acetamido-3,3-dimethylbutanoic acid, as extrapolated from analogous compounds, are dermal and ocular irritation, and oral toxicity.[1] The physical form of the compound (e.g., solid powder or solution) will also influence the potential routes of exposure and thus the specific PPE required.

A. Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.[1][2] Chemical splash goggles with indirect ventilation are essential to protect the eyes from accidental splashes of solutions or contact with airborne particles.[2] For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in conjunction with safety goggles to provide full-face protection.[2][3]

B. Skin Protection: A Barrier Against Irritation

To mitigate the risk of skin irritation, appropriate protective gloves and clothing are mandatory.[1][4] Nitrile or butyl rubber gloves are recommended for handling carboxylic acids, as they offer good chemical resistance.[2] It is crucial to inspect gloves for any signs of degradation or perforation before each use. A standard laboratory coat should be worn to protect the arms and torso. For tasks with a higher potential for significant skin contact, a chemically resistant apron or suit may be necessary.[3]

C. Respiratory Protection: Assessing the Inhalation Risk

II. PPE Selection and Use: A Procedural Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Acetamido-3,3-dimethylbutanoic acid.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection start Start: Handling 2-Acetamido-3,3-dimethylbutanoic acid assess_scale Assess Scale & Physical Form start->assess_scale assess_procedure Assess Procedure & Risk of Splash/Aerosol assess_scale->assess_procedure ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_procedure->ppe_low Low Risk (e.g., small-scale weighing) ppe_medium Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat assess_procedure->ppe_medium Medium Risk (e.g., solution preparation) ppe_high Full Protection: - Goggles & Face Shield - Chemical Resistant Apron - Nitrile Gloves - Respirator (if needed) assess_procedure->ppe_high High Risk (e.g., large-scale reaction, potential for aerosolization)

Caption: PPE selection workflow for handling 2-Acetamido-3,3-dimethylbutanoic acid.

III. Summary of Recommended PPE

The following table provides a quick reference for the minimum recommended PPE for various laboratory tasks involving 2-Acetamido-3,3-dimethylbutanoic acid.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (Solid) Safety GogglesNitrile GlovesLab CoatWork in a fume hood or well-ventilated area. Respirator if dust is generated.
Solution Preparation Safety Goggles & Face ShieldNitrile GlovesLab CoatWork in a fume hood.
Small-Scale Reaction (<5g) Safety GogglesNitrile GlovesLab CoatWork in a fume hood.
Large-Scale Reaction (>5g) Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical Resistant ApronWork in a fume hood.
Transferring Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatWork in a fume hood or well-ventilated area.

IV. Step-by-Step Protocols for PPE Management

A. Donning (Putting On) PPE

A systematic approach to donning PPE is crucial to ensure complete protection.

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If a chemical-resistant apron is required, put it on over the lab coat.

  • Respirator (if required): If a respirator is necessary, perform a user seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double gloving, don the first pair, then the second.

B. Doffing (Taking Off) PPE

The removal of PPE should be done in a manner that prevents cross-contamination.

  • Gloves: Remove gloves first. If using a single pair, peel one glove off by grasping the outside of the cuff and turning it inside out. Use the ungloved hand to slide under the cuff of the remaining glove and peel it off. If double gloved, remove the outer pair first, followed by the inner pair using the same technique.

  • Face Shield/Apron: Remove the face shield and/or chemical-resistant apron.

  • Goggles: Remove safety goggles from the back of your head to the front.

  • Lab Coat: Unfasten your lab coat and remove it by rolling it down your arms and away from your body, turning it inside out as you go.

  • Respirator (if worn): Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

V. Decontamination and Disposal

Proper disposal of contaminated PPE is a critical final step in the safety protocol.

  • Disposable PPE: All disposable items, such as gloves and any contaminated wipes, should be placed in a designated, sealed waste container for hazardous chemical waste.[1][8]

  • Reusable PPE: Reusable items like safety goggles, face shields, and lab coats should be decontaminated according to your institution's standard operating procedures. If heavily contaminated, they should be disposed of as hazardous waste.

  • Chemical Waste: Dispose of 2-Acetamido-3,3-dimethylbutanoic acid and any contaminated materials in a properly labeled, sealed container for hazardous waste, following all local, state, and federal regulations.[1][9] Do not pour chemical waste down the drain.[1][10]

By adhering to these guidelines, researchers can create a safe and controlled environment for handling 2-Acetamido-3,3-dimethylbutanoic acid, thereby minimizing personal risk and ensuring the integrity of their scientific endeavors.

VI. References

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3,3-Dimethylbutanoic acid-d9. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.